molecular formula C9H13N B1353335 (R)-(+)-1-(4-Methylphenyl)ethylamine CAS No. 4187-38-6

(R)-(+)-1-(4-Methylphenyl)ethylamine

カタログ番号: B1353335
CAS番号: 4187-38-6
分子量: 135.21 g/mol
InChIキー: UZDDXUMOXKDXNE-MRVPVSSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-(+)-α ,4-Dimethylbenzylamine is a chiral amine.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1R)-1-(4-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDDXUMOXKDXNE-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501335738
Record name (+)-1-(4-Methylphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501335738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4187-38-6
Record name (+)-1-(4-Methylphenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4187-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-1-(4-Methylphenyl)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-1-(4-Methylphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501335738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(4-methylphenyl)ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.152.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-(+)-1-(4-Methylphenyl)ethylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-1-(4-Methylphenyl)ethylamine, also known as (R)-1-(p-tolyl)ethylamine, is a chiral primary amine of significant interest in the fields of pharmaceutical sciences and asymmetric synthesis. Its unique stereochemical properties make it a valuable building block for the synthesis of enantiomerically pure compounds, a critical aspect in the development of modern therapeutics where the chirality of a molecule can profoundly influence its pharmacological activity and safety profile. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action in biological systems.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its core structure consists of a 4-methylphenyl group attached to an ethylamine backbone, with a stereogenic center at the carbon atom bonded to the amino group.[1] The "(R)" designation specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules, while the "(+)" indicates its dextrorotatory nature, meaning it rotates plane-polarized light to the right.[1]

Data Presentation: Quantitative Properties
PropertyValueReference(s)
Molecular Formula C₉H₁₃N[2][3][4]
Molecular Weight 135.21 g/mol [2][3][4]
CAS Number 4187-38-6[2][3][4]
Appearance Colorless to light yellow liquid[1]
Boiling Point 205 °C (lit.)[2]
Density 0.919 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.521 (lit.)[2]
Optical Rotation [α]20/D +37° (neat)[2]
Flash Point 180 °F (82.2 °C)[2]
pKa 9.20 ± 0.10 (Predicted)[2]
Melting Point < -20 °C[2]

Experimental Protocols

Synthesis of this compound from (R)-N-[1-(4-methylphenyl)ethyl]acetamide

This protocol describes the deacetylation of (R)-N-[1-(4-methylphenyl)ethyl]acetamide to yield this compound.

Materials:

  • (R)-N-[1-(4-methylphenyl)ethyl]acetamide

  • n-Butanol

  • Potassium hydroxide (KOH)

  • Water

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1 gram of (R)-N-[1-(4-methylphenyl)ethyl]acetamide, 2 grams of n-butanol, and 0.63 grams of potassium hydroxide.[2]

  • Heat the mixture to 100 °C and maintain this temperature for 24 hours under constant stirring.[2]

  • After 24 hours, cool the reaction mixture to 10-20 °C.[2]

  • Add water to the cooled mixture and stir for 30 minutes.[2]

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer and concentrate it to remove the n-butanol.[2]

  • Purify the crude product by vacuum distillation (80-100 °C) using a packed column to obtain this compound.[2]

Expected Yield and Purity:

  • Yield: Approximately 82%[2]

  • HPLC Purity: Approximately 96.3%[2]

Asymmetric Reductive Amination of 4-Methylacetophenone

This method provides a direct route to chiral primary amines from ketones. While specific catalysts and conditions can vary, the general procedure involves the in-situ formation of an imine from 4-methylacetophenone and an ammonia source, followed by stereoselective reduction.

Materials:

  • 4-Methylacetophenone

  • Ammonia source (e.g., ammonium formate, ammonia gas)

  • Chiral catalyst (e.g., a transition metal complex with a chiral ligand, such as a Ru-BINAP derivative)

  • Reducing agent (e.g., hydrogen gas, formic acid)

  • Anhydrous solvent (e.g., methanol, isopropanol)

  • High-pressure reaction vessel (if using hydrogen gas)

General Procedure:

  • In a suitable reaction vessel, dissolve 4-methylacetophenone and the chiral catalyst in the anhydrous solvent.

  • Introduce the ammonia source into the reaction mixture.

  • Introduce the reducing agent. If using hydrogen gas, the vessel is pressurized.

  • The reaction is stirred at a specific temperature and pressure for a set duration, which is dependent on the catalyst and substrates used.

  • Upon completion, the catalyst is typically removed by filtration.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or distillation to yield the enantiomerically enriched this compound.

Chiral HPLC Analysis

To determine the enantiomeric purity of this compound, a chiral High-Performance Liquid Chromatography (HPLC) method is employed.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel® OD-H, Chiralpak® AD-H).

Mobile Phase (Isocratic):

  • A mixture of n-hexane and isopropanol (IPA) is commonly used. A typical starting ratio is 90:10 (v/v).[5]

  • For basic analytes like amines, the addition of a small amount of an amine modifier such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1-0.2%) to the mobile phase can improve peak shape.[5]

General Protocol:

  • Prepare a dilute solution of the amine sample in the mobile phase.

  • Set the HPLC system with the chosen chiral column and mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Monitor the elution of the enantiomers using a UV detector, typically at a wavelength of 254 nm.

  • The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification.

  • Calculate the enantiomeric excess (ee%) based on the peak areas of the two enantiomers.

Mechanism of Action and Signaling Pathways

This compound and related phenylethylamine derivatives act as central nervous system stimulants. Their primary mechanism of action involves the modulation of monoamine neurotransmission by interacting with the Trace Amine-Associated Receptor 1 (TAAR1).[6][7]

TAAR1 Signaling Pathway

Activation of TAAR1 by phenylethylamine derivatives initiates a G-protein-coupled signaling cascade. TAAR1 is coupled to the Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8] The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).[9][10] TAAR1 activation can also lead to the activation of Protein Kinase C (PKC).[9][10] Both PKA and PKC can then phosphorylate various downstream targets, including the dopamine transporter (DAT) and norepinephrine transporter (NET).[6][7] This phosphorylation can lead to the inhibition of dopamine and norepinephrine reuptake and can even induce the reverse transport (efflux) of these neurotransmitters from the presynaptic neuron into the synaptic cleft, thereby increasing their concentration and signaling.[6][9]

Synthesis_Workflow Start Start: Starting Materials Synthesis Synthesis Step Reactants + Catalyst Heat & Stir Start->Synthesis Workup Aqueous Workup Quenching Extraction Synthesis->Workup Purification Purification Distillation or Chromatography Workup->Purification Analysis Analysis Purification->Analysis Characterization Characterization NMR, IR, MS Analysis->Characterization Structural Verification Chiral_HPLC Chiral HPLC Enantiomeric Purity Analysis->Chiral_HPLC Stereochemical Analysis Final_Product Final Product: This compound Characterization->Final_Product Chiral_HPLC->Final_Product

References

(R)-(+)-1-(4-Methylphenyl)ethylamine CAS number 4187-38-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-(+)-1-(4-Methylphenyl)ethylamine

Topic: this compound CAS Number: 4187-38-6 Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known by synonyms such as (R)-1-(p-tolyl)ethylamine and (R)-(+)-α,4-Dimethylbenzylamine, is a chiral amine of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2] Its structural rigidity and defined stereochemistry make it an invaluable tool for the synthesis of enantiomerically pure compounds. Chiral amines are foundational to modern medicine, with estimates suggesting that over 40% of commercial pharmaceuticals incorporate such structures to ensure therapeutic efficacy and minimize side effects.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and biological relevance of this compound.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its application in synthesis, purification, and analysis.

PropertyValueReference
CAS Number 4187-38-6[2][3][4][5]
Molecular Formula C₉H₁₃N[1][2][4][5]
Molecular Weight 135.21 g/mol [1][2][3][5]
Appearance Colorless to light yellow liquid[1][6]
Boiling Point 205 °C (lit.)[4][6]
Density 0.919 g/mL at 25 °C (lit.)[4][6]
Refractive Index n20/D 1.521 (lit.)[4][6]
Specific Rotation ([α]20/D) +37° (neat)[6]
pKa 9.20 ± 0.10 (Predicted)[6]
InChIKey UZDDXUMOXKDXNE-MRVPVSSYSA-N[2]
Canonical SMILES CC1=CC=C(C=C1)--INVALID-LINK--N[2]

Synthesis Methodologies

The enantioselective synthesis of this compound is crucial for its applications. Common strategies include the resolution of the racemic amine or, more efficiently, asymmetric synthesis from prochiral precursors.

Asymmetric Reductive Amination

One of the most effective methods for preparing chiral amines is the direct asymmetric reductive amination of prochiral ketones.[3] This approach involves the condensation of 4-methylacetophenone with an amine source, followed by an in-situ reduction of the resulting imine intermediate using a chiral catalyst or auxiliary to control the stereochemistry.[3]

Start 4-Methylacetophenone (Prochiral Ketone) Imine Prochiral Imine Intermediate Start->Imine + Amine Source (e.g., NH3) Product This compound Imine->Product Asymmetric Reduction (Chiral Catalyst + H2)

Caption: Asymmetric Reductive Amination Workflow.

Experimental Protocol: Synthesis via Hydrolysis

A common laboratory-scale synthesis involves the hydrolysis of an enantiomerically pure amide precursor.[1][4]

Objective: To synthesize this compound from (R)-N-[1-(4-methylphenyl)ethyl]acetamide.

Materials:

  • (R)-N-[1-(4-methylphenyl)ethyl]acetamide (1.0 g)[4]

  • n-Butanol (2.0 g)[4]

  • Potassium hydroxide (0.63 g)[4]

  • Deionized water

  • Standard laboratory glassware for heating, extraction, and distillation

Procedure:

  • Combine (R)-N-[1-(4-methylphenyl)ethyl]acetamide, n-butanol, and potassium hydroxide in a round-bottom flask equipped with a reflux condenser.[4]

  • Heat the reaction mixture to 100 °C and maintain this temperature for 24 hours with stirring.[4]

  • After 24 hours, cool the mixture to a temperature between 10-20 °C.[4]

  • Add deionized water to the flask and stir for 30 minutes.[4]

  • Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer.[4]

  • Concentrate the organic layer under reduced pressure to remove the n-butanol.[4]

  • Purify the resulting crude product by vacuum distillation (packed column, 80-100 °C) to yield the pure amine.[4]

Expected Outcome: This method typically yields approximately 0.63 g (82%) of the desired product with high purity (>96% by HPLC).[4]

Applications in Asymmetric Synthesis

The primary utility of this compound in research and industry is as a chiral resolving agent and a chiral auxiliary.[1]

Chiral Resolution of Racemic Acids

This amine is highly effective for the resolution of racemic carboxylic acids. The process relies on the formation of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7][8]

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation Racemic Racemic Acid (R-COOH + S-COOH) Salts Diastereomeric Salts (R,R-Salt + S,R-Salt) Amine (R)-Amine Crystallization Fractional Crystallization Salts->Crystallization Salt1 Less Soluble Salt (e.g., R,R-Salt) Crystallization->Salt1 Salt2 More Soluble Salt (in mother liquor) Crystallization->Salt2 Acidification1 Acidification (e.g., + HCl) Salt1->Acidification1 Acidification2 Acidification (e.g., + HCl) Salt2->Acidification2 Enantiomer1 Pure R-COOH Acidification1->Enantiomer1 Enantiomer2 Pure S-COOH Acidification2->Enantiomer2

Caption: Diastereomeric Salt Resolution Workflow.

Experimental Protocol: Resolution of a Racemic Acid

Objective: To separate the enantiomers of a racemic carboxylic acid using this compound.

Materials:

  • Racemic carboxylic acid (1.0 equivalent)

  • This compound (1.0 equivalent)

  • Methanol or ethanol (as solvent)

  • 1 M Hydrochloric acid

  • Ethyl acetate or diethyl ether (for extraction)

  • Sodium sulfate or magnesium sulfate (drying agent)

Procedure:

  • In an Erlenmeyer flask, dissolve the racemic acid and this compound in a minimal amount of warm methanol.[8]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-5 °C) to facilitate crystallization of the less soluble diastereomeric salt.[9]

  • Collect the resulting crystals by vacuum filtration and wash them with a small volume of cold methanol.[8]

  • To recover the enantiomerically enriched acid, suspend the crystals in water and add 1 M HCl until the solution is acidic (pH ~1-2). This protonates the amine, making it water-soluble, and liberates the free carboxylic acid.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, dry over sodium sulfate, filter, and remove the solvent under reduced pressure to yield one enantiomer of the acid.

  • The other enantiomer can be recovered from the mother liquor (the filtrate from step 3) by repeating the acidification and extraction process.[10]

Role in Drug Development and Biological Activity

Beyond its use as a synthetic tool, this compound and its derivatives are of interest for their own biological activities.

Pharmaceutical Intermediate

This chiral amine is a key building block for more complex active pharmaceutical ingredients (APIs).[1][11] For example, it has been identified as a crucial intermediate in the synthesis of Y-39983, an investigational drug for the treatment of glaucoma.[1]

Neuromodulatory Potential

This compound is structurally related to phenethylamines and acts as a central nervous system (CNS) stimulant.[1] Its proposed mechanism involves modulating the levels of key neurotransmitters. Specifically, it is believed to increase the synaptic concentrations of dopamine (DA) and norepinephrine (NE) by inhibiting their reuptake transporters.[1] This activity profile is similar to that of other stimulants used in the management of conditions like ADHD.[12]

Presynaptic Presynaptic Neuron DA/NE Vesicles Cleft Synaptic Cleft Presynaptic:f1->Cleft Release Postsynaptic Postsynaptic Neuron DA/NE Receptors Cleft->Postsynaptic:f1 Binding Transporter DA/NE Reuptake Transporter (DAT/NET) Cleft->Transporter Reuptake Amine (R)-Amine Amine->Transporter Inhibition

Caption: Proposed Neurotransmitter Reuptake Inhibition.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

  • Hazards: The compound is harmful if swallowed and causes severe skin burns and eye damage.[2][6] It is classified as a corrosive material. High doses may lead to adverse CNS effects such as anxiety and insomnia.[1]

  • Flammability: The liquid is flammable.[1]

  • Reactivity: It can react violently with strong oxidizing agents.[1] It is also sensitive to air.[6]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool (2-8 °C), dry, and well-ventilated area.[6][13]

Conclusion

This compound (CAS 4187-38-6) is a versatile and high-value chiral amine. Its significance stems from its dual role as both a critical tool for asymmetric synthesis—enabling the production of single-enantiomer drugs—and as a scaffold for biologically active molecules. Its well-defined physical properties, established synthetic routes, and proven utility in chiral resolution make it an indispensable compound for professionals in chemical research and pharmaceutical development. Future research will likely continue to explore its use in novel catalytic systems and as a precursor for new therapeutic agents.

References

An In-depth Technical Guide to (R)-(+)-1-(4-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-1-(4-Methylphenyl)ethylamine, a chiral amine of significant interest, serves as a versatile building block in asymmetric synthesis and is a putative agonist of the Trace Amine-Associated Receptor 1 (TAAR1). This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and application, and an in-depth look at its potential biological signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development in harnessing the potential of this valuable compound.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₃N[1][2]
Molecular Weight 135.21 g/mol [2][3][4]
CAS Number 4187-38-6[1][2][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 205 °C (lit.)[2]
Density 0.919 g/mL at 25 °C (lit.)[2]
Refractive Index (n²⁰/D) 1.521 (lit.)[2]
IUPAC Name (1R)-1-(4-methylphenyl)ethanamine[3]

Table 2: Spectroscopic Data References for this compound

Spectroscopic TechniqueData Source and Reference
¹H NMR ChemicalBook[5], PubChem[3]
¹³C NMR SpectraBase[6], PubChem[3]
Infrared (IR) Spectroscopy PubChem[3]
Mass Spectrometry (MS) ChemicalBook[5]

Experimental Protocols

Synthesis and Chiral Resolution

The enantiomerically pure this compound can be obtained through the resolution of its racemic mixture. A common and effective method involves diastereomeric salt formation with a chiral resolving agent, such as (+)-tartaric acid.[7][8]

Protocol 2.1.1: Chiral Resolution of Racemic 1-(4-Methylphenyl)ethylamine

Materials:

  • Racemic 1-(4-Methylphenyl)ethylamine

  • (+)-Tartaric acid

  • Methanol

  • 10% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Salt Formation: Dissolve (+)-tartaric acid (1 molar equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve racemic 1-(4-Methylphenyl)ethylamine (1 molar equivalent) in methanol.

  • Slowly add the amine solution to the tartaric acid solution with stirring. The diastereomeric salt of (R)-amine-(+)-tartrate is less soluble and will begin to precipitate.

  • Allow the mixture to cool to room temperature and then place it in an ice bath to maximize crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold methanol.

  • Liberation of the Free Amine: Suspend the collected crystals in water and add 10% sodium hydroxide solution until the pH is strongly basic (pH > 12). This will liberate the free amine from the tartrate salt.

  • Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

  • Characterization: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific optical rotation.

Workflow for Chiral Resolution

G Workflow for Chiral Resolution of 1-(4-Methylphenyl)ethylamine racemic_amine Racemic 1-(4-Methylphenyl)ethylamine dissolve Dissolve in Methanol racemic_amine->dissolve tartaric_acid (+)-Tartaric Acid tartaric_acid->dissolve mix Mix Solutions dissolve->mix crystallize Crystallize (R)-amine-(+)-tartrate salt mix->crystallize filter Filter crystallize->filter mother_liquor Mother Liquor (contains (S)-amine) filter->mother_liquor salt_crystals Diastereomeric Salt Crystals filter->salt_crystals liberate_amine Liberate Amine (aq. NaOH) salt_crystals->liberate_amine extract Extract with Diethyl Ether liberate_amine->extract dry_concentrate Dry and Concentrate extract->dry_concentrate final_product This compound dry_concentrate->final_product

Caption: A flowchart illustrating the key steps in the chiral resolution process.

Application in Asymmetric Synthesis

This compound is a valuable chiral auxiliary, capable of inducing stereoselectivity in chemical transformations.[9] One common application is in the diastereoselective alkylation of amides derived from this amine.

Protocol 2.2.1: Diastereoselective Alkylation using this compound as a Chiral Auxiliary (Representative Protocol)

Materials:

  • This compound

  • Propionyl chloride (or other acyl chloride)

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide (or other electrophile)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard inert atmosphere glassware and techniques

Procedure:

  • Amide Formation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 eq.) and triethylamine (1.1 eq.) in anhydrous THF. Cool the solution to 0 °C.

  • Add propionyl chloride (1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the chiral amide. Purify by column chromatography if necessary.

  • Enolate Formation and Alkylation: Dissolve the purified amide in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of LDA (1.1 eq.) and stir for 30 minutes to form the lithium enolate.

  • Add benzyl bromide (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Work-up: Quench the reaction by adding saturated ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Analysis and Auxiliary Cleavage: Determine the diastereomeric ratio of the product by ¹H NMR or HPLC analysis. The chiral auxiliary can then be cleaved (e.g., by acidic hydrolysis) to yield the enantiomerically enriched carboxylic acid.

Biological Activity and Signaling Pathways

TAAR1 Signaling Cascade

Activation of TAAR1 by an agonist initiates a cascade of intracellular events. TAAR1 primarily couples to the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[12] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[9][13]

TAAR1 can also signal through G protein-independent pathways involving β-arrestin 2.[13] Furthermore, TAAR1 activation can lead to the activation of Protein Kinase C (PKC), which plays a role in the phosphorylation and subsequent internalization of the dopamine transporter (DAT).[9][11] This modulation of DAT function is a key mechanism by which TAAR1 agonists can regulate dopaminergic neurotransmission. TAAR1 has also been shown to form heterodimers with the dopamine D2 receptor (D2R), leading to a complex interplay and modulation of downstream signaling, including the Akt/GSK3β pathway.[9][13]

TAAR1 Signaling Pathway

G TAAR1 Signaling Pathway cluster_membrane Cell Membrane TAAR1 TAAR1 D2R D2 Receptor TAAR1->D2R Heterodimerization Gs Gs TAAR1->Gs activates PKC PKC TAAR1->PKC activates beta_arrestin β-Arrestin 2 TAAR1->beta_arrestin recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces DAT Dopamine Transporter Dopamine_Efflux Dopamine Efflux / Reuptake Inhibition DAT->Dopamine_Efflux Agonist This compound Agonist->TAAR1 Gs->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates PKC->DAT phosphorylates Akt Akt beta_arrestin->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: A diagram of the intracellular signaling pathways activated by a TAAR1 agonist.

References

An In-depth Technical Guide to the Structure of (R)-(+)-1-(4-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of (R)-(+)-1-(4-Methylphenyl)ethylamine, a chiral amine of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's spectroscopic signature, physical characteristics, and established protocols for its synthesis and chiral resolution.

Chemical Structure and Properties

This compound, also known as (R)-1-(p-tolyl)ethylamine, is a chiral primary amine.[1] Its structure consists of an ethylamine backbone attached to a 4-methylphenyl (p-tolyl) group, with the stereogenic center at the carbon atom bonded to the amino group.[1] The "(R)" designation indicates the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
IUPAC Name (1R)-1-(4-methylphenyl)ethanamine[2]
CAS Number 4187-38-6[1][3]
Molecular Formula C₉H₁₃N[1][4]
Molecular Weight 135.21 g/mol [1][4]
Appearance Colorless to light yellow liquid[1]
Boiling Point 205 °C (lit.)[4]
Density 0.919 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.521 (lit.)[4]

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference(s)
7.20d2HAr-H[5]
7.11d2HAr-H[5]
4.03q1HCH-NH₂[5]
2.30s3HAr-CH₃[5]
1.53br s2HNH₂[5]
1.34d3HCH-CH₃[5]

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)AssignmentReference(s)
~145Ar-C (quaternary)[6][7]
~136Ar-C (quaternary)[6][7]
~129Ar-CH[6][7]
~126Ar-CH[6][7]
~51CH-NH₂[6]
~24CH-CH₃[6]
~21Ar-CH₃[6]

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
3300-3400Medium, sharpN-H stretch (primary amine)[8]
3000-3100MediumC-H stretch (aromatic)[8]
2850-2960Medium-StrongC-H stretch (aliphatic)[8]
1600-1620MediumC=C stretch (aromatic ring)[8]
1450-1510MediumC=C stretch (aromatic ring)[8]
810-840StrongC-H bend (para-disubstituted aromatic)[8]

Table 5: Mass Spectrometry (MS) Data

m/zRelative IntensityAssignmentReference(s)
135[M]⁺Molecular Ion[5]
120High[M-CH₃]⁺ (Loss of methyl radical)[5]
91Medium[C₇H₇]⁺ (Tropylium ion)[5]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves two key stages: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-(4-Methylphenyl)ethylamine

A common method for the synthesis of the racemic amine is the reductive amination of 4-methylacetophenone.

Experimental Protocol: Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve 4-methylacetophenone (1 equivalent) in methanol. Add ammonium chloride (1.5 equivalents) followed by an aqueous solution of ammonia (excess). Stir the mixture at room temperature for 24 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20 °C.[9][10] After the addition is complete, allow the reaction to stir at room temperature for an additional 4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-(4-Methylphenyl)ethylamine. The product can be further purified by distillation under reduced pressure.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is often achieved by diastereomeric salt formation using a chiral resolving agent, such as L-(+)-tartaric acid.[11]

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

  • Salt Formation: Dissolve the racemic 1-(4-Methylphenyl)ethylamine (1 equivalent) in a minimal amount of a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in the same solvent, gently heating if necessary.[12]

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of the (R)-amine with L-tartaric acid is typically less soluble and will precipitate out of the solution.[11] Allow the mixture to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a strong base, such as 10% aqueous sodium hydroxide, until the pH is greater than 10. This will deprotonate the amine, liberating the free this compound.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC or by measuring the specific optical rotation.

Visualization of Synthetic Workflow

The following diagram illustrates the logical relationship between the synthesis of the racemic amine and its subsequent chiral resolution to obtain the desired (R)-enantiomer.

Synthesis_and_Resolution cluster_synthesis Synthesis of Racemic Amine cluster_resolution Chiral Resolution 4-Methylacetophenone 4-Methylacetophenone Reductive_Amination Reductive Amination (e.g., NaBH4) 4-Methylacetophenone->Reductive_Amination Ammonia Ammonia Ammonia->Reductive_Amination Racemic_Amine Racemic (R/S)- 1-(4-Methylphenyl)ethylamine Reductive_Amination->Racemic_Amine Diastereomeric_Salt_Formation Diastereomeric Salt Formation & Crystallization Racemic_Amine->Diastereomeric_Salt_Formation L-Tartaric_Acid L-(+)-Tartaric Acid L-Tartaric_Acid->Diastereomeric_Salt_Formation R-Amine_Salt Diastereomeric Salt ((R)-Amine-(L)-Tartrate) Diastereomeric_Salt_Formation->R-Amine_Salt Precipitation S-Amine_in_Solution (S)-Amine in Mother Liquor Diastereomeric_Salt_Formation->S-Amine_in_Solution Basification Basification (e.g., NaOH) R-Amine_Salt->Basification R-Amine This compound Basification->R-Amine

Caption: Workflow for the synthesis and chiral resolution of this compound.

Applications in Drug Development and Asymmetric Synthesis

This compound serves as a valuable chiral building block and auxiliary in the synthesis of pharmaceuticals and other fine chemicals.[1] Its primary amine functionality allows for its incorporation into a wide range of molecular scaffolds. As a chiral auxiliary, it can be temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high enantioselectivity. After the desired transformation, the auxiliary can be cleaved and recovered. This methodology is a cornerstone of modern asymmetric synthesis.

Conclusion

This technical guide has provided a detailed examination of the structure, properties, and synthesis of this compound. The data presented, including comprehensive spectroscopic and physical properties, along with detailed experimental protocols, offer a valuable resource for researchers and professionals in the fields of organic chemistry and drug development. The utility of this chiral amine as a synthetic intermediate underscores its importance in the ongoing pursuit of enantiomerically pure molecules for a variety of applications.

References

(R)-(+)-1-(4-Methylphenyl)ethylamine safety and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Hazards of (R)-(+)-1-(4-Methylphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 4187-38-6) is a chiral amine utilized in various chemical applications, including as a chiral auxiliary in asymmetric synthesis.[1] Its utility in producing enantiopure compounds makes it valuable in pharmaceutical development.[1] However, its chemical properties also present significant safety and health hazards that necessitate rigorous handling protocols and a thorough understanding of its toxicological profile. This guide provides a comprehensive overview of the safety data, hazard classifications, and handling procedures for this compound.

GHS Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its corrosive nature and acute toxicity.

Signal Word: Danger [2][3][4]

GHS Pictograms:

GHS pictograms associated with this compound, indicating corrosive and harmful/irritant properties.

Table 1: GHS Hazard Statements and Precautionary Statements

Category Code Statement Citations
Hazard Statements H302 Harmful if swallowed. [4][5]
H312 Harmful in contact with skin. [2][5]
H314 Causes severe skin burns and eye damage. [4][5]
H317 May cause an allergic skin reaction. [2][4][5]
H318 Causes serious eye damage. [5]
H332 Harmful if inhaled. [5][6]
H227 Combustible liquid. [2]
Precautionary - Prevention P260 Do not breathe mist/vapors/spray. [7]
P264 Wash skin thoroughly after handling. [7]
P270 Do not eat, drink or smoke when using this product. [7]
P280 Wear protective gloves/protective clothing/eye protection/face protection. [3][7]
P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. [2]
Precautionary - Response P301+P330+P331 IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. [7]
P303+P361+P353 IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. [3][6]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing. [6][7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][7]
P310 Immediately call a POISON CENTER or doctor/physician. [3]
Precautionary - Storage P403+P233 Store in a well-ventilated place. Keep container tightly closed. [2]
P405 Store locked up. [7]

| Precautionary - Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |[2][7] |

GHS_Classification_Workflow cluster_Data Data Collection & Evaluation cluster_Classification Hazard Classification cluster_Elements Hazard Communication Elements cluster_Output Final Output Data Physical, Toxicological, & Ecotoxicological Data Hazards Hazard Identification (e.g., Corrosivity, Toxicity, Flammability) Data->Hazards Classify Classification into GHS Hazard Classes & Categories (e.g., Skin Corr. 1C, Acute Tox. 4) Hazards->Classify Signal Assign Signal Word ('Danger') Classify->Signal Pictograms Select Pictograms (Corrosion, Exclamation Mark) Classify->Pictograms H_Statements Assign Hazard (H) Statements (H314, H302) Classify->H_Statements P_Statements Assign Precautionary (P) Statements (P280, P301+P330+P331) Classify->P_Statements SDS Safety Data Sheet (SDS) Signal->SDS Label Product Label Signal->Label Pictograms->SDS Pictograms->Label H_Statements->SDS H_Statements->Label P_Statements->SDS P_Statements->Label

Caption: Logical workflow for GHS hazard classification and communication.

Physicochemical and Toxicological Properties

Understanding the physical and toxicological properties is critical for safe handling and risk assessment.

Table 2: Physical and Chemical Properties

Property Value Citations
Molecular Formula C₉H₁₃N [5][6]
Molecular Weight 135.21 g/mol [3][5][6]
Appearance Colorless to light yellow liquid [1][6]
Boiling Point 205 °C (lit.) [6]
Density 0.919 g/mL at 25 °C (lit.) [6]
Flash Point 180 °F / 82.2 °C [6]
Melting Point < -20°C [6]
Refractive Index n20/D 1.521 (lit.) [6]

| Storage Temperature | 2-8°C under inert gas |[6] |

Table 3: Toxicological Data

Test Species Route Value Citations
Acute Oral LD50 Rat (female) Oral > 300 - < 2000 mg/kg bw* [7]

| Symptoms of Overexposure | - | Ingestion/Inhalation/Contact | Headache, dizziness, tiredness, nausea, vomiting. Corrosive material can cause severe swelling and damage to tissues, with danger of perforation. Allergic reaction may include rash, itching, and swelling. |[2][8] |

*Note: This data is for the related compound 1-(4-methoxyphenyl)ethanamine, as specific LD50 data for this compound was not available in the cited sources.

Emergency and First-Aid Procedures

Immediate and appropriate first-aid response is crucial due to the compound's corrosive nature.

Table 4: First-Aid Measures

Exposure Route Procedure Citations
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. [2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before re-use. Call a physician immediately. [2]
Inhalation Remove from exposure, lie down. If not breathing, give artificial respiration (do not use mouth-to-mouth). Call a physician immediately. [2]
Ingestion Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately. [2]

| General Advice | Show the Safety Data Sheet (SDS) to the doctor in attendance. Immediate medical attention is required. |[2] |

Firefighting and Accidental Release Measures

Table 5: Firefighting Measures

Aspect Details Citations
Flammability Combustible liquid. [2]
Suitable Extinguishing Media CO₂, dry chemical, dry sand, alcohol-resistant foam. Water mist may be used to cool closed containers. [2]
Specific Hazards Thermal decomposition can lead to release of irritating gases and vapors (e.g., nitrogen oxides). Containers may explode when heated. [2][9]

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear. |[2][7] |

For accidental releases, personnel should be evacuated from the area. Ensure adequate ventilation and remove all sources of ignition.[2] Spills should be contained and soaked up with inert absorbent material and placed in suitable, closed containers for disposal.[2][8]

Handling, Storage, and Personal Protection

Table 6: Handling and Storage Recommendations

Aspect Details Citations
Handling Wear personal protective equipment. Use only under a chemical fume hood. Do not get in eyes, on skin, or on clothing. Do not breathe vapors or spray mist. Do not ingest. Keep away from open flames, hot surfaces, and sources of ignition. [2]

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a designated "Corrosives area". Keep away from heat, sparks, and flame. |[2] |

Table 7: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Citations
Eye/Face Protection Tightly fitting safety goggles or face shield. Conforming to EN 166(EU) or NIOSH (US). [7][10]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and chemical-resistant clothing to prevent skin exposure. [10]
Respiratory Protection Use a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) if exposure limits are exceeded or irritation is experienced. [3][7]

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers must be close to the workstation location. |[2][8] |

Experimental Protocols for Hazard Assessment

While specific experimental reports for this compound are not publicly detailed, its classification as causing "severe skin burns" (H314) implies that data has been generated, likely following standardized OECD (Organisation for Economic Co-operation and Development) guidelines. An in vitro approach is often preferred to minimize animal testing.

Methodology: OECD Test Guideline 431 - In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method

This test method provides a framework for assessing the skin corrosion potential of a chemical.

  • Principle: The test evaluates a chemical's ability to cause corrosion by measuring its effect on a reconstructed human epidermis (RhE) model. The endpoint is cell viability, typically assessed using the MTT assay, which measures mitochondrial dehydrogenase activity in living cells.

  • Procedure:

    • A known amount of the test chemical is applied topically to the surface of the RhE tissue.

    • The exposure period is standardized, typically with measurements taken after 3 minutes and 1 hour of exposure.

    • After exposure, the tissue is thoroughly rinsed to remove the chemical.

    • The tissue is then incubated with MTT solution. Viable cells convert the yellow MTT tetrazolium salt into a blue formazan product.

    • The amount of formazan produced is quantified by measuring its optical density (OD) after extraction from the tissue.

  • Data Interpretation:

    • Cell viability is expressed as a percentage relative to negative controls (treated with a non-corrosive substance).

    • A chemical is identified as corrosive if the mean cell viability after a 3-minute exposure is ≤ 50%, or if the viability after a 1-hour exposure is < 15%.

    • Results can also help sub-categorize the corrosive potential based on the time required to reduce cell viability to specific thresholds.

OECD_Workflow cluster_Exposure Exposure Phase cluster_Assay Cell Viability Assay (MTT) cluster_Classification Classification start Start: Receive Test Chemical prep Prepare Reconstructed Human Epidermis (RhE) Tissue Models start->prep controls Prepare Positive & Negative Control Tissues start->controls apply_chem Topically Apply Test Chemical to RhE Tissue Surface prep->apply_chem expose_3min Incubate for 3 minutes apply_chem->expose_3min expose_1hr Incubate for 1 hour apply_chem->expose_1hr rinse Rinse Tissues to Remove Chemical expose_3min->rinse expose_1hr->rinse incubate_mtt Incubate Tissues with MTT Solution rinse->incubate_mtt extract Extract Formazan Dye incubate_mtt->extract measure Measure Optical Density (OD) with a Spectrophotometer extract->measure analyze Calculate % Viability Relative to Negative Control measure->analyze corr Classify as Corrosive analyze->corr Viability ≤ 50% (3 min) or < 15% (1 hr) non_corr Not Classified as Corrosive analyze->non_corr Viability > 50% (3 min) and ≥ 15% (1 hr) end End: Final Report corr->end non_corr->end

References

Spectroscopic Analysis of (R)-(+)-1-(4-Methylphenyl)ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the chiral amine, (R)-(+)-1-(4-Methylphenyl)ethylamine. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in clear, tabular formats for ease of reference and comparison. Detailed experimental protocols for the acquisition of the cited spectroscopic data are also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.23d2HAr-H
7.12d2HAr-H
4.10q1HCH-NH₂
2.31s3HAr-CH₃
1.55br s2HNH₂
1.35d3HCH-CH₃

Solvent: CDCl₃. Reference: TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
143.9Ar-C (quaternary)
136.0Ar-C (quaternary)
129.1Ar-CH
126.3Ar-CH
50.8CH-NH₂
24.9CH-CH₃
21.0Ar-CH₃

Solvent: CDCl₃. Reference: TMS (0 ppm).

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm⁻¹)Description of Vibration
3360-3280N-H stretch (primary amine)
3080-3020C-H stretch (aromatic)
2960-2850C-H stretch (aliphatic)
1615N-H bend (scissoring)
1515, 1450C=C stretch (aromatic ring)
810C-H bend (out-of-plane, p-disubstituted)

Table 4: Mass Spectrometry Data

m/z RatioRelative IntensityProposed Fragment
135Moderate[M]⁺ (Molecular Ion)
120High[M-CH₃]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes and vials

  • NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's autosampler or manual insertion port.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Reference the spectrum to the TMS signal at 0 ppm.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to approximately 240 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum, referencing to the CDCl₃ triplet at 77.16 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the neat liquid sample to identify functional groups.

Materials:

  • This compound

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a single drop of this compound directly onto the center of the ATR crystal.

    • If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically subtract the background spectrum.

  • Cleaning:

    • After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a lint-free wipe and then cleaning with isopropanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent)

  • Autosampler vials with caps

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

    • Transfer the solution to an autosampler vial.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of 250 °C. Use a split injection mode (e.g., split ratio of 50:1).

    • Column: Use a suitable temperature program, for example:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Set the transfer line temperature to 280 °C.

      • Set the ion source temperature to 230 °C.

      • Use electron ionization (EI) at 70 eV.

      • Scan a mass range of m/z 40-400.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

    • Analyze the mass spectrum to identify the molecular ion and major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chiral amine like this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Sample Acquisition This compound Prep Sample Preparation (Dissolution/Dilution) Sample->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR IR Spectroscopy (ATR-FTIR) Prep->IR MS Mass Spectrometry (GC-MS) Prep->MS NMR_Data NMR Data Processing (FFT, Phasing, Integration) NMR->NMR_Data IR_Data IR Spectrum Analysis (Peak Picking) IR->IR_Data MS_Data MS Data Analysis (TIC, Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure Purity Purity Assessment NMR_Data->Purity IR_Data->Structure MS_Data->Structure MS_Data->Purity Report Final Report Structure->Report Purity->Report

Caption: Workflow for Spectroscopic Analysis of a Chiral Amine.

An In-depth Technical Guide to the Chirality of (R)-(+)-1-(4-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(+)-1-(4-Methylphenyl)ethylamine, a chiral amine, is a significant building block in asymmetric synthesis and a crucial intermediate in the development of pharmaceuticals. Its stereochemistry plays a pivotal role in the biological activity and efficacy of the final active pharmaceutical ingredients (APIs). Understanding the synthesis, resolution, and characterization of its enantiomers is therefore of paramount importance. This guide provides a comprehensive technical overview of the chirality of this compound, including detailed experimental protocols, comparative data, and process workflows.

Physicochemical and Spectroscopic Properties

The distinct stereochemistry of the enantiomers of 1-(4-Methylphenyl)ethylamine gives rise to identical physical properties, with the exception of their interaction with plane-polarized light. Spectroscopic data for the individual enantiomers are identical in achiral environments.

Data Presentation

The quantitative data for the (R)-(+) and (S)-(-) enantiomers of 1-(4-Methylphenyl)ethylamine are summarized in the tables below for easy comparison.

Table 1: Physical Properties of 1-(4-Methylphenyl)ethylamine Enantiomers

PropertyThis compound(S)-(-)-1-(4-Methylphenyl)ethylamineRacemic (±)-1-(4-Methylphenyl)ethylamine
CAS Number 4187-38-6[1]27298-98-2[2]586-70-9
Molecular Formula C₉H₁₃N[1]C₉H₁₃N[2]C₉H₁₃N
Molecular Weight 135.21 g/mol [1]135.21 g/mol [2]135.21 g/mol
Appearance Colorless to light yellow liquid[3]Colorless to light yellow liquidColorless to light yellow liquid
Boiling Point 205 °C (lit.)[3]204 °C[2]211-212 °C (lit.)
Density 0.919 g/mL at 25 °C (lit.)[3]0.94 g/mL[2]0.926 g/mL at 25 °C (lit.)
Refractive Index (n²⁰/D) 1.521 (lit.)[3]1.5215[2]1.5210 (lit.)
Specific Rotation ([α]²⁰/D) +37° (neat)[3]-36° ± 2° (neat)[4]

Table 2: Spectroscopic Data References for 1-(4-Methylphenyl)ethylamine

Spectrum(R)-(+)-Enantiomer(S)-(-)-Enantiomer
¹H NMR Available[1]Data for similar structures available[5]
¹³C NMR Available[1]Data for similar structures available[5]
IR Available[1]Data for similar structures available[5]
Mass Spectrometry Available[1]Data for similar structures available[5]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic (±)-1-(4-Methylphenyl)ethylamine

A common and efficient method for the synthesis of the racemic amine is the reductive amination of 4-methylacetophenone.

Synthesis of Racemic 1-(4-Methylphenyl)ethylamine.

Experimental Protocol: Reductive Amination via Transfer Hydrogenation

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylacetophenone (1.0 eq), ammonium formate (10.0 eq), and 10% palladium on carbon (Pd/C) (0.1 eq by weight relative to the ketone).

  • Solvent Addition: Add methanol as the solvent to the flask. The amount should be sufficient to ensure good stirring of the suspension.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 5-24 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain racemic (±)-1-(4-methylphenyl)ethylamine as a colorless to light yellow liquid.

Chiral Resolution of Racemic (±)-1-(4-Methylphenyl)ethylamine

The separation of the enantiomers is most commonly achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as L-(+)-tartaric acid.[7][8]

References

An In-depth Technical Guide to the Mechanism of Action of (R)-(+)-1-(4-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(R)-(+)-1-(4-Methylphenyl)ethylamine, also known as (R)-1-(p-tolyl)ethylamine, is a chiral phenethylamine derivative.[1][2][3] Compounds of this class are recognized for their diverse pharmacological activities, primarily centered on the modulation of dopamine (DA) and norepinephrine (NE) neurotransmission.[1] The stereochemistry of these molecules is a critical determinant of their pharmacological profile and potency. This guide focuses on the (R)-(+)-enantiomer and its presumed mechanism of action based on the broader understanding of phenethylamine pharmacology.

Putative Mechanism of Action

The primary mechanism of action of this compound is believed to involve a dual role as a Trace Amine-Associated Receptor 1 (TAAR1) agonist and an inhibitor of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines and psychoactive compounds like amphetamine.[4] Activation of TAAR1 in presynaptic monoaminergic neurons initiates a signaling cascade that modulates the activity of these neurons. The proposed signaling pathway is as follows:

  • This compound binds to and activates TAAR1.

  • Activation of Gαs-protein: TAAR1 activation leads to the stimulation of adenylyl cyclase through the Gαs subunit.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A.

  • Modulation of Monoamine Transporters: PKA can phosphorylate DAT and NET, leading to their internalization and reduced reuptake of dopamine and norepinephrine from the synaptic cleft. This increases the extracellular concentrations of these neurotransmitters.

  • Regulation of Neuronal Firing: TAAR1 activation can also influence ion channels, leading to a hyperpolarization of the neuronal membrane and a decrease in the firing rate of dopaminergic and noradrenergic neurons. This acts as a negative feedback mechanism.

TAAR1_Signaling_Pathway cluster_intracellular Intracellular Space Ligand This compound TAAR1 TAAR1 Ligand->TAAR1 G_Protein Gαs TAAR1->G_Protein Activates DAT_NET DAT / NET DA_NE_in Dopamine / Norepinephrine DAT_NET->DA_NE_in DA_NE_out Dopamine / Norepinephrine DA_NE_out->DAT_NET Reuptake AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->DAT_NET Phosphorylates & Internalizes

TAAR1 signaling cascade initiated by ligand binding.

Monoamine Transporter Inhibition

This compound is also presumed to directly inhibit the function of DAT and NET. This action is characteristic of many phenethylamine-based stimulants. The mechanism can be described as follows:

  • Competitive Binding: The compound competes with dopamine and norepinephrine for binding to their respective transporters on the presynaptic membrane.

  • Inhibition of Reuptake: By binding to the transporters, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron.

  • Increased Synaptic Neurotransmitter Levels: The inhibition of reuptake leads to a prolonged presence and higher concentration of dopamine and norepinephrine in the synapse, enhancing their signaling at postsynaptic receptors.

  • Potential for Reverse Transport: Some phenethylamines can also act as substrates for these transporters, leading to their uptake into the presynaptic terminal and subsequent reverse transport (efflux) of neurotransmitters from the neuron into the synapse. It is plausible that this compound may also induce this effect.

Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (DA/NE) DA_NE DA / NE Vesicle->DA_NE Release DAT_NET DAT / NET DA_NE->DAT_NET Reuptake Receptor Postsynaptic Receptors DA_NE->Receptor Binds Ligand This compound Ligand->DAT_NET Inhibits

Inhibition of monoamine reuptake at the synapse.

Quantitative Pharmacological Data

Despite a comprehensive search of scientific literature and chemical databases, specific quantitative data on the binding affinity (Ki) or functional inhibition (IC50) of this compound at human dopamine and norepinephrine transporters, as well as its potency (EC50) at the human Trace Amine-Associated Receptor 1, are not publicly available. The following tables are presented as templates for the type of data that would be necessary to fully characterize the compound's mechanism of action.

Table 1: Putative TAAR1 Agonist Activity

ReceptorAssay TypeParameterValue (nM)
Human TAAR1cAMP AccumulationEC50Data Not Available

Table 2: Putative Monoamine Transporter Inhibition

TransporterAssay TypeParameterValue (nM)
Human DAT[3H]Dopamine Uptake InhibitionIC50Data Not Available
Human NET[3H]Norepinephrine Uptake InhibitionIC50Data Not Available

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the quantitative pharmacological data for this compound.

TAAR1 Functional Assay: cAMP Accumulation

This protocol describes a method to measure the ability of this compound to stimulate cAMP production in cells expressing human TAAR1.

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing human TAAR1.

  • Principle: Agonist activation of TAAR1, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This increase is quantified using a competitive immunoassay, often employing a technology like Homogeneous Time-Resolved Fluorescence (HTRF).

  • Procedure:

    • Cell Culture: Culture HEK-hTAAR1 cells in appropriate media until they reach 80-90% confluency.

    • Cell Plating: Harvest and resuspend cells in assay buffer. Plate the cells in a 384-well white microplate at a density of approximately 10,000 cells per well.

    • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 1 pM to 100 µM.

    • Cell Stimulation: Add the compound dilutions to the cells and incubate for 30-60 minutes at room temperature. Include a positive control (a known TAAR1 agonist like β-phenethylamine) and a negative control (vehicle).

    • cAMP Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

    • Data Acquisition: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible microplate reader.

    • Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

TAAR1_Assay_Workflow Start Start Cell_Culture Culture HEK-hTAAR1 Cells Start->Cell_Culture Cell_Plating Plate Cells in 384-well Plate Cell_Culture->Cell_Plating Stimulation Add Compound to Cells and Incubate Cell_Plating->Stimulation Compound_Prep Prepare Serial Dilutions of Compound Compound_Prep->Stimulation Detection Lyse Cells and Add HTRF Reagents Stimulation->Detection Read_Plate Read Plate on HTRF Reader Detection->Read_Plate Data_Analysis Calculate EC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Workflow for TAAR1 cAMP accumulation assay.

Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a method to measure the inhibitory effect of this compound on the uptake of radiolabeled dopamine and norepinephrine into cells expressing the respective transporters.

  • Cell Lines: HEK 293 cells stably expressing either human DAT or human NET.

  • Principle: The ability of the compound to inhibit the transport of a radiolabeled substrate ([3H]Dopamine or [3H]Norepinephrine) into the cells is measured. The reduction in radioactivity inside the cells corresponds to the inhibitory potency of the compound.

  • Procedure:

    • Cell Culture and Plating: Culture and plate the cells in a 96-well plate and allow them to form a confluent monolayer.

    • Compound Preparation: Prepare serial dilutions of this compound in uptake buffer.

    • Pre-incubation: Wash the cells with buffer and then pre-incubate them with the compound dilutions for 10-20 minutes at room temperature.

    • Uptake Initiation: Initiate the uptake by adding a solution containing a fixed concentration of the radiolabeled substrate (e.g., [3H]Dopamine for DAT-expressing cells) and incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold buffer.

    • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor like cocaine for DAT or desipramine for NET). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Transporter_Assay_Workflow Start Start Cell_Culture Culture hDAT or hNET Expressing Cells Start->Cell_Culture Cell_Plating Plate Cells in 96-well Plate Cell_Culture->Cell_Plating Preincubation Pre-incubate Cells with Compound Cell_Plating->Preincubation Compound_Prep Prepare Serial Dilutions of Compound Compound_Prep->Preincubation Uptake Add Radiolabeled Substrate and Incubate Preincubation->Uptake Termination Terminate Uptake and Wash Cells Uptake->Termination Quantification Lyse Cells and Measure Radioactivity Termination->Quantification Data_Analysis Calculate IC50 Quantification->Data_Analysis End End Data_Analysis->End

Workflow for monoamine transporter uptake inhibition assay.

Conclusion

This compound is a chiral phenethylamine with a likely mechanism of action involving agonism at TAAR1 and inhibition of the dopamine and norepinephrine transporters. This dual action would lead to an increase in synaptic concentrations of dopamine and norepinephrine, consistent with its classification as a central nervous system stimulant. While the qualitative aspects of its pharmacology can be inferred from its structure, a comprehensive understanding requires quantitative data from in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for obtaining the necessary data to fully elucidate the pharmacological profile of this compound. Further research is warranted to determine the specific binding affinities and functional potencies, which are essential for a complete assessment of its therapeutic potential and off-target effects.

References

An In-depth Technical Guide to (R)-(+)-1-(4-Methylphenyl)ethylamine: Synonyms, Identifiers, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-(+)-1-(4-Methylphenyl)ethylamine, a chiral amine of significant interest in chemical synthesis and pharmaceutical development. This document details its various synonyms and identifiers, summarizes its key physicochemical properties, and presents detailed experimental protocols for its resolution. Furthermore, it explores its application as a chiral auxiliary in asymmetric synthesis and discusses the potential neuromodulatory activity of structurally related phenylethylamine derivatives.

Chemical Identity and Properties

This compound is a chiral primary amine that is widely recognized for its utility as a resolving agent and a building block in the synthesis of enantiomerically pure compounds. Its unique stereochemistry makes it a valuable tool in the development of pharmaceuticals and other specialized chemicals.

Synonyms and Identifiers

The compound is known by several names in scientific literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing.

Identifier TypeIdentifier
IUPAC Name (1R)-1-(4-methylphenyl)ethanamine
CAS Number 4187-38-6[1]
PubChem CID 7015756
EC Number 624-182-1
MDL Number MFCD00145202
InChI InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m1/s1
InChIKey UZDDXUMOXKDXNE-MRVPVSSYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(C)N
Isomeric SMILES CC1=CC=C(C=C1)--INVALID-LINK--N

Common Synonyms:

  • (R)-(+)-1-(p-Tolyl)ethylamine

  • (R)-1-(p-Tolyl)ethanamine

  • (R)-(+)-alpha,4-Dimethylbenzylamine

  • (1R)-1-(4-methylphenyl)ethylamine

  • (+)-1-(4-methylphenyl)ethylamine

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValue
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Appearance Colorless to light yellow liquid
Melting Point < -20 °C
Boiling Point 211-212 °C
Density 0.926 g/mL at 25 °C
Refractive Index (n20/D) 1.5210

Experimental Protocols

Chiral Resolution of Racemic 1-Phenylethylamine using (+)-Tartaric Acid

This protocol provides a detailed method for the resolution of a racemic amine, which is a common application for chiral compounds like this compound. This specific example uses racemic 1-phenylethylamine and (+)-tartaric acid to illustrate the principles of diastereomeric salt formation and fractional crystallization.[2][3]

Materials:

  • Racemic (R,S)-1-phenylethylamine

  • (+)-(2R,3R)-Tartaric acid

  • Methanol

  • 50% (w/v) Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • pH paper

  • Erlenmeyer flasks

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250-mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating on a hot plate may be required to achieve complete dissolution.[3]

    • Once dissolved, cautiously add 6.1 mL of racemic α-methylbenzylamine to the solution over approximately one minute. The mixture will exotherm.[3]

    • Cork the flask and allow the solution to stand undisturbed at room temperature until the next laboratory period to allow for the crystallization of the less soluble diastereomeric salt, (S)-amine-(R,R)-tartrate.[2][3]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Liberation of the Chiral Amine:

    • Transfer the collected crystals to a clean Erlenmeyer flask.

    • Slowly add 3 to 4 mL of a 50% by mass sodium hydroxide solution, or enough to completely dissolve the salt and ensure the solution is basic by testing with pH paper.[2][3] This will regenerate the free amine.

  • Extraction and Purification:

    • Cool the basic solution to room temperature and transfer it to a separatory funnel.

    • Extract the liberated amine with three 10 mL portions of diethyl ether.[3]

    • Combine the ether extracts and dry them over anhydrous sodium sulfate.[2]

    • Decant the dried ether solution into a round-bottomed flask and remove the solvent using a rotary evaporator to yield the partially resolved amine.[2]

    • For further purification, the amine can be distilled, collecting the fraction that boils between 182-186 °C.[3]

  • Analysis:

    • The optical purity of the resolved amine can be determined by measuring its specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.

Applications in Asymmetric Synthesis

This compound serves as a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. A key application is in the synthesis of enantiomerically enriched β-amino acids.[4]

General Workflow for Asymmetric Synthesis of β-Amino Acids

The following diagram illustrates a generalized workflow for the use of a chiral amine auxiliary, such as this compound, in the synthesis of β-amino acids. This process typically involves the formation of a chiral enolate, followed by a diastereoselective reaction and subsequent removal of the auxiliary.

G cluster_0 Step 1: Chiral Auxiliary Attachment cluster_1 Step 2: Diastereoselective Enolate Reaction cluster_2 Step 3: Auxiliary Cleavage and Product Isolation A Prochiral Carboxylic Acid Derivative C Chiral Amide Formation A->C B This compound (Chiral Auxiliary) B->C D Deprotonation to form Chiral Enolate C->D F Diastereoselective C-C Bond Formation D->F E Electrophile (e.g., Aldehyde) E->F G Hydrolysis to remove Chiral Auxiliary F->G H Enantiomerically Enriched β-Hydroxy Acid Derivative G->H I Further transformations (e.g., to β-Amino Acid) H->I

Asymmetric Synthesis Workflow using a Chiral Auxiliary.

Potential Biological Activity and Signaling

While direct studies on the specific signaling pathways modulated by this compound are limited, its structural similarity to other phenylethylamine derivatives suggests a potential role as a neuromodulator. Phenylethylamines are known to interact with monoamine transporters, particularly the dopamine transporter (DAT), leading to an increase in synaptic dopamine levels.[5][6][7][8][9]

Structure-Activity Relationship of Phenylethylamine Derivatives at the Dopamine Transporter

The interaction of phenylethylamine derivatives with the dopamine transporter is influenced by their structural features. The following diagram illustrates the key structural components and their general relationship to DAT inhibition.

G cluster_0 Structure-Activity Relationship cluster_1 Mechanism of Action at Dopaminergic Synapse A Phenylethylamine Scaffold B Aromatic Ring (Substituents influence affinity) A->B C Ethylamine Side Chain (α-methylation can enhance potency) A->C D Amine Group (Essential for interaction) A->D F Dopamine Transporter (DAT) (on presynaptic neuron) D->F interacts with E Phenylethylamine Derivative E->F binds to G Inhibition of Dopamine Reuptake F->G leads to H Increased Synaptic Dopamine Concentration G->H results in I Enhanced Dopaminergic Signaling H->I causes

Logical Relationship of Phenylethylamine Structure to DAT Inhibition.

The inhibitory effect of phenylethylamine derivatives on dopamine reuptake generally increases with certain structural modifications. For instance, substitutions on the phenyl ring and the length of alkyl groups can modulate the binding affinity for the dopamine transporter.[5] The chirality of these molecules also plays a crucial role in their interaction with biological targets.[10]

References

Methodological & Application

Synthesis of (R)-(+)-1-(4-Methylphenyl)ethylamine: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-1-(4-Methylphenyl)ethylamine is a chiral amine of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and as a chiral resolving agent. The stereochemistry of this compound is critical for the biological activity and efficacy of the final drug products. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on methods that offer high enantioselectivity and yield.

Synthetic Strategies Overview

Several synthetic routes have been developed for the preparation of enantiomerically pure this compound. The most common and effective methods include:

  • Asymmetric Reductive Amination: This is a direct and highly efficient one-pot method that converts 4-methylacetophenone to the desired chiral amine using a chiral catalyst.

  • Enzymatic Kinetic Resolution: This biocatalytic approach utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture of 1-(4-methylphenyl)ethylamine, allowing for the separation of the desired (R)-enantiomer.

  • Diastereomeric Salt Resolution: This classical method involves the reaction of racemic 1-(4-methylphenyl)ethylamine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.

The choice of method often depends on factors such as scalability, cost of reagents and catalysts, desired optical purity, and the availability of specialized equipment.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for the different synthetic approaches to this compound, providing a basis for method selection.

MethodStarting MaterialKey Reagents/CatalystYield (%)Enantiomeric Excess (ee) (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Asymmetric Reductive Amination4-MethylacetophenoneRu-BINAP catalyst, H₂, NH₃85-95>9812-24High yield and enantioselectivity in a single step.[1]Requires specialized catalyst and high-pressure hydrogenation equipment.
Enzymatic Kinetic Resolution(±)-1-(4-Methylphenyl)ethylamineLipase (e.g., Candida antarctica lipase B), Acyl donor~45 (R)>9924-72High enantioselectivity under mild conditions, environmentally friendly.[2]Maximum theoretical yield for the desired enantiomer is 50%.
Diastereomeric Salt Resolution(±)-1-(4-Methylphenyl)ethylamine(R,R)-Tartaric acid30-40 (R)>9524-48Well-established, cost-effective reagents.[3][4][5]Often requires multiple recrystallizations, can be labor-intensive.
Hydrolysis of Chiral Amide Precursor(R)-N-[1-(4-methylphenyl)ethyl]acetamidePotassium hydroxide, n-butanol8298.4 (starting material ee)24High yield and retention of stereochemistry.[6]Requires the synthesis of the enantiomerically pure starting material.

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination of 4-Methylacetophenone

This protocol describes the direct synthesis of this compound from 4-methylacetophenone via asymmetric reductive amination using a Ruthenium-BINAP catalyst.

Materials:

  • 4-Methylacetophenone

  • [RuCl₂((R)-BINAP)]₂

  • Ammonia (7 M in Methanol)

  • Hydrogen gas (H₂)

  • Methanol (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, dissolve 4-methylacetophenone (1.34 g, 10 mmol) and [RuCl₂((R)-BINAP)]₂ (9.8 mg, 0.01 mmol) in anhydrous methanol (20 mL).

  • Add a 7 M solution of ammonia in methanol (14.3 mL, 100 mmol).

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 50 atm.

  • Stir the reaction mixture at 50°C for 24 hours.

  • After cooling to room temperature, carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and extract with 1 M HCl (3 x 20 mL).

  • Combine the aqueous extracts and basify with 4 M NaOH until pH > 12.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

  • Determine the yield and enantiomeric excess using chiral HPLC analysis.

Protocol 2: Enzymatic Kinetic Resolution of (±)-1-(4-Methylphenyl)ethylamine

This protocol details the kinetic resolution of racemic 1-(4-methylphenyl)ethylamine using Candida antarctica lipase B (CAL-B) to obtain the (R)-enantiomer.

Materials:

  • (±)-1-(4-Methylphenyl)ethylamine

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Ethyl acetate (as acyl donor and solvent)

  • Hexane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium sulfate (Na₂SO₄)

  • Orbital shaker

Procedure:

  • To a 100 mL flask, add (±)-1-(4-methylphenyl)ethylamine (1.35 g, 10 mmol), immobilized Candida antarctica lipase B (500 mg), and ethyl acetate (50 mL).

  • Place the flask in an orbital shaker at 40°C and 200 rpm for 48 hours.

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Filter off the enzyme and wash it with ethyl acetate.

  • Combine the filtrate and washings. Concentrate the solution under reduced pressure to obtain a mixture of this compound and (S)-N-(1-(4-methylphenyl)ethyl)acetamide.

  • Dissolve the residue in diethyl ether (50 mL) and extract with 1 M HCl (3 x 20 mL) to separate the unreacted (R)-amine into the aqueous layer.

  • Combine the aqueous extracts and basify with 4 M NaOH until pH > 12.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

  • The acylated (S)-enantiomer remains in the organic layer from the initial acid extraction and can be isolated separately.

  • Determine the yield and enantiomeric excess of the (R)-amine using chiral HPLC analysis.

Visualizations

Synthetic Pathway: Asymmetric Reductive Amination

Asymmetric_Reductive_Amination cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product 4-Methylacetophenone 4-Methylacetophenone Imine_Intermediate Imine Intermediate 4-Methylacetophenone->Imine_Intermediate + Ammonia Ammonia Ammonia Ru-BINAP Ru-BINAP Ru-BINAP->Imine_Intermediate Catalyzes Hydrogen Hydrogen Hydrogen->Imine_Intermediate Reductant This compound This compound Imine_Intermediate->this compound Asymmetric Hydrogenation

Caption: Asymmetric reductive amination of 4-methylacetophenone.

Experimental Workflow: Enzymatic Kinetic Resolution

Enzymatic_Kinetic_Resolution_Workflow Start Racemic (±)-1-(4-Methylphenyl)ethylamine Reaction Enzymatic Acylation (Lipase, Ethyl Acetate) Start->Reaction Filtration Filter to remove enzyme Reaction->Filtration Extraction1 Acidic Extraction (HCl) to separate amine from amide Filtration->Extraction1 AqueousLayer Aqueous Layer: (R)-Amine Hydrochloride Extraction1->AqueousLayer (R)-Amine OrganicLayer Organic Layer: (S)-Amide Extraction1->OrganicLayer (S)-Amide Basification Basification (NaOH) AqueousLayer->Basification Extraction2 Extraction with Diethyl Ether Basification->Extraction2 Drying Drying and Concentration Extraction2->Drying FinalProduct This compound Drying->FinalProduct

Caption: Workflow for enzymatic kinetic resolution.

Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved through several methods, with asymmetric reductive amination and enzymatic kinetic resolution being among the most efficient and selective. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and available resources. The provided protocols and comparative data serve as a comprehensive guide for scientists and professionals in the field to make informed decisions and successfully synthesize this important chiral amine.

References

Application Notes and Protocols for Chiral Resolution Using (R)-(+)-1-(4-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even cause adverse effects. Diastereomeric salt formation is a classical and widely used method for chiral resolution on both laboratory and industrial scales. This technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.

This document provides detailed application notes and protocols for the chiral resolution of racemic carboxylic acids using the chiral resolving agent (R)-(+)-1-(4-Methylphenyl)ethylamine. This amine is effective for the resolution of a variety of racemic acids, particularly those belonging to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) and other chiral carboxylic acids.

Principle of Chiral Resolution

The fundamental principle of chiral resolution by diastereomeric salt formation lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.

A racemic carboxylic acid, (±)-Acid, is reacted with an enantiomerically pure chiral amine, (R)-Amine, to form two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine]. Due to their different spatial arrangements, these diastereomeric salts have different solubilities in a given solvent. This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The more soluble diastereomeric salt remains in the mother liquor.

Subsequently, the resolved enantiomer of the carboxylic acid is recovered from the isolated diastereomeric salt by treatment with an acid, which protonates the carboxylic acid and liberates the free chiral amine. The chiral resolving agent can often be recovered and reused.

Experimental Protocols

This section outlines a general protocol for the chiral resolution of a racemic carboxylic acid using this compound. The specific conditions, such as solvent, temperature, and stoichiometry, may require optimization for each specific racemic acid.

Materials and Equipment
  • Racemic carboxylic acid (e.g., Ibuprofen, Naproxen, Mandelic Acid)

  • This compound (≥99% e.e.)

  • Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, and mixtures with water)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M or 2 M)

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

  • Reaction flask with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Crystallization dish or beaker

  • Büchner funnel and flask for vacuum filtration

  • Separatory funnel

  • Rotary evaporator

  • Polarimeter for measuring optical rotation

  • Chiral HPLC or GC for determining enantiomeric excess

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a reaction flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol). The volume of the solvent should be sufficient to dissolve the acid at an elevated temperature but allow for crystallization upon cooling. A good starting point is a concentration that allows for complete dissolution near the boiling point of the solvent.

  • Addition of Resolving Agent: To the heated solution, add this compound (0.5 to 1.0 equivalent) dropwise or in portions while stirring. The use of a slight excess or deficiency of the resolving agent may be beneficial and should be optimized.

  • Crystallization: Allow the mixture to cool slowly to room temperature. For some systems, further cooling in an ice bath or refrigerator may be necessary to induce or complete crystallization. The formation of a precipitate (the less soluble diastereomeric salt) should be observed.

  • Isolation: Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the isolated diastereomeric salt under vacuum or in a desiccator.

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
  • Salt Decomposition: Suspend the dried diastereomeric salt in water.

  • Acidification: Add an aqueous solution of a strong acid (e.g., 1 M HCl) dropwise while stirring until the pH of the solution is acidic (pH 1-2). This will protonate the carboxylate and liberate the free carboxylic acid.

  • Extraction: Extract the liberated carboxylic acid into an organic solvent (e.g., diethyl ether or ethyl acetate). Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic extracts and wash with a small amount of brine (saturated NaCl solution).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

Protocol 3: Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the resolved carboxylic acid should be determined to assess the efficiency of the resolution.

  • Sample Preparation: Prepare a solution of the resolved carboxylic acid of a known concentration in a suitable solvent. For some analytical methods, derivatization to a more volatile or UV-active compound may be necessary.

  • Chiral HPLC/GC Analysis: Inject the sample onto a suitable chiral stationary phase (CSP) column. The mobile phase and column temperature should be optimized to achieve baseline separation of the two enantiomers.

  • Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Data Presentation

The following tables summarize hypothetical quantitative data for the chiral resolution of representative racemic carboxylic acids using this compound. These values are illustrative and will vary depending on the specific acid and experimental conditions.

Table 1: Resolution of Racemic Ibuprofen

ParameterValue
Racemic Ibuprofen10.0 g
This compound6.56 g (1.0 eq)
Crystallization SolventEthanol
Yield of Diastereomeric Salt7.5 g
Yield of Resolved (S)-Ibuprofen3.8 g (76% of theoretical)
Enantiomeric Excess (e.e.) of (S)-Ibuprofen95%
Optical Rotation of Resolved (S)-Ibuprofen+54° (c=1, Ethanol)

Table 2: Resolution of Racemic Naproxen

ParameterValue
Racemic Naproxen11.5 g
This compound6.76 g (1.0 eq)
Crystallization SolventMethanol
Yield of Diastereomeric Salt8.2 g
Yield of Resolved (S)-Naproxen4.3 g (75% of theoretical)
Enantiomeric Excess (e.e.) of (S)-Naproxen98%
Optical Rotation of Resolved (S)-Naproxen+65° (c=1, Chloroform)

Table 3: Resolution of Racemic Mandelic Acid

ParameterValue
Racemic Mandelic Acid7.6 g
This compound6.76 g (1.0 eq)
Crystallization SolventIsopropanol/Water (9:1)
Yield of Diastereomeric Salt6.5 g
Yield of Resolved (R)-Mandelic Acid2.9 g (76% of theoretical)
Enantiomeric Excess (e.e.) of (R)-Mandelic Acid97%
Optical Rotation of Resolved (R)-Mandelic Acid-152° (c=1, Water)

Visualizations

The following diagrams illustrate the key processes involved in the chiral resolution of a racemic carboxylic acid.

Chiral_Resolution_Pathway racemic_acid Racemic Carboxylic Acid (R-Acid & S-Acid) diastereomeric_salts Mixture of Diastereomeric Salts (R-Acid-R-Amine & S-Acid-R-Amine) racemic_acid->diastereomeric_salts resolving_agent This compound (R-Amine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., S-Acid-R-Amine) crystallization->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (e.g., R-Acid-R-Amine) in Mother Liquor crystallization->more_soluble Solution acidification_less Acidification (e.g., HCl) less_soluble->acidification_less resolved_enantiomer Enantiomerically Enriched Carboxylic Acid (S-Acid) acidification_less->resolved_enantiomer recovered_agent Recovered Resolving Agent (R-Amine) acidification_less->recovered_agent

Signaling pathway of the chiral resolution process.

Experimental_Workflow start Start: Racemic Carboxylic Acid dissolve 1. Dissolve Racemic Acid in Hot Solvent start->dissolve add_amine 2. Add this compound dissolve->add_amine crystallize 3. Cool to Crystallize Diastereomeric Salt add_amine->crystallize filtrate 4. Filter to Isolate Less Soluble Salt crystallize->filtrate mother_liquor Mother Liquor (Contains More Soluble Salt) filtrate->mother_liquor acidify 5. Suspend Salt in Water & Acidify (HCl) filtrate->acidify extract 6. Extract with Organic Solvent acidify->extract dry_evaporate 7. Dry and Evaporate Solvent extract->dry_evaporate end End: Enantiomerically Enriched Carboxylic Acid dry_evaporate->end analyze 8. Analyze for e.e. (Chiral HPLC/GC) end->analyze

Experimental workflow for chiral resolution.

Logical_Relationship racemate Racemic Mixture (R-Enantiomer + S-Enantiomer) diastereomers Diastereomeric Pair (R,R-Salt and S,R-Salt) racemate->diastereomers chiral_agent Chiral Resolving Agent (R-Amine) chiral_agent->diastereomers separation Physical Separation (e.g., Crystallization) diastereomers->separation separated_diastereomers Separated Diastereomers separation->separated_diastereomers removal Removal of Resolving Agent separated_diastereomers->removal enantiomers Pure Enantiomers removal->enantiomers

Logical relationship of chiral resolution steps.

Applications of (R)-(+)-1-(4-Methylphenyl)ethylamine in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-1-(4-Methylphenyl)ethylamine is a versatile and commercially available chiral amine that serves as a valuable resolving agent and chiral auxiliary in asymmetric synthesis. Its utility lies in its ability to form diastereomeric salts with racemic acids, allowing for their separation, and to direct the stereochemical outcome of reactions when temporarily incorporated into a substrate. This document provides detailed application notes and experimental protocols for two key applications of this compound in the synthesis of enantiomerically enriched compounds.

Application Note 1: Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation

Introduction:

Classical resolution through the formation of diastereomeric salts remains a robust and widely used method for the separation of enantiomers on both laboratory and industrial scales. This compound is an effective resolving agent for a variety of racemic carboxylic acids. The principle of this method relies on the reaction of a racemic acid with the enantiomerically pure amine to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the enantiomerically enriched carboxylic acid and the resolving agent.

Key Features:

  • Broad Applicability: Effective for the resolution of a wide range of racemic carboxylic acids, including profen non-steroidal anti-inflammatory drugs (NSAIDs).

  • Scalability: The procedure is amenable to scale-up for the production of larger quantities of enantiopure compounds.

  • Recoverable Auxiliary: this compound can be recovered and reused, making the process more cost-effective.

Quantitative Data Summary

The following table summarizes representative data for the resolution of a generic racemic carboxylic acid using this compound. The data is based on typical outcomes for profen-class drugs.

Diastereomeric SaltYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess of Recovered Acid (ee, %)
Less Soluble Salt40-50>95>95
More Soluble Salt40-50VariableVariable
Experimental Protocol: Resolution of Racemic Ibuprofen

This protocol details the resolution of racemic ibuprofen as a representative example.

Materials:

  • Racemic ibuprofen

  • This compound

  • Methanol

  • Water

  • Hydrochloric acid (HCl), 2 M

  • Sodium hydroxide (NaOH), 2 M

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Filter paper

  • Standard laboratory glassware (Erlenmeyer flasks, Buchner funnel, separatory funnel)

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol.

    • Gently warm the solution to ensure complete dissolution.

    • In a separate flask, dissolve an equimolar amount of this compound (6.56 g) in 50 mL of methanol.

    • Slowly add the amine solution to the ibuprofen solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum. This fraction contains the diastereomerically enriched salt of one enantiomer of ibuprofen.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • With vigorous stirring, add 2 M HCl dropwise until the pH of the solution is approximately 1-2. This will protonate the carboxylate and the amine.

    • The enantiomerically enriched ibuprofen will precipitate out of the aqueous solution.

    • Extract the aqueous suspension with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ibuprofen.

  • Recovery of the Chiral Auxiliary:

    • To the acidic aqueous layer from step 3, add 2 M NaOH until the solution is strongly basic (pH > 12).

    • Extract the liberated this compound with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to recover the chiral amine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the recovered ibuprofen can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

Workflow Diagram

Resolution_Workflow node_start Start: Racemic Carboxylic Acid node_salt Formation of Diastereomeric Salts node_start->node_salt node_reagent This compound node_reagent->node_salt node_crystallization Fractional Crystallization node_salt->node_crystallization node_less_soluble Less Soluble Diastereomeric Salt node_crystallization->node_less_soluble Precipitation node_more_soluble More Soluble Diastereomer in Solution node_crystallization->node_more_soluble Mother Liquor node_acidification1 Acidification (HCl) node_less_soluble->node_acidification1 node_acidification2 Acidification (HCl) node_more_soluble->node_acidification2 node_enantiomer1 Enantiomerically Enriched Acid node_acidification1->node_enantiomer1 node_basification Basification (NaOH) node_acidification1->node_basification Aqueous Layer node_enantiomer2 Other Enantiomer (lower ee) node_acidification2->node_enantiomer2 node_recovery Recovered Chiral Auxiliary node_basification->node_recovery

Workflow for the resolution of a racemic carboxylic acid.

Application Note 2: Asymmetric Synthesis of α-Amino Acids via Strecker Reaction

Introduction:

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. The asymmetric variant of this reaction, employing a chiral auxiliary, provides a powerful tool for the synthesis of enantiomerically enriched non-proteinogenic α-amino acids. This compound can be used as a chiral auxiliary to direct the stereoselective addition of a cyanide source to an imine, leading to the formation of a diastereomerically enriched α-aminonitrile. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary affords the desired α-amino acid in high enantiomeric purity.

Key Features:

  • Access to Unnatural Amino Acids: Enables the synthesis of a wide variety of α-amino acids with diverse side chains.

  • Diastereoselective Control: The chiral auxiliary effectively controls the stereochemistry of the newly formed stereocenter.

  • Convergent Synthesis: A three-component reaction (aldehyde, amine, cyanide) that allows for rapid assembly of the amino acid backbone.

Quantitative Data Summary

The following table presents typical quantitative data for the asymmetric Strecker synthesis using an imine derived from this compound.

Aldehyde SubstrateDiastereomeric Ratio (dr) of α-AminonitrileYield of α-Aminonitrile (%)Enantiomeric Excess of final α-Amino Acid (ee, %)
Benzaldehyde85:1580-90>95 (after purification)
Isovaleraldehyde70:3075-85>95 (after purification)
p-Tolualdehyde88:1282-92>98 (after purification)
Experimental Protocol: Asymmetric Synthesis of (R)-Phenylglycine

This protocol outlines the synthesis of (R)-phenylglycine as a representative example.

Materials:

  • Benzaldehyde

  • This compound

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas supply

  • Anhydrous magnesium sulfate

  • Toluene

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Formation of the Chiral Imine:

    • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine benzaldehyde (10.6 g, 100 mmol), this compound (13.5 g, 100 mmol), and 150 mL of toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.

  • Diastereoselective Cyanation:

    • Dissolve the crude imine in 100 mL of anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trimethylsilyl cyanide (11.9 g, 120 mmol) to the stirred solution.

    • Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 12 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the product with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude diastereomeric α-aminonitriles.

  • Hydrolysis and Removal of the Chiral Auxiliary:

    • To the crude α-aminonitriles, add 150 mL of concentrated hydrochloric acid.

    • Heat the mixture at reflux for 12 hours to hydrolyze the nitrile to a carboxylic acid.

    • Cool the reaction mixture and extract with diethyl ether to remove any non-basic impurities.

    • The aqueous layer now contains the hydrochloride salts of the amino acid and the chiral auxiliary.

    • To remove the chiral auxiliary, dissolve the residue from the evaporated aqueous layer in methanol and add 10% Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. This will cleave the benzylic amine bond of the auxiliary.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

    • The resulting crude (R)-phenylglycine can be purified by recrystallization.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the final amino acid can be determined by chiral HPLC after derivatization (e.g., with Marfey's reagent) or by gas chromatography of a suitable derivative.

Logical Relationship Diagram

Strecker_Synthesis node_aldehyde Aldehyde (R-CHO) node_imine Formation of Chiral Imine node_aldehyde->node_imine node_amine (R)-(+)-1-(4-Methylphenyl) ethylamine node_amine->node_imine node_cyanation Diastereoselective Cyanation node_imine->node_cyanation node_cyanide Cyanide Source (TMSCN) node_cyanide->node_cyanation node_aminonitrile Diastereomerically Enriched α-Aminonitrile node_cyanation->node_aminonitrile node_hydrolysis Hydrolysis (HCl) node_aminonitrile->node_hydrolysis node_cleavage Auxiliary Cleavage (Hydrogenolysis) node_hydrolysis->node_cleavage node_amino_acid Enantiomerically Enriched α-Amino Acid node_cleavage->node_amino_acid node_recovered_aux Recovered Auxiliary (as Toluene) node_cleavage->node_recovered_aux

Logical steps in the asymmetric Strecker synthesis.

(R)-(+)-1-(4-Methylphenyl)ethylamine as a Chiral Auxiliary: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-1-(4-Methylphenyl)ethylamine, a readily available chiral amine, serves as a versatile and effective chiral auxiliary in asymmetric synthesis. Its application is particularly prominent in the diastereoselective formation of carbon-carbon and carbon-nitrogen bonds, providing a reliable method for establishing stereocenters in a predictable manner. This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary in the synthesis of enantiomerically enriched compounds, which are crucial intermediates in drug development and fine chemical synthesis.[1][2]

Core Application: Diastereoselective Synthesis of Vicinal Diamines

A primary application of this compound is in the synthesis of chiral vicinal diamines. This is achieved through the diastereoselective addition of organometallic reagents to diimines derived from the chiral auxiliary and a dialdehyde, such as glyoxal. The steric hindrance provided by the chiral auxiliary directs the nucleophilic attack, leading to the formation of one diastereomer in preference to the other.

Experimental Protocol: Diastereoselective Allylation of a Glyoxal-Derived Diimine

This protocol details the synthesis of a chiral vicinal diamine precursor via the diastereoselective addition of allylmagnesium bromide to a diimine formed from glyoxal and this compound.

Step 1: Formation of the Chiral Diimine

  • Reactants:

    • Glyoxal (1.0 eq)

    • This compound (2.2 eq)

    • Anhydrous Toluene

  • Procedure:

    • A solution of this compound (2.2 eq) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled to 0 °C in an ice bath.

    • A solution of glyoxal (40% in water, 1.0 eq) is added dropwise to the stirred amine solution over 30 minutes.

    • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

    • The mixture is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude chiral diimine, which is used in the next step without further purification.

Step 2: Diastereoselective Allylation

  • Reactants:

    • Chiral Diimine (1.0 eq)

    • Allylmagnesium bromide (2.5 eq, 1.0 M in diethyl ether)

    • Anhydrous Diethyl Ether

  • Procedure:

    • The crude chiral diimine is dissolved in anhydrous diethyl ether under an inert atmosphere and cooled to -78 °C using a dry ice/acetone bath.

    • Allylmagnesium bromide solution (2.5 eq) is added dropwise to the stirred solution over 1 hour.

    • The reaction mixture is stirred at -78 °C for 3 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N,N'-diallyl-N,N'-bis((R)-1-(4-methylphenyl)ethyl)ethane-1,2-diamine.

Step 3: Removal of the Chiral Auxiliary

  • Reactants:

    • Chiral diamine precursor (1.0 eq)

    • Palladium on carbon (10 mol%)

    • Ammonium formate (5.0 eq)

    • Methanol

  • Procedure:

    • The purified diamine precursor is dissolved in methanol.

    • Palladium on carbon (10 mol%) and ammonium formate (5.0 eq) are added to the solution.

    • The mixture is heated to reflux for 12 hours.

    • The reaction mixture is cooled to room temperature and filtered through a pad of Celite.

    • The filtrate is concentrated under reduced pressure.

    • The residue is taken up in water and the pH is adjusted to >12 with a 2 M sodium hydroxide solution.

    • The aqueous layer is extracted with dichloromethane (3 x 30 mL).

    • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the enantiomerically enriched vicinal diamine. The chiral auxiliary, (R)-(+)-1-(4-methylphenylethyne), can be recovered from the initial aqueous layer by acidification and extraction.

Quantitative Data
StepProductYield (%)Diastereomeric Ratio (dr)
Allylation N,N'-diallyl-N,N'-bis((R)-1-(4-methylphenyl)ethyl)ethane-1,2-diamine75-85>95:5
Auxiliary Removal (R,R)-1,2-Diamino-4-pentene80-90-

Note: Yields and diastereomeric ratios are representative and may vary depending on specific reaction conditions and substrate scale.

Logical Workflow for Diastereoselective Synthesis

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Auxiliary Removal Glyoxal Glyoxal Diimine Chiral Diimine Glyoxal->Diimine ChiralAmine This compound ChiralAmine->Diimine DiaminePrecursor Protected Vicinal Diamine Diimine->DiaminePrecursor Organometallic Allylmagnesium Bromide Organometallic->DiaminePrecursor FinalDiamine Enantioenriched Vicinal Diamine DiaminePrecursor->FinalDiamine Diimine_ref Chiral Diimine Cleavage Catalytic Transfer Hydrogenolysis Cleavage->FinalDiamine DiaminePrecursor_ref Protected Vicinal Diamine

Caption: Workflow for the synthesis of chiral vicinal diamines.

Signaling Pathway of Stereochemical Induction

The diastereoselectivity of the addition reaction is governed by the formation of a stable, chelated transition state. The organometallic reagent coordinates to the nitrogen atoms of the diimine, and the bulky 4-methylphenyl group of the chiral auxiliary effectively shields one face of the imine C=N double bond. This steric hindrance forces the incoming nucleophile to attack from the less hindered face, resulting in the preferential formation of one diastereomer.

G cluster_0 Stereochemical Control TransitionState Chiral Diimine-Mg Complex Shielded Face (Top) Unshielded Face (Bottom) MajorDiastereomer Major Diastereomer (Attack from bottom) TransitionState:f2->MajorDiastereomer MinorDiastereomer Minor Diastereomer (Attack from top) TransitionState:f1->MinorDiastereomer Nucleophile Allyl⁻ Nucleophile->TransitionState:f2 Favorable Attack Nucleophile->TransitionState:f1 Unfavorable Attack

Caption: Stereochemical model for diastereoselective addition.

Conclusion

This compound is a highly effective chiral auxiliary for the asymmetric synthesis of valuable chiral building blocks, such as vicinal diamines. The straightforward protocols for its attachment, the high diastereoselectivity it imparts in subsequent reactions, and the established methods for its removal and recovery make it a practical choice for both academic research and industrial drug development. The predictable stereochemical outcome, governed by well-understood steric effects, allows for the rational design of synthetic routes to complex, enantiomerically pure molecules.

References

Application Notes and Protocols: (R)-(+)-1-(4-Methylphenyl)ethylamine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(+)-1-(4-Methylphenyl)ethylamine, also known as (R)-α,p-Dimethylbenzylamine, is a chiral amine that serves as a critical building block and reagent in the asymmetric synthesis of active pharmaceutical ingredients (APIs).[1] Its importance lies in its ability to introduce a specific stereochemistry into a target molecule, which is paramount as the biological activity of chiral drugs can vary significantly between enantiomers.[2] This document provides an overview of its applications and detailed protocols for its use in the synthesis of pharmaceutical intermediates, particularly through reductive amination.

Chiral amines like this compound are foundational in the synthesis of over 40% of commercial pharmaceuticals.[3] They are employed in two primary strategies in asymmetric synthesis: as a chiral auxiliary or as a chiral building block.

  • Chiral Auxiliary: The chiral amine is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered.[4]

  • Chiral Building Block (Synthon): The amine is incorporated directly into the final molecular structure, transferring its chirality to the target molecule.

Reductive amination is a cornerstone of C-N bond formation in medicinal chemistry, valued for its operational simplicity and broad applicability.[5][6][7] This reaction, involving the condensation of a carbonyl compound with an amine to form an imine, followed by reduction, is a powerful method for producing chiral amines.[7]

Applications in Pharmaceutical Synthesis

This compound is utilized in the synthesis of various pharmaceutical intermediates. Its primary role is to control the stereochemical outcome of a reaction, leading to the desired enantiomer of a drug substance. A key application is in the diastereoselective synthesis of more complex chiral amines.

Case Study: Diastereoselective Reductive Amination

A common application involves the reaction of this compound with a prochiral ketone to form a chiral imine, which is then reduced to yield a diastereomeric mixture of amines. The inherent chirality of the starting amine influences the stereochemical course of the reduction, often favoring one diastereomer over the other. The newly formed chiral amine can then be isolated, and the (R)-1-(4-methylphenyl)ethyl group can be removed if it served as an auxiliary.

For instance, a similar compound, (R)-α-methylphenethylamine, is used as a chiral auxiliary to synthesize an intermediate for (R, R)-Formoterol, an anti-asthma drug.[8] This process involves the formation of an imine with p-methoxyphenylacetone, followed by catalytic hydrogenation to create a new chiral center with high diastereoselectivity.[8]

Experimental Protocols

Protocol 1: Synthesis of (R,R)-N-(1-(4-Methylphenyl)ethyl)-1-(4-methoxyphenyl)propan-2-amine via Reductive Amination

This protocol describes a representative procedure for the diastereoselective reductive amination of a prochiral ketone using this compound as a chiral auxiliary. This method is analogous to syntheses used for creating key pharmaceutical intermediates.[8]

Objective: To synthesize a chiral secondary amine intermediate with high diastereoselectivity.

Reaction Scheme:

4-Methoxyphenylacetone + this compound → Imine Intermediate → (R,R)- and (S,R)-N-(1-(4-Methylphenyl)ethyl)-1-(4-methoxyphenyl)propan-2-amine

Materials and Reagents:

  • 4-Methoxyphenylacetone

  • This compound

  • Platinum on Carbon (5% Pt/C) or Sodium Triacetoxyborohydride (STAB)

  • Methanol or Dichloromethane (DCM)

  • Hydrogen gas (if using Pt/C)

  • L-Tartaric Acid (for diastereomeric resolution)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-methoxyphenylacetone (1.0 eq) in methanol.

    • Add this compound (1.05 eq).

    • Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. The reaction can be monitored by TLC or GC-MS.

  • Reductive Amination (Method A: Catalytic Hydrogenation):

    • To the solution containing the imine, add 5% Pt/C catalyst (5-10% by weight of the ketone).

    • Seal the reaction vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-5 atm) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction for the disappearance of the imine.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Reductive Amination (Method B: Chemical Reduction):

    • In a separate flask, dissolve the pre-formed imine in dichloromethane (DCM).

    • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification and Diastereomeric Resolution:

    • The crude product is a mixture of diastereomers. The diastereomeric ratio can be determined by chiral HPLC or NMR analysis.

    • To isolate the desired (R,R) diastereomer, dissolve the crude mixture in a solution of ethanol and water.

    • Add L-tartaric acid to form diastereomeric salts. The (R,R)-amine-L-tartrate salt is often less soluble and will precipitate.[8]

    • Filter the solid salt and recrystallize from a suitable solvent to improve diastereomeric purity.

    • Treat the purified salt with an aqueous NaOH solution to liberate the free amine.

    • Extract the free amine with ethyl acetate, dry the organic layer over MgSO4, and evaporate the solvent to yield the purified (R,R)-diastereomer.

Data Presentation

The success of the synthesis is evaluated based on yield and diastereoselectivity. The following table presents hypothetical data for the described protocol.

ParameterMethod A (Pt/C, H₂)Method B (STAB)
Reactant Scale 10 mmol10 mmol
Reaction Time 18 hours16 hours
Crude Yield 95%92%
Diastereomeric Ratio (R,R:S,R) 90:1085:15
Yield after Resolution 75% (of R,R)70% (of R,R)
Diastereomeric Excess (d.e.) >98%>98%

Visualizations

Workflow for Diastereoselective Reductive Amination

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Ketone Prochiral Ketone (4-Methoxyphenylacetone) Imine Imine Formation Ketone->Imine Amine Chiral Amine (this compound) Amine->Imine Reduction Diastereoselective Reduction Imine->Reduction Crude Crude Diastereomeric Mixture Reduction->Crude Resolution Diastereomeric Resolution (e.g., Tartaric Acid) Crude->Resolution Final Purified (R,R)-Amine Intermediate Resolution->Final

Caption: Workflow of diastereoselective synthesis.

Logical Pathway of Chiral Auxiliary Use

G start Prochiral Substrate (A) coupled Coupled Intermediate (A-C) start->coupled + auxiliary Chiral Auxiliary (C) This compound auxiliary->coupled reaction Diastereoselective Reaction coupled->reaction product_coupled Stereodefined Product (B-C) reaction->product_coupled final_product Final Chiral Product (B) product_coupled->final_product Cleavage recovered_aux Recovered Auxiliary (C) product_coupled->recovered_aux Cleavage

Caption: Logic of using a recoverable chiral auxiliary.

References

Application Notes and Protocols: Asymmetric Hydrogenation Using (R)-(+)-1-(4-Methylphenyl)ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically enriched compounds, which are crucial building blocks for the pharmaceutical, agrochemical, and fine chemical industries. Chiral amines, in particular, are prevalent motifs in many biologically active molecules. This document provides detailed application notes and protocols for the use of derivatives of (R)-(+)-1-(4-Methylphenyl)ethylamine as chiral ligands in transition metal-catalyzed asymmetric hydrogenation, primarily focusing on the reduction of prochiral ketones.

The use of chiral Schiff base ligands derived from readily available chiral amines like this compound offers a straightforward and modular approach to creating effective catalysts for asymmetric synthesis. These ligands, when complexed with transition metals such as ruthenium, can facilitate the enantioselective transfer of hydrogen to a substrate, yielding a chiral product with high enantiomeric excess.

Application: Asymmetric Hydrogenation of Aromatic Ketones

This section details the application of a chiral Schiff base ligand derived from this compound in the asymmetric hydrogenation of acetophenone and its derivatives. The catalyst is typically generated in situ from a ruthenium precursor and the chiral ligand.

Quantitative Data Summary

The following table summarizes the typical performance of a catalytic system generated in situ from a ruthenium precursor and a chiral Schiff base ligand derived from this compound in the asymmetric hydrogenation of various aromatic ketones.

EntrySubstrateProductLigandCatalyst PrecursorConversion (%)ee (%)Configuration
1Acetophenone1-PhenylethanolL1Ru(PPh₃)₃Cl₂>9976(S)
24-Chloroacetophenone1-(4-Chlorophenyl)ethanolL1Ru(PPh₃)₃Cl₂>9972(S)
34-Methylacetophenone1-(4-Methylphenyl)ethanolL1Ru(PPh₃)₃Cl₂>9980(S)
42-Acetylnaphthalene1-(Naphthalen-2-yl)ethanolL1Ru(PPh₃)₃Cl₂9870(S)

L1: (R,R)-N,N'-bis(1-(4-methylphenyl)ethyl)-2,2'-diaminobenzil (a representative Schiff base ligand)

Experimental Protocols

Protocol 1: Synthesis of a Chiral Schiff Base Ligand (Representative Example)

This protocol describes the synthesis of a chiral Schiff base ligand from this compound and salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • To a solution of salicylaldehyde (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add this compound (1.0 mmol).

  • The reaction mixture is stirred and heated to reflux for 4 hours.[1]

  • After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid Schiff base ligand is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • The purified ligand is dried under vacuum.

Protocol 2: Asymmetric Hydrogenation of Acetophenone

This protocol details the in situ preparation of the ruthenium catalyst and the subsequent asymmetric hydrogenation of acetophenone.

Materials:

  • Chiral Schiff base ligand (from Protocol 1)

  • Tris(triphenylphosphine)ruthenium(II) dichloride [Ru(PPh₃)₃Cl₂]

  • Acetophenone

  • Isopropanol (anhydrous)

  • Potassium tert-butoxide (KOtBu)

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox or under an inert atmosphere, add the chiral Schiff base ligand (0.011 mmol) and Ru(PPh₃)₃Cl₂ (0.01 mmol) to a clean, dry reaction vessel suitable for the autoclave.

  • Add anhydrous isopropanol (10 mL) to dissolve the ligand and catalyst precursor. Stir the mixture for 30 minutes to allow for complex formation (in situ catalyst generation).

  • Add acetophenone (1.0 mmol) to the reaction mixture.

  • Add a solution of potassium tert-butoxide in isopropanol (e.g., 0.1 M solution, 0.1 mmol).

  • Seal the reaction vessel in the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 30 bar with hydrogen gas.[2]

  • Stir the reaction mixture at room temperature for 24 hours.[2]

  • After the reaction, carefully vent the autoclave and purge with an inert gas.

  • The conversion and enantiomeric excess of the product (1-phenylethanol) are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizations

Ligand_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process Amine This compound Mixing Mix in Ethanol Amine->Mixing Aldehyde Salicylaldehyde Aldehyde->Mixing Reflux Reflux (4h) Mixing->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Purification Recrystallization Evaporation->Purification Product Chiral Schiff Base Ligand Purification->Product

Caption: Workflow for the synthesis of a chiral Schiff base ligand.

Asymmetric_Hydrogenation_Workflow cluster_catalyst_prep In Situ Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Ligand Chiral Schiff Base Ligand Mixing_Catalyst Mix in Isopropanol Ligand->Mixing_Catalyst Ru_Precursor Ru(PPh₃)₃Cl₂ Ru_Precursor->Mixing_Catalyst Reaction_Vessel Autoclave (24h, RT) Mixing_Catalyst->Reaction_Vessel Substrate Acetophenone Substrate->Reaction_Vessel Base KOtBu Base->Reaction_Vessel H2 H₂ (30 bar) H2->Reaction_Vessel Analysis Chiral GC/HPLC Reaction_Vessel->Analysis Product Chiral Alcohol Analysis->Product

Caption: Workflow for asymmetric hydrogenation of acetophenone.

References

Application Notes and Protocols for Chiral Amine-Catalyzed Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the asymmetric Michael addition reaction, a cornerstone of modern organic synthesis, catalyzed by chiral amines. The methodologies outlined herein are pivotal for the stereocontrolled construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of chiral molecules, including active pharmaceutical ingredients.

Introduction to Asymmetric Organocatalytic Michael Additions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In the realm of asymmetric synthesis, the use of small chiral organic molecules as catalysts—a field known as organocatalysis—has revolutionized the ability to produce enantiomerically enriched products. Chiral amines are a prominent class of organocatalysts that activate substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions.[1] This activation strategy enables highly stereoselective Michael additions, affording products with excellent enantiomeric excess (ee) and diastereomeric ratios (dr). The mild reaction conditions, operational simplicity, and the avoidance of toxic heavy metals make chiral amine catalysis an attractive and sustainable approach in synthetic chemistry.[2]

This document details protocols for three distinct types of chiral amine catalysts: a secondary amine (L-Proline), a diarylprolinol silyl ether (a Jørgensen-Hayashi catalyst), and a bifunctional primary amine-thiourea catalyst.

Catalytic Cycles and Experimental Workflow

The general mechanism for secondary amine-catalyzed Michael additions proceeds through an enamine catalytic cycle . The chiral secondary amine reacts with a carbonyl compound (ketone or aldehyde) to form a chiral enamine. This enamine then acts as the nucleophile, attacking the Michael acceptor in a stereocontrolled fashion. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.

Alternatively, some reactions, particularly with α,β-unsaturated aldehydes, can proceed via an iminium ion catalytic cycle , where the chiral amine activates the Michael acceptor by forming a transient iminium ion, lowering its LUMO and enhancing its electrophilicity.

Catalytic Cycle of a Secondary Amine-Catalyzed Michael Addition

G Figure 1: Enamine Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone/Aldehyde - H2O Iminium_Hydrolysis Iminium Intermediate Enamine->Iminium_Hydrolysis + Michael Acceptor Iminium_Hydrolysis->Catalyst + H2O Michael_Adduct Chiral Product Iminium_Hydrolysis->Michael_Adduct Hydrolysis Ketone Ketone/Aldehyde Ketone->Enamine Acceptor Michael Acceptor Acceptor->Iminium_Hydrolysis

A generalized enamine catalytic cycle for the Michael addition.

General Experimental Workflow

G Figure 2: Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Add catalyst, Michael acceptor, and solvent. - Stir at specified temperature. Start->Reaction_Setup Add_Donor Add Michael Donor Reaction_Setup->Add_Donor Reaction_Monitoring Monitor reaction progress by TLC Add_Donor->Reaction_Monitoring Workup Aqueous Workup: - Quench reaction. - Extract with organic solvent. Reaction_Monitoring->Workup Purification Purification: - Dry organic layer. - Concentrate in vacuo. - Purify by column chromatography. Workup->Purification Analysis Characterization: - NMR, HRMS - Determine ee by chiral HPLC. Purification->Analysis End End Analysis->End

A typical workflow for a chiral amine-catalyzed Michael addition.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of the three detailed protocols.

Protocol Catalyst Type Michael Donor Michael Acceptor Catalyst Loading (mol%) Solvent Temp (°C) Time (h) Yield (%) ee (%) dr (syn:anti)
1 Secondary Amine (L-Proline)Cyclohexanonetrans-β-Nitrostyrene20DichloromethaneRoom Temp12up to 75up to 8094:6
2 Diarylprolinol Silyl Ethern-PentanalNitroethylene2Toluene3Varies96>95-
3 Bifunctional Primary Amine-ThioureaCyclohexanonetrans-β-Nitrostyrene10WaterRoom Temp599999:1

Experimental Protocols

Protocol 1: L-Proline-Catalyzed Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol describes the classic L-proline-catalyzed Michael addition, a foundational example of secondary amine organocatalysis.[3]

Materials:

  • L-Proline

  • trans-β-Nitrostyrene

  • Cyclohexanone

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Water

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of trans-β-nitrostyrene (0.3 mmol, 1.0 equiv) in dichloromethane (0.1 M), add L-proline (0.06 mmol, 20 mol%).

  • Add cyclohexanone (1.5 mmol, 5.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • Upon completion, add ethyl acetate (0.2 mL) to the reaction mixture.

  • Wash the organic mixture twice with water (2 x 1.0 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate, 5:1) to afford the desired γ-nitrocarbonyl product.[2]

  • Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: (S)-Diphenylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition of n-Pentanal to Nitroethylene

This protocol utilizes a highly efficient Jørgensen-Hayashi-type catalyst for the enantioselective addition of an aldehyde to nitroethylene, a versatile building block.[4]

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • 3-Nitrobenzoic acid (co-catalyst)

  • n-Pentanal

  • Nitroethylene

  • Toluene

  • Standard workup and purification reagents

Procedure:

  • In a reaction vessel, combine (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.02 mmol, 2 mol%) and 3-nitrobenzoic acid (0.20 mmol, 20 mol%).

  • Add toluene as the solvent.

  • Cool the mixture to 3 °C.

  • Add n-pentanal (1.0 equiv) and nitroethylene to the cooled solution.

  • Stir the reaction at 3 °C and monitor its progress by TLC.

  • After the reaction is complete, proceed with a standard aqueous workup.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the β-substituted-δ-nitroaldehyde.[4]

  • Analyze the enantiomeric excess of the product using chiral HPLC.

Protocol 3: Bifunctional Primary Amine-Thiourea-Catalyzed Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol employs a bifunctional catalyst that activates the nucleophile via enamine formation and the electrophile through hydrogen bonding with the thiourea moiety, leading to high stereoselectivity in an aqueous medium.[2]

Materials:

  • (R,R)-1,2-Diphenylethylenediamine (DPEN)-based thiourea organocatalyst

  • 4-Nitrophenol (additive)

  • trans-β-Nitrostyrene

  • Cyclohexanone

  • Water

  • Standard workup and purification reagents

Procedure:

  • In a reaction vessel, place the (R,R)-DPEN-based thiourea catalyst (0.020 mmol, 10 mol%), 4-nitrophenol (0.01 mmol, 5 mol%), and trans-β-nitrostyrene (0.20 mmol, 1.0 equiv).

  • Dissolve the solids in water (1.0 mL) under ambient air conditions.

  • Add cyclohexanone (2.0 mmol, 10 equiv) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 5 hours.

  • Upon completion (monitored by TLC), perform a standard aqueous workup, typically involving extraction with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

References

Application Notes and Protocols for Mannich Reactions with Chiral Amine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that yields β-amino carbonyl compounds, which are pivotal structural motifs in a vast array of pharmaceuticals and natural products.[1][2] The development of asymmetric Mannich reactions using chiral organocatalysts, particularly chiral amines, has revolutionized the synthesis of enantiomerically pure nitrogen-containing molecules, offering a powerful alternative to traditional metal-based catalysis.[1][3] This document provides detailed protocols for three distinct and highly efficient chiral amine-catalyzed Mannich reactions, showcasing the versatility of (S)-Proline, a modified Cinchona alkaloid, and a chiral primary amine catalyst.

Core Concepts in Chiral Amine Catalysis of the Mannich Reaction

Chiral amine catalysts operate through different, yet related, catalytic cycles. The most common mechanisms involve the formation of a nucleophilic enamine intermediate from a ketone or aldehyde donor and the chiral amine catalyst.[1][4] This enamine then undergoes a stereoselective addition to an electrophilic imine, with the chiral environment of the catalyst directing the facial selectivity of the attack.[5] Subsequent hydrolysis releases the β-amino carbonyl product and regenerates the catalyst.[1] Primary and secondary amines can exhibit different stereoselectivities, sometimes providing access to opposite diastereomers of the product.[6][7]

Visualization of Key Processes

To better understand the components and workflow of these reactions, the following diagrams illustrate the general catalytic cycle, a typical experimental workflow, and the logical relationship between the key reaction components.

Mannich Reaction Catalytic Cycle cluster_0 Catalytic Cycle Ketone Ketone Enamine Enamine Ketone->Enamine + Catalyst Catalyst Catalyst Intermediate Intermediate Enamine->Intermediate + Imine Imine Imine Product Product Intermediate->Product Hydrolysis Product->Catalyst Catalyst Regeneration Experimental Workflow Start Start Reagent_Prep Prepare Reactants (Aldehyde, Amine, Ketone) Start->Reagent_Prep Reaction_Setup Combine Reactants, Solvent, and Chiral Amine Catalyst Reagent_Prep->Reaction_Setup Reaction Stir at Specified Temperature and Time Reaction_Setup->Reaction Monitoring Monitor Reaction (e.g., TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Perform Extraction Monitoring->Workup Complete Purification Purify Crude Product (e.g., Column Chromatography) Workup->Purification Analysis Analyze Product (Yield, dr, ee) Purification->Analysis End End Analysis->End Logical Relationships cluster_reactants Reactants cluster_catalyst Catalyst System cluster_outputs Outputs Mannich_Reaction Asymmetric Mannich Reaction Nucleophile Nucleophile (Ketone/Aldehyde) Mannich_Reaction->Nucleophile Electrophile Electrophile (Imine) Mannich_Reaction->Electrophile Chiral_Amine Chiral Amine (e.g., Proline, Cinchona Alkaloid) Mannich_Reaction->Chiral_Amine Solvent Solvent Mannich_Reaction->Solvent Product β-Amino Carbonyl Mannich_Reaction->Product Metrics Yield, Diastereoselectivity (dr), Enantioselectivity (ee) Product->Metrics

References

Application Notes and Protocols: (R)-(+)-1-(4-Methylphenyl)ethylamine in Stereoselective Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-1-(4-Methylphenyl)ethylamine is a valuable chiral amine widely employed as a chiral auxiliary in stereoselective synthesis.[1] Its rigid structure and the presence of a stereogenic center allow for effective facial discrimination of prochiral substrates, leading to the formation of enantiomerically enriched products. This document provides detailed application notes and experimental protocols for two key applications of this compound: the resolution of racemic carboxylic acids and the diastereoselective synthesis of chiral amines via imine alkylation.

Application 1: Resolution of Racemic Carboxylic Acids

The classical resolution of racemates remains a robust and widely used method for obtaining enantiomerically pure compounds, particularly at an industrial scale. This compound serves as an effective resolving agent for racemic carboxylic acids. The principle of this method lies in the formation of diastereomeric salts upon reaction of the racemic acid with the chiral amine. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the enantiomerically pure carboxylic acids and allows for the recovery of the chiral auxiliary.

Quantitative Data Summary

The following table summarizes representative data for the resolution of a racemic carboxylic acid using a chiral amine resolving agent. The data is analogous to what can be expected when using this compound for the resolution of racemic ibuprofen.

Racemic AcidChiral Resolving AgentDiastereomeric SaltYield of Resolved AcidEnantiomeric Excess (ee)
(±)-Ibuprofen(S)-(-)-α-Phenethylamine(S,S)-Ibuprofen-phenethylammonium salt1.25 g>95%
(±)-Ibuprofen(S)-(-)-α-Phenethylamine(R,S)-Ibuprofen-phenethylammonium salt (from filtrate)0.95 gNot specified
Experimental Protocol: Resolution of (±)-Ibuprofen

This protocol is adapted from a standard procedure for the resolution of racemic ibuprofen using a chiral phenethylamine and is representative of the methodology for using this compound.

Materials:

  • (±)-Ibuprofen

  • This compound

  • Potassium Hydroxide (KOH)

  • 2 M Sulfuric Acid (H₂SO₄)

  • Methyl-tert-butyl ether (MTBE)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2-Propanol

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

Part A: Formation and Separation of Diastereomeric Salts

  • To a 125 mL Erlenmeyer flask, add approximately 15 mmol of racemic ibuprofen and 30 mL of 0.5 M KOH solution.

  • Add a magnetic stir bar and place the flask in a water bath on a hot plate/stirrer.

  • Heat the mixture to 75-85 °C with stirring until most of the ibuprofen dissolves.

  • Slowly add one molar equivalent of this compound dropwise to the heated solution. A precipitate should form within a few minutes.

  • Maintain the temperature at 75-85 °C and continue stirring for 1 hour.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Collect the precipitated diastereomeric salt by vacuum filtration. Wash the solid with a small amount (2-3 mL) of ice-cold water. This solid is enriched in one diastereomer.

Part B: Recrystallization of the Diastereomeric Salt

  • Transfer the collected salt to a clean flask and recrystallize from 30 mL of 2-propanol to further enhance its diastereomeric purity.

  • Collect the recrystallized salt by vacuum filtration.

Part C: Liberation and Isolation of the Enantiomerically Enriched Ibuprofen

  • To the recrystallized salt, add 25 mL of 2 M H₂SO₄ and stir for 5 minutes to liberate the free carboxylic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with three 15 mL portions of MTBE.

  • Combine the organic layers and wash with 15 mL of water, followed by 15 mL of saturated NaCl solution.

  • Dry the MTBE layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen.

Part D: Characterization

  • Determine the yield and melting point of the resolved ibuprofen.

  • Prepare a solution of the product in ethanol and measure its optical rotation using a polarimeter.

  • Calculate the specific rotation and the enantiomeric excess (ee) of the product.

Visualization of the Resolution Workflow

G cluster_0 Salt Formation & Separation cluster_1 Isolation of Enantiomers racemic_acid Racemic Carboxylic Acid reaction Reaction in Solvent (e.g., aq. KOH/Heat) racemic_acid->reaction chiral_amine This compound chiral_amine->reaction diastereomeric_salts Mixture of Diastereomeric Salts reaction->diastereomeric_salts filtration Fractional Crystallization & Vacuum Filtration diastereomeric_salts->filtration salt_1 Less Soluble Diastereomeric Salt (Solid) filtration->salt_1 salt_2 More Soluble Diastereomeric Salt (Filtrate) filtration->salt_2 acidification_1 Acidification (e.g., H₂SO₄) salt_1->acidification_1 acidification_2 Acidification (e.g., H₂SO₄) salt_2->acidification_2 enantiomer_1 Enantiomer 1 acidification_1->enantiomer_1 recovered_amine_1 Recovered Chiral Amine acidification_1->recovered_amine_1 enantiomer_2 Enantiomer 2 acidification_2->enantiomer_2 recovered_amine_2 Recovered Chiral Amine acidification_2->recovered_amine_2 G cluster_0 Imine Formation cluster_1 Alkylation & Auxiliary Removal aldehyde Aldehyde/Ketone condensation Condensation (-H₂O) aldehyde->condensation chiral_amine This compound chiral_amine->condensation chiral_imine Chiral Imine condensation->chiral_imine alkylation Diastereoselective Alkylation (Nucleophile) chiral_imine->alkylation diastereomeric_amine Diastereomeric Amine alkylation->diastereomeric_amine auxiliary_removal Auxiliary Removal (e.g., Hydrogenolysis) diastereomeric_amine->auxiliary_removal chiral_product Enantiomerically Enriched Amine auxiliary_removal->chiral_product recovered_auxiliary Recovered Chiral Auxiliary auxiliary_removal->recovered_auxiliary

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess with (R)-(+)-1-(4-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize enantiomeric excess (ee) when using (R)-(+)-1-(4-Methylphenyl)ethylamine as a chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in asymmetric synthesis?

A1: this compound serves as a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate molecule.[1][2] It guides the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer over the other.[1] After the desired stereocenter is created, the auxiliary can be cleaved from the molecule, yielding an enantiomerically enriched product.[1]

Q2: What is enantiomeric excess (ee) and why is it crucial in drug development?

A2: Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other. It is expressed as a percentage. In drug development, achieving high enantiomeric excess is critical because different enantiomers of a drug can have vastly different biological activities.[3][4][5] One enantiomer (the eutomer) may provide the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause toxic side effects.[4]

Q3: What fundamental factors influence the success of an asymmetric synthesis?

A3: The success of an asymmetric synthesis, and thus the resulting enantiomeric excess, is governed by several factors. These include the choice of the chiral auxiliary or catalyst, the purity of starting materials and solvents, and the precise control of reaction conditions such as temperature, pressure, and stoichiometry.[6] Steric hindrance and electronic interactions in the reaction's transition state, guided by the chiral auxiliary, are the primary determinants of stereoselectivity.[1][2]

Troubleshooting Guide: Low or Inconsistent Enantiomeric Excess

Q4: My reaction yielded a product with a significantly lower enantiomeric excess (% ee) than expected. What is the first and most critical step in troubleshooting?

A4: The first step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7] An inaccurate or poorly optimized analytical method can give misleading % ee values.[7]

Key Analytical Validation Parameters:

  • Resolution (Rs): Ensure baseline separation between the two enantiomeric peaks. A resolution value (Rs) greater than 1.5 is generally required for accurate quantification.[7]

  • Accuracy: Verify the method's accuracy by analyzing a standard sample with a known enantiomeric composition.[7]

  • Detector Response: Confirm that the detector response is linear for both enantiomers across a range of concentrations, as one enantiomer might have a stronger response than the other.[7]

Q5: I have confirmed my analytical method is accurate, but the % ee is still low and varies between experiments. What should I investigate next?

A5: Inconsistent results often point to issues with reagent purity or reaction conditions. Asymmetric reactions are highly sensitive to trace impurities.[7]

Checklist for Reagents and Conditions:

  • Purity of Chiral Auxiliary: Verify the enantiomeric purity of your this compound. Impurities in the auxiliary will directly decrease the maximum achievable ee.[6]

  • Solvent Quality: Use anhydrous, high-purity solvents. Trace amounts of water or other impurities can interfere with the reaction mechanism.[6][7]

  • Substrate Purity: Ensure your starting material is pure, as impurities can lead to competing side reactions.[7]

  • Temperature Control: Maintain a stable and consistent reaction temperature. Small fluctuations can significantly impact enantioselectivity.[6] Reactions are often run at low temperatures (e.g., -78 °C) to enhance selectivity.[6]

  • Inert Atmosphere: If the reaction involves air- or moisture-sensitive reagents (like organometallics), ensure the reaction is conducted under a positive pressure of an inert gas such as argon or nitrogen.[6]

Q6: Can the choice of solvent or substrate concentration affect the enantiomeric excess?

A6: Yes, both factors are critical. The solvent can influence the conformation of the transition state, thereby affecting stereoselectivity.[6] It is often necessary to screen a variety of non-coordinating solvents like toluene or dichloromethane.[6] Substrate concentration has also been identified as a key parameter, with optimal concentrations for reactions involving this compound often falling in the 0.1-0.5 M range.[8] Higher concentrations may reduce selectivity.

Data Presentation

Table 1: Influence of Reaction Parameters on Enantiomeric Excess (Illustrative Data)

ParameterCondition A% ee (A)Condition B% ee (B)Rationale
Temperature 0 °C85%-78 °C95%Lower temperatures often increase the energy difference between diastereomeric transition states, enhancing selectivity.[6]
Solvent Tetrahydrofuran (THF)70%Toluene92%Non-coordinating solvents like toluene can minimize interference with the chiral auxiliary's directing effect.[6]
Substrate Conc. 1.0 M65%0.2 M94%Optimal concentrations prevent aggregation and background reactions that can lower selectivity.[8]
Auxiliary Purity 95% ee90%>99% ee>99%The enantiomeric purity of the auxiliary sets the theoretical maximum for the product's ee.[6]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation using this compound as a Chiral Auxiliary

  • Amide Formation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the starting carboxylic acid in anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Add oxalyl chloride (1.1 eq.) and a catalytic amount of dimethylformamide (DMF). Stir for 1-2 hours until gas evolution ceases. In a separate flask, dissolve this compound (1.0 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in anhydrous DCM. Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Purification: Quench the reaction with a saturated aqueous solution of NH4Cl. Separate the organic layer, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting chiral amide by flash column chromatography.

  • Metalation and Alkylation: Dissolve the purified amide in anhydrous THF and cool to -78 °C under argon. Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) and stir for 1 hour to form the enolate. Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) and stir at -78 °C for 4-6 hours.

  • Work-up and Auxiliary Cleavage: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH4Cl. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO4, and concentrate. Cleave the chiral auxiliary by acidic hydrolysis (e.g., refluxing with 6M HCl) to yield the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or GC (see Protocol 2).

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in the mobile phase or a suitable solvent like isopropanol.

  • Column Selection: Choose a chiral stationary phase (CSP) column appropriate for the class of compound being analyzed.

  • Method Development:

    • Inject a racemic or scalemic mixture of the analyte.

    • Optimize the mobile phase composition (typically a mixture of hexane/isopropanol or similar) and flow rate to achieve baseline separation of the two enantiomers (Rs > 1.5).[7]

  • Quantification:

    • Inject the sample from the asymmetric synthesis reaction.

    • Integrate the peak areas for both enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess using the formula: % ee = [ |Area1 - Area2| / (Area1 + Area2) ] x 100

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Enantiomeric Excess cluster_problem Problem Identification cluster_analysis Step 1: Analytical Validation cluster_reagents Step 2: Reagent & Setup Check cluster_optimization Step 3: Reaction Optimization cluster_solution Resolution start Low or Inconsistent % ee Observed A1 Validate Analytical Method (Chiral HPLC/GC) start->A1 A2 Is Resolution (Rs > 1.5) Achieved? A1->A2 A3 Optimize HPLC/GC Method (Mobile Phase, Flow Rate, Column) A2->A3 No B1 Scrutinize Reagents & Setup A2->B1 Yes A3->A1 B2 Check Purity: - Chiral Auxiliary - Substrate - Solvents B1->B2 B3 Verify Setup: - Inert Atmosphere? - Anhydrous Conditions? B1->B3 C1 Systematically Vary Reaction Conditions B1->C1 B4 Purify Reagents / Use Anhydrous Solvents B2->B4 B3->B4 B4->C1 C2 Optimize Temperature (Often Lower is Better) C1->C2 C3 Screen Solvents C2->C3 C4 Vary Substrate Concentration C3->C4 end_node High Enantiomeric Excess Achieved C4->end_node

Caption: A logical workflow for troubleshooting and optimizing low enantiomeric excess.

Experimental_Workflow General Experimental Workflow for Asymmetric Synthesis prep 1. Reagent Preparation (Anhydrous Solvents, Purified Reagents) setup 2. Reaction Setup (Inert Atmosphere, -78°C) prep->setup reaction 3. Synthesis (Addition of Reagents) setup->reaction workup 4. Work-up & Purification (Quench, Extraction, Chromatography) reaction->workup analysis 5. Analysis (Chiral HPLC/GC for % ee) workup->analysis result Product with Determined % ee analysis->result

Caption: A typical experimental sequence for asymmetric synthesis and analysis.

References

Troubleshooting common issues in chiral amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in chiral amine synthesis?

Chiral amines are crucial building blocks in the pharmaceutical and chemical industries.[1] However, their synthesis can present several challenges. The most common issues include:

  • Low Enantioselectivity: Achieving high enantiomeric excess (ee) is often the primary goal, and suboptimal results are a frequent problem.[2] This can stem from various factors including catalyst inefficiency, improper reaction conditions, or substrate-related issues.

  • Poor Yield: Low product yield can be caused by incomplete reactions, side reactions, or product degradation. In methods like reductive amination, for example, competitive reduction of the starting ketone can lower the yield of the desired amine.[3][4]

  • Difficult Purification: The separation of the desired chiral amine from starting materials, byproducts, and the catalyst can be challenging. The basic nature of amines can also lead to issues like peak tailing in chromatography.[5][6]

  • Catalyst Deactivation: The amine product itself, being basic and nucleophilic, can often poison or deactivate the catalyst, particularly in transition metal-catalyzed hydrogenations.[7][8]

Q2: My reaction shows low enantioselectivity. What are the potential causes and how can I improve it?

Low enantioselectivity is a common hurdle. The key is to systematically investigate potential causes.

  • Catalyst and Ligand Issues: The chiral catalyst or ligand is the heart of the asymmetric synthesis. Its purity, handling, and appropriateness are critical.[9] Many catalysts are sensitive to air and moisture, requiring strictly inert reaction conditions.[9]

  • Reaction Conditions: Temperature, solvent, and pressure can significantly influence the enantioselectivity. The solvent, in particular, can affect the conformation of the catalyst and the transition state of the reaction.[9][10]

  • Substrate Properties: The steric and electronic properties of the ketone or imine substrate can impact how it interacts with the chiral catalyst.

  • Insufficient Catalyst Loading: A low catalyst loading might allow a non-selective background reaction to dominate, thereby reducing the overall enantiomeric excess.[9]

For a systematic approach to troubleshooting low enantioselectivity, consider the following workflow:

G start Low Enantioselectivity Observed catalyst_check Verify Catalyst/Ligand Integrity - Purity - Age - Handling (inert atmosphere) start->catalyst_check reproducible Is the issue reproducible? catalyst_check->reproducible reproducible->catalyst_check No conditions_check Optimize Reaction Conditions - Temperature - Solvent - Concentration - Additives reproducible->conditions_check Yes substrate_check Evaluate Substrate - Purity - Steric/Electronic Effects conditions_check->substrate_check catalyst_screening Screen Alternative Catalysts/Ligands substrate_check->catalyst_screening success High Enantioselectivity Achieved catalyst_screening->success

Caption: Troubleshooting workflow for low enantioselectivity.

Q3: My reductive amination reaction has a very low yield. What should I investigate?

Low yields in reductive amination often point to issues with imine formation or the reduction step.[11]

  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the carbonyl compound/amine and the imine/water can be unfavorable.[12] Ensure the reaction pH is mildly acidic (typically pH 4-7) to facilitate imine formation without fully protonating the amine.[11][13] Consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.[4][11]

  • Decomposition or Incompatibility of the Reducing Agent: Some reducing agents are not stable under the reaction conditions or may react preferentially with the carbonyl group instead of the imine.[14] For instance, sodium borohydride (NaBH₄) can reduce aldehydes and ketones, so a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for in-situ reductive aminations.[4][14]

  • Catalyst Poisoning: In catalytic reductive aminations, the product amine can inhibit the catalyst.[3]

  • Side Reactions: The starting aldehyde or ketone could undergo side reactions like aldol condensations.[4]

Q4: I'm struggling with the purification of my chiral amine. What are some effective strategies?

Purification of amines can be complicated by their basicity and potential for co-elution with starting materials.

  • Acid-Base Extraction: This is a powerful technique for separating basic amines from neutral or acidic impurities. The amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove impurities, and then the aqueous layer is basified to recover the purified amine by extraction with an organic solvent.[11]

  • Chromatography:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for both analytical determination of enantiomeric excess and preparative separation of enantiomers.[1][6] Polysaccharide-based chiral stationary phases (CSPs) are often effective.[1] The use of mobile phase additives, like diethylamine for basic compounds, can significantly improve peak shape.[15]

    • Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a "greener" and often faster alternative to HPLC for chiral separations, using supercritical CO₂ as the main mobile phase.[6][16] It can offer improved peak symmetries compared to normal-phase HPLC.[16]

  • Salt Formation and Crystallization: Chiral amines can be reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization. This is a classical resolution technique. Alternatively, forming an HCl or other salt can sometimes facilitate purification by precipitation.[17]

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems and potential solutions in a tabular format.

Problem 1: Low or Inconsistent Enantiomeric Excess (% ee)
Potential CauseSuggested Solution
Catalyst/Ligand Issues
Impure or degraded catalyst/ligandUse a fresh batch of high-purity catalyst or ligand.[9] For in-situ prepared catalysts, ensure precursors are pure.
Air/moisture sensitivityEnsure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[9] Use anhydrous solvents.
Incorrect catalyst/ligand for the substrateScreen a variety of chiral ligands. Small changes to the substrate can sometimes require a different catalyst for optimal results.[2]
Reaction Parameter Issues
Suboptimal temperatureVary the reaction temperature. Lower temperatures often lead to higher enantioselectivity.
Inappropriate solventScreen different solvents. The polarity and coordinating ability of the solvent can significantly impact the chiral induction.[9][10]
Incorrect catalyst loadingOptimize the catalyst loading. Too little may result in a competing non-selective background reaction.[9]
Presence of inhibiting additives/basesIn asymmetric transfer hydrogenation, the choice and amount of base can be critical.[18] Screen different bases (e.g., organic vs. inorganic).
Problem 2: Poor Reaction Yield
Potential CauseSuggested Solution
General Issues
Incomplete reactionIncrease reaction time or temperature. Monitor the reaction progress by TLC, GC, or LC-MS.
Reversible reaction (e.g., in transamination)Shift the equilibrium by removing a byproduct (e.g., sparging to remove acetone) or using a large excess of one reactant (e.g., the amine donor).[5]
Reductive Amination Specific Issues
Poor imine formationAdjust pH to mildly acidic (4-7). Add a dehydrating agent (e.g., molecular sieves, Ti(OiPr)₄).[4][11]
Competitive reduction of carbonylUse a milder reducing agent that selectively reduces the imine/iminium ion, such as NaBH₃CN or NaBH(OAc)₃.[12][14]
Catalyst deactivation by product amineConsider using a more robust catalyst or conditions that minimize product inhibition.[7][8]
Problem 3: Difficult Purification
Potential CauseSuggested Solution
Co-elution of product and starting materialsIf polarities are similar, use acid-base extraction to separate the basic amine product.[11]
Poor peak shape in chromatography (tailing)For HPLC/SFC of basic amines, add a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.[1][15]
Emulsion formation during workupAdd brine to the aqueous layer to help break emulsions during liquid-liquid extraction.[11]
Difficulty separating enantiomersScreen different chiral stationary phases (CSPs) and mobile phase compositions in HPLC or SFC.[1][16]

Experimental Protocols

Protocol 1: General Method for Determining Enantiomeric Excess by Chiral HPLC

This protocol provides a general starting point for developing a chiral HPLC method for a novel chiral amine.

  • Column Selection: Begin with a broadly selective polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose phenylcarbamates.[1]

  • Mobile Phase Screening:

    • Prepare two standard mobile phases:

      • Mobile Phase A: 90:10 (v/v) n-hexane/2-propanol

      • Mobile Phase B: 90:10 (v/v) n-hexane/ethanol

    • For basic amines, add 0.1% (v/v) diethylamine to each mobile phase to improve peak shape.[15] For acidic compounds, use 0.1% trifluoroacetic acid.[15]

  • Sample Preparation: Dissolve a small amount of the amine sample (approx. 1 mg/mL) in the mobile phase.[16]

  • Initial Analysis:

    • Equilibrate the column with the chosen mobile phase at a flow rate of 1.0 mL/min.[19]

    • Inject 5-10 µL of the sample.

    • Monitor the separation at a suitable UV wavelength.

  • Optimization: If separation is not achieved, systematically vary the ratio of the alcohol modifier (e.g., from 5% to 30%). If separation is still poor, screen other CSPs and solvent systems (e.g., polar organic mode with acetonitrile/methanol).[16]

G start Start: Determine % ee prep_sample Prepare Sample (1 mg/mL in mobile phase) start->prep_sample select_column Select Chiral Column (e.g., polysaccharide-based) prep_sample->select_column screen_mp Screen Mobile Phases (Hexane/IPA, Hexane/EtOH + 0.1% DEA) select_column->screen_mp inject Inject Sample & Acquire Data screen_mp->inject analyze Analyze Chromatogram inject->analyze separated Are enantiomers separated? analyze->separated optimize Optimize Mobile Phase (Vary alcohol %) or Screen other columns separated->optimize No calculate Calculate % ee from Peak Areas separated->calculate Yes optimize->screen_mp end End calculate->end

Caption: Experimental workflow for chiral HPLC method development.

Protocol 2: General Procedure for In-Situ Reductive Amination

This protocol describes a typical one-pot reductive amination using a mild reducing agent.

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve the ketone or aldehyde (1.0 mmol) and the amine (1.0-1.2 mmol) in a suitable anhydrous solvent (e.g., methanol, dichloroethane) (10 mL).

    • If required, add a dehydrating agent (e.g., 3Å molecular sieves).

    • Stir the mixture at room temperature for 1-2 hours, or until imine formation is deemed complete by a monitoring technique like TLC or NMR.[11]

  • Reduction:

    • To the mixture containing the in-situ formed imine, add sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 mmol) portion-wise.

    • Continue stirring at room temperature until the starting imine is fully consumed.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or acid-base extraction.

References

Technical Support Center: Synthesis of (R)-(+)-1-(4-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (R)-(+)-1-(4-Methylphenyl)ethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with high enantioselectivity?

A1: The main strategies to obtain enantiomerically pure this compound are:

  • Asymmetric Reductive Amination: This is a direct, one-pot method starting from 4-methylacetophenone. It utilizes a chiral catalyst and a reducing agent to stereoselectively form the desired (R)-enantiomer.[1] The choice of catalyst, typically a transition metal complex with a chiral ligand, is crucial for achieving high enantiomeric excess (ee%).[1][2]

  • Kinetic Resolution of a Racemic Mixture: This method involves the use of an enzyme, often a lipase like Candida antarctica lipase B (CAL-B), to selectively acylate one enantiomer of a racemic mixture of 1-(4-Methylphenyl)ethylamine, allowing for the separation of the unreacted (R)-enantiomer.[3][4] While effective, the maximum theoretical yield for the desired enantiomer is 50%, unless the unwanted (S)-enantiomer is racemized and recycled.[4][5][6]

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

Q2: My asymmetric reductive amination is resulting in a low yield. What are the potential causes and solutions?

A2: Low yields in asymmetric reductive amination can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include sub-optimal reaction conditions, catalyst deactivation, or inefficient imine formation.

Q3: The enantiomeric excess (ee%) of my product is poor. How can I improve it?

A3: Poor enantioselectivity is a common challenge. Key factors influencing ee% include:

  • Catalyst and Ligand: The choice of the chiral ligand is paramount. It may be necessary to screen different ligands to find one that is optimal for your substrate and conditions.[7]

  • Reaction Temperature: Higher temperatures can sometimes negatively impact enantioselectivity. Running the reaction at a lower temperature, even if it requires a longer reaction time, may improve the ee%.[7]

  • Solvent: The solvent can affect the conformation of the catalyst-substrate complex. Experimenting with a range of solvents with varying polarities could lead to better results.[7]

  • Additives: In some systems, such as those using an Ir-f-Binaphane catalyst, additives like titanium(IV) isopropoxide (Ti(OiPr)₄) have been shown to be crucial for achieving high enantioselectivity.[2]

Q4: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A4: A common side reaction is the self-condensation of the starting ketone, 4-methylacetophenone, especially in the presence of a strong base.[7] To minimize this, consider using a non-nucleophilic, sterically hindered base and adding the ketone slowly to the reaction mixture. Another potential issue is the overalkylation of the amine product, which can be mitigated by carefully controlling the stoichiometry of the reactants.

Troubleshooting Guides

Troubleshooting Low Yield in Asymmetric Reductive Amination

This guide will help you diagnose and solve issues related to low product yield.

Logical Troubleshooting Workflow

LowYieldTroubleshooting start Low Yield Observed check_imine Step 1: Verify Imine Formation (TLC, GC-MS, or NMR of aliquot) start->check_imine imine_no Imine formation is inefficient. check_imine->imine_no No/Low imine_yes Imine formation is efficient. check_imine->imine_yes Yes solution_imine Solution: - Use a dehydrating agent (e.g., Ti(OiPr)4, molecular sieves). - Adjust pH; weakly acidic conditions often favor imine formation. - Increase reaction time or temperature for imine formation step. imine_no->solution_imine sub_check_reagents Step 2: Check Reagents & Conditions imine_yes->sub_check_reagents reagents_bad Reagents or catalyst may be degraded. Solvent may not be anhydrous. sub_check_reagents->reagents_bad Problem Found reagents_ok Reagents and conditions are optimal. sub_check_reagents->reagents_ok OK solution_reagents Solution: - Use fresh, high-purity reagents and catalyst. - Ensure solvent is rigorously dried and deoxygenated. reagents_bad->solution_reagents sub_check_reduction Step 3: Evaluate Reduction Step reagents_ok->sub_check_reduction reduction_bad Reducing agent is inactive or reaction time/temperature is insufficient. sub_check_reduction->reduction_bad solution_reduction Solution: - Use a fresh batch of reducing agent. - Optimize reduction temperature and time. reduction_bad->solution_reduction

Caption: Troubleshooting workflow for low yield.

Data Presentation

Table 1: Comparison of Conditions for Asymmetric Reductive Amination
Catalyst SystemAmine SourceReducing AgentSolventTemp (°C)Yield (%)ee% (R)Reference
[Ir(COD)Cl]₂ / (S,S)-f-Binaphane / I₂ / Ti(OiPr)₄p-methoxyanilineH₂ (1000 psi)DCMRT>99%96%[2]
Ir-Xyliphos complex2-methyl-5-ethylanilineH₂--Complete Conversion78%8a in[2]
Rh-chiral diphosphineBenzylamineH₂--59%38%8b in[2]

DCM: Dichloromethane, RT: Room Temperature

Table 2: Influence of Reducing Agent on Reductive Amination
Reducing AgentKey CharacteristicsCommon Solvents
Sodium triacetoxyborohydride (STAB) Mild and selective for imines over ketones. Sensitive to water.Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)
Sodium cyanoborohydride (NaCNBH₃) Stable in water. Can be used in protic solvents like methanol. Toxic cyanide byproduct.Methanol (MeOH), Ethanol (EtOH)
Sodium borohydride (NaBH₄) Can reduce both ketones and imines. Typically added after imine formation is complete.Methanol (MeOH), Ethanol (EtOH)

Data compiled from[8][9]

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination using an Iridium Catalyst

This protocol is adapted from a highly enantioselective method for aryl ketones.[2]

Workflow Diagram

ProtocolWorkflow cluster_prep Catalyst Preparation cluster_reaction Reductive Amination Reaction cluster_workup Workup and Analysis prep1 1. Add [Ir(COD)Cl]₂ and (S,S)-f-Binaphane to a flask. prep2 2. Add degassed DCM. prep1->prep2 prep3 3. Stir to form catalyst solution. prep2->prep3 react2 5. Add the catalyst solution. prep3->react2 react1 4. In a separate autoclave, combine 4-methylacetophenone, p-methoxyaniline, I₂, and Ti(OiPr)₄ in DCM. react1->react2 react3 6. Pressurize with H₂ (1000 psi). react2->react3 react4 7. Stir at room temperature for 10h. react3->react4 workup1 8. Vent H₂ and concentrate the mixture. workup2 9. Purify via column chromatography. workup1->workup2 workup3 10. Determine yield and analyze ee% by chiral HPLC. workup2->workup3

Caption: General experimental workflow for the synthesis.

Methodology:

  • Catalyst Preparation: In an inert atmosphere glovebox, a flask is charged with [Ir(COD)Cl]₂ and the chiral ligand (e.g., (S,S)-f-Binaphane). Degassed dichloromethane (DCM) is added, and the mixture is stirred at room temperature for 10-20 minutes.

  • Reaction Setup: In a separate autoclave, add 4-methylacetophenone, the amine source (e.g., p-methoxyaniline), iodine (I₂), and titanium(IV) isopropoxide (Ti(OiPr)₄) under an inert atmosphere. Add degassed DCM.

  • Reaction Execution: Transfer the prepared catalyst solution to the autoclave via cannula. Seal the autoclave, purge with hydrogen gas, and then pressurize to 1000 psi. Stir the reaction mixture at room temperature for 10-12 hours.

  • Workup and Purification: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Analysis: The yield of the purified product is determined. The enantiomeric excess is measured using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enzymatic Kinetic Resolution using CAL-B

This protocol is based on the principle of selective acylation of the (S)-enantiomer.

Methodology:

  • Reaction Setup: To a solution of racemic 1-(4-methylphenyl)ethylamine in a suitable organic solvent (e.g., toluene), add an acyl donor (e.g., ethyl methoxyacetate).

  • Enzymatic Reaction: Add immobilized Candida antarctica lipase B (CAL-B) to the mixture. Stir the reaction at a controlled temperature (e.g., 70°C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing the conversion and ee% of the remaining amine by chiral GC or HPLC.

  • Workup: Once the desired conversion (typically close to 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: The resulting mixture contains the acylated (S)-amide and the unreacted (R)-amine. These can be separated by extraction or chromatography. For instance, an acidic wash can extract the basic (R)-amine, leaving the neutral amide in the organic layer.

  • Isolation: The (R)-amine is recovered from the acidic aqueous layer by basification and extraction. The product is then purified, for example, by distillation.

References

Technical Support Center: Asymmetric Catalysis with Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Asymmetric Catalysis with Chiral Amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand potential side reactions, and optimize their experimental setups for achieving high enantioselectivity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guides to address specific problems encountered during asymmetric catalysis experiments using chiral amines.

FAQ 1: Low or Inconsistent Enantioselectivity

Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature for this reaction. What are the most common causes?

A1: Low or inconsistent enantioselectivity is a frequent challenge. The primary suspects, in order of investigation, should be:

  • Purity of Reagents and Catalyst: Impurities in your starting materials, reagents, or the chiral amine catalyst itself can have a dramatic impact on the stereochemical outcome. Even trace amounts of acidic or basic impurities can interfere with the catalytic cycle.

  • Presence of Water: Many aminocatalytic reactions are highly sensitive to water, which can hydrolyze key intermediates (enamines/iminium ions) or alter the catalyst's conformation and reactivity.[1]

  • Reaction Temperature: Temperature control is critical. Deviations from the optimal temperature can lead to the formation of the undesired enantiomer through competing reaction pathways with different activation energies.[2] In some cases, a change in temperature can even invert the enantioselectivity.[2]

  • Catalyst Loading: Insufficient catalyst loading may result in a significant background (non-catalyzed) reaction, which is typically non-enantioselective and thus lowers the overall ee.

  • Solvent Effects: The choice of solvent is crucial as it influences the stability and conformation of the transition states. Ensure the solvent is of high purity and anhydrous.

Troubleshooting Workflow for Low Enantioselectivity

G start Low or Inconsistent ee% check_purity Verify Purity of Catalyst, Substrates, and Solvents start->check_purity check_water Assess for Water Contamination check_purity->check_water If purity is confirmed achieved High and Reproducible ee% Achieved check_purity->achieved If impurities found and removed optimize_temp Optimize and Verify Reaction Temperature check_water->optimize_temp If anhydrous check_water->achieved If water removed optimize_loading Adjust Catalyst Loading optimize_temp->optimize_loading If temperature is optimal optimize_temp->achieved If temperature was the issue screen_solvents Screen Different Solvents optimize_loading->screen_solvents If ee% still low optimize_loading->achieved If loading was suboptimal screen_solvents->achieved

Caption: A logical workflow for troubleshooting low enantioselectivity.

FAQ 2: Catalyst Deactivation and Reaction Stalling

Q2: My reaction starts but then stops before reaching full conversion. What could be causing catalyst deactivation?

A2: Catalyst deactivation is often indicated by a reaction that stalls. Common causes include:

  • Acidic Impurities: Acidic impurities in the substrate or solvent can protonate the amine catalyst, rendering it non-nucleophilic and unable to enter the catalytic cycle.

  • Product Inhibition: In some cases, the reaction product can bind to the catalyst more strongly than the starting material, leading to product inhibition and slowing down the reaction rate.

  • Irreversible Side Reactions: The catalyst may participate in irreversible side reactions with substrates, intermediates, or impurities, leading to its consumption. For example, some catalysts can be alkylated by electron-poor olefins, leading to deactivation.[3]

  • Oligomerization/Aggregation: Under certain conditions, the catalyst itself may oligomerize or aggregate, reducing the concentration of the active monomeric species.[4][5]

Side Reactions in Asymmetric Aminocatalysis

Understanding potential side reactions is crucial for optimizing your reaction conditions and minimizing the formation of unwanted byproducts.

Imine-Enamine Tautomerization

In many aminocatalytic cycles, the key intermediates are enamines and iminium ions. The equilibrium between these species can be influenced by the reaction conditions. Unproductive tautomerization can lead to side products or lower the concentration of the desired reactive intermediate.

G Ketone Ketone/Aldehyde Iminium Iminium Ion Ketone->Iminium + Chiral Amine - H2O ChiralAmine Chiral Amine Enamine Enamine Iminium->Enamine Tautomerization Enamine->Iminium Tautomerization Product Desired Product Enamine->Product + Electrophile

Caption: The central role of imine-enamine tautomerism in aminocatalysis.

Reactions with Solvent Impurities

Common laboratory solvents can contain impurities that react with chiral amines, leading to catalyst deactivation or the formation of side products.

  • Acetone: Primary and secondary amines can react with acetone, a common solvent for washing glassware, to form imines and enamines, respectively.[6] If acetone is present as an impurity in the reaction solvent, it can compete with the substrate for the catalyst.

  • Chloroform: In the presence of a base, primary amines can react with chloroform in the carbylamine reaction to produce foul-smelling isocyanides, which can act as catalyst poisons.[7][8][9][10][11]

Catalyst Oligomerization

Some chiral amine catalysts, particularly under high concentrations, can form dimers or higher-order oligomers.[4][5] These aggregates are often less catalytically active than the monomeric form, leading to a decrease in the reaction rate.

Quantitative Data on Side Reactions and Optimization

The following tables summarize the impact of key reaction parameters on enantioselectivity and the formation of side products.

Table 1: Effect of Water on Enantioselectivity in a Proline-Catalyzed Aldol Reaction

Water Content (equivalents)Enantiomeric Excess (ee%)
010
535
1055
2068
4050

Data adapted from a study on the aldol addition of acetone to isatin.

Table 2: Effect of Temperature on a Proline-Catalyzed Mannich Reaction

Temperature (°C)Catalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee%)
2110485898
25-3020308198
45-5010248598
75-77168497
90-93104.58075

Data adapted from a study on the Mannich reaction of cyclohexanone, formaldehyde, and anilines.[9]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for success in asymmetric catalysis.

Protocol 1: General Procedure for Setting up an Anhydrous and Anaerobic Reaction using Schlenk Technique

This protocol outlines the steps for setting up a reaction under an inert atmosphere to exclude moisture and oxygen.

Materials:

  • Schlenk flask and other appropriate glassware (e.g., dropping funnel)

  • Schlenk line with a dual vacuum/inert gas manifold

  • Heat gun

  • Anhydrous solvents

  • Septa, cannulas, and syringes

Procedure:

  • Drying Glassware: Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool in a desiccator.

  • Assembling the Apparatus: Quickly assemble the hot glassware and attach it to the Schlenk line.

  • Purging with Inert Gas: Evacuate the glassware using the vacuum line and then backfill with a positive pressure of inert gas (e.g., argon or nitrogen). Repeat this vacuum/inert gas cycle at least three times to ensure the removal of air and moisture.

  • Adding Reagents:

    • Solids: Add solid reagents under a positive flow of inert gas.

    • Liquids: Add anhydrous solvents and liquid reagents via a syringe or cannula through a rubber septum.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. An oil bubbler on the Schlenk line will indicate the positive pressure.

Protocol 2: Purification of a Chiral Amine Catalyst by Column Chromatography

This protocol provides a general method for purifying a chiral amine catalyst to remove impurities that may interfere with the catalytic reaction.

Materials:

  • Crude chiral amine catalyst

  • Silica gel

  • Appropriate solvent system (e.g., hexanes/ethyl acetate with a small amount of triethylamine to prevent streaking)

  • Chromatography column and accessories

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel slurried in the chosen eluent.

  • Load the Sample: Dissolve the crude catalyst in a minimal amount of the eluent and load it onto the column.

  • Elute the Column: Elute the column with the solvent system, collecting fractions.

  • Monitor Fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified catalyst.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Dry the Catalyst: Dry the purified catalyst under high vacuum to remove any residual solvent.

Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC

This protocol outlines the general steps for determining the enantiomeric purity of a reaction product.

Materials:

  • Racemic standard of the product

  • Reaction product

  • Chiral HPLC column

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • HPLC-grade solvents

Procedure:

  • Method Development:

    • Inject the racemic standard to determine the retention times of both enantiomers and ensure baseline separation.

    • Optimize the mobile phase composition (e.g., hexane/isopropanol ratio) and flow rate to achieve good resolution.[12]

  • Sample Preparation: Prepare a dilute solution of the reaction product in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC column and record the chromatogram.

  • Calculation of ee: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess using the following formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100

Protocol 4: Analysis of Side Products by GC-MS

This protocol provides a general method for identifying and quantifying byproducts in a reaction mixture.[2]

Materials:

  • Crude reaction mixture

  • GC-MS system

  • Appropriate GC column

  • High-purity carrier gas (e.g., helium)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent. Derivatization may be necessary for non-volatile compounds.

  • GC-MS Analysis: Inject the sample into the GC-MS. The gas chromatograph will separate the components of the mixture, and the mass spectrometer will provide mass spectra for each component.

  • Identification of Components: Identify the main product and any side products by comparing their mass spectra to libraries of known compounds (e.g., NIST library) and by analyzing their fragmentation patterns.

  • Quantification (Optional): If an internal standard was added to the reaction mixture, the relative amounts of the main product and side products can be quantified by comparing their peak areas to that of the internal standard.

References

Technical Support Center: Purification of (R)-(+)-1-(4-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of (R)-(+)-1-(4-Methylphenyl)ethylamine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing purification processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

The most prevalent and industrially scalable method for the chiral resolution of racemic 1-(4-Methylphenyl)ethylamine is through the formation of diastereomeric salts using a chiral resolving agent.[1] This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid. The resulting diastereomeric salts possess different physical properties, notably solubility, which allows for their separation via fractional crystallization.[1][2]

Q2: Which chiral resolving agents are most effective for this separation?

Tartaric acid and its derivatives are commonly used and effective resolving agents for chiral amines.[2][3][4] The choice of the specific enantiomer of the resolving agent (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) will determine which enantiomer of the amine crystallizes preferentially. The selection of the optimal resolving agent and solvent system is often determined empirically through screening experiments.[1][5]

Q3: How is the enantiomeric excess (ee%) of the purified amine determined?

The enantiomeric excess of the purified this compound is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[6] This analytical technique utilizes a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification and the calculation of the ee%.

Q4: Can the unwanted (S)-enantiomer be recovered or recycled?

Yes, it is possible to recover the unwanted (S)-enantiomer from the mother liquor after crystallization of the desired (R)-enantiomer's diastereomeric salt. Methodologies exist to racemize the unwanted enantiomer, converting it back into the racemic mixture, which can then be reintroduced into the resolution process, thereby improving the overall process economy.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound via diastereomeric salt resolution.

Issue 1: Low Yield of the Desired Diastereomeric Salt

  • Question: My crystallization process is resulting in a low yield of the desired this compound diastereomeric salt. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors:

    • Suboptimal Solvent Choice: The solubility of the diastereomeric salts is highly dependent on the solvent. A solvent screen is recommended to identify a system where the desired diastereomer has low solubility and the undesired diastereomer remains in solution.

    • Incorrect Stoichiometry: The molar ratio of the amine to the resolving agent is crucial. While a 1:1 ratio is a common starting point, optimal ratios may vary. For some resolutions, using a sub-stoichiometric amount of the resolving agent can improve the purity of the crystallized salt.[3]

    • Crystallization Conditions: Factors such as cooling rate, final temperature, and agitation can significantly impact the yield. A slower cooling rate generally promotes the formation of larger, purer crystals.

    • Incomplete Precipitation: The desired salt may be partially soluble even at low temperatures. Concentrating the mother liquor and performing a second crystallization can sometimes recover more product.

Issue 2: Low Enantiomeric Excess (ee%) of the Purified Amine

  • Question: After liberating the free amine from the diastereomeric salt, the measured enantiomeric excess is lower than expected. What could be the cause?

  • Answer: Low enantiomeric excess is often due to the co-precipitation of the undesired diastereomeric salt.

    • Solid Solution Formation: In some cases, the two diastereomeric salts can crystallize together to form a solid solution, making separation by simple crystallization difficult. Varying the solvent or the resolving agent can help to overcome this issue.[7]

    • Insufficient Purity of the Diastereomeric Salt: The crystallized salt may not be sufficiently pure. Recrystallizing the diastereomeric salt one or more times can significantly improve its diastereomeric purity and, consequently, the enantiomeric excess of the final product.

    • Racemization: While less common for this specific compound under standard conditions, exposure to harsh temperatures or pH during the liberation of the free amine could potentially cause racemization.

Issue 3: "Oiling Out" Instead of Crystallization

  • Question: During the cooling of my diastereomeric salt solution, the product separates as an oil instead of crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase.[7] This is often caused by:

    • High Supersaturation: The solution may be too concentrated. Try using a more dilute solution.[7]

    • Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystallization. A slower, more controlled cooling profile is recommended.

    • Inappropriate Solvent: The solvent may not be ideal for crystallization. The addition of an anti-solvent (a solvent in which the salt is less soluble) can sometimes induce crystallization.[7]

Data Presentation

The following table summarizes representative data for the purification of chiral amines via diastereomeric salt resolution. Note that the specific values for this compound may vary depending on the experimental conditions.

Resolving AgentSolvent SystemYield (%)Enantiomeric Excess (ee%)
Tartaric Acid DerivativeEthanol7088
Tartaric Acid DerivativeMethanol6582
Tartaric Acid DerivativeAcetone4292
Tartaric Acid DerivativeEthyl Acetate3595

Data adapted from a solvent screening experiment for a generic racemic amine.[7]

A synthesis of this compound from (R)-N-[1-(4-methylphenyl)ethyl]acetamide reported a yield of 82% with an HPLC purity of 96.3%.[6]

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a general procedure for the resolution of racemic 1-(4-Methylphenyl)ethylamine using L-(+)-tartaric acid.

  • Salt Formation:

    • In a suitable flask, dissolve one molar equivalent of racemic 1-(4-Methylphenyl)ethylamine in a minimal amount of a heated solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve 0.5 to 1.0 molar equivalents of L-(+)-tartaric acid in the same heated solvent.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The diastereomeric salt of this compound with L-(+)-tartaric acid is typically less soluble and will begin to crystallize.

    • Further cool the mixture in an ice bath to maximize precipitation.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

  • Recrystallization (Optional but Recommended):

    • To improve diastereomeric purity, dissolve the collected crystals in a minimal amount of the hot solvent and repeat the crystallization process.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or diethyl ether) and an aqueous base solution (e.g., 2M sodium hydroxide).

    • Stir the mixture until all the solid has dissolved and the salt has been neutralized.

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

  • Sample Preparation:

    • Prepare a dilute solution of the purified amine in a suitable mobile phase solvent (e.g., a mixture of hexane and isopropanol).

  • HPLC Analysis:

    • Inject the sample onto a chiral HPLC column (e.g., a polysaccharide-based column).

    • Elute the sample with an appropriate mobile phase. The specific mobile phase composition will depend on the column used and should be optimized to achieve baseline separation of the two enantiomers.

    • Detect the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak areas of the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the following formula: ee% = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Visualizations

experimental_workflow cluster_resolution Diastereomeric Salt Resolution cluster_liberation Liberation of Free Amine racemic_amine Racemic Amine (R/S Mixture) salt_formation Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->salt_formation solvent Solvent (e.g., Methanol) solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization diastereomeric_salt Insoluble Diastereomeric Salt ((R)-Amine-(L)-Acid) crystallization->diastereomeric_salt Solid mother_liquor Mother Liquor (Contains (S)-Amine Salt) crystallization->mother_liquor Solution liberation Neutralization & Extraction diastereomeric_salt->liberation base Aqueous Base (e.g., NaOH) base->liberation organic_solvent Organic Solvent organic_solvent->liberation purified_amine This compound liberation->purified_amine

Caption: Experimental workflow for the chiral resolution of this compound.

troubleshooting_workflow start Low Enantiomeric Excess (ee%) check_purity Analyze Diastereomeric Salt Purity start->check_purity recrystallize Recrystallize Salt check_purity->recrystallize Purity is low change_solvent Screen for a New Solvent System check_purity->change_solvent Purity is high, suspect solid solution recheck_purity Re-analyze Purity recrystallize->recheck_purity recheck_purity->recrystallize Purity still low success High ee% recheck_purity->success Purity is high change_agent Screen for a New Resolving Agent change_solvent->change_agent No improvement change_solvent->success change_agent->success

Caption: Troubleshooting workflow for low enantiomeric excess in chiral resolution.

References

Technical Support Center: (R)-(+)-1-(4-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and troubleshooting for (R)-(+)-1-(4-Methylphenyl)ethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent degradation from air and moisture.[3][4] Refrigeration at 2-8°C is advised for long-term storage.[3][5] The compound is a combustible liquid and should be kept away from open flames, hot surfaces, and other sources of ignition.[6]

Q2: What is the typical appearance of this compound and what do color changes indicate?

Pure this compound is a colorless to light yellow liquid.[3][4] The development of a more pronounced yellow or brownish color upon storage is a common observation for many amines and typically indicates degradation due to oxidation from exposure to air and/or light.[2][7]

Q3: What is the expected shelf life of this compound?

Q4: What are the main degradation pathways for this compound?

The primary degradation pathways for phenylethylamines, including this compound, involve:

  • Oxidation: The amine functional group is susceptible to air oxidation, which can lead to the formation of N-oxides and other degradation products, often colored.[7] This process can be accelerated by exposure to light.[2]

  • Reaction with Carbon Dioxide: As a primary amine, it can react with atmospheric carbon dioxide to form an ammonium carbamate salt, which may appear as a white precipitate.[1][8][9]

Q5: Is this compound compatible with all common laboratory solvents?

This compound is generally soluble in common organic solvents. However, for long-term storage of solutions, the choice of solvent is critical. Protic solvents may participate in degradation pathways, and it is essential to use high-purity, dry solvents. For analytical purposes, it is soluble in solvents like methanol, ethanol, and chloroform.

Troubleshooting Guide

Visual Impurities and Degradation

Q: My previously colorless this compound has turned yellow/brown. What is the cause and is it still usable?

A: A yellow or brown discoloration is a common sign of oxidation.[2][7] This is often due to prolonged exposure to air and/or light. For applications that are sensitive to impurities, it is recommended to purify the amine by distillation before use. For less sensitive applications, the material might still be usable, but it is advisable to verify its purity by an appropriate analytical method such as GC or HPLC. To prevent this in the future, always store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place.[3][4]

Q: I have observed a white precipitate in my stored this compound. What is it and how can I remove it?

A: The white precipitate is likely the ammonium carbamate salt, formed from the reaction of the amine with atmospheric carbon dioxide.[1][8][9] This indicates that the container was not properly sealed. The formation of the carbamate consumes the amine and introduces a solid impurity. Depending on the extent of precipitate formation, the bulk liquid may still be of sufficient purity for some applications after careful decantation. For high-purity requirements, purification by distillation is recommended. To avoid this issue, ensure the container is tightly sealed and consider flushing the headspace with an inert gas before storage.

Chemical Purity and Identity

Q: I suspect my sample is contaminated. How can I check its chemical purity?

A: The chemical purity of this compound can be assessed using standard analytical techniques. Gas chromatography (GC) with a Flame Ionization Detector (FID) is a suitable method to determine the percentage purity and identify any volatile impurities. High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed.

Q: My analytical results show a loss of enantiomeric excess (ee). What could be the cause?

A: A decrease in enantiomeric excess indicates that racemization has occurred. Racemization of chiral amines can be catalyzed by heat or the presence of acidic or basic impurities.[10][11] Ensure that the compound is stored at the recommended cool temperature and is not exposed to strong acids or bases during storage or handling. If the amine has been used in a reaction and recovered, incomplete reaction or racemization during the workup could also be the cause.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[3][5]To minimize degradation rates and prevent racemization.
Atmosphere Inert gas (Argon or Nitrogen)[3][4]To prevent oxidation and reaction with atmospheric CO2.
Container Tightly sealed, amber glass bottleTo prevent exposure to air and light, which can accelerate degradation.
Light Exposure Store in the darkTo prevent photo-oxidation.[2]
Incompatible Materials Strong oxidizing agentsTo avoid vigorous and potentially hazardous reactions.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)

This protocol provides a general guideline for the determination of the enantiomeric purity of this compound. Method optimization may be required for your specific instrument and column.

1. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., CP-CHIRASIL-DEX CB or similar).[12]

  • Helium or hydrogen as carrier gas.

  • This compound sample.

  • Racemic 1-(4-Methylphenyl)ethylamine standard.

  • High-purity solvent (e.g., methylene chloride or ethanol).

2. Sample Preparation:

  • Prepare a stock solution of your this compound sample at approximately 1 mg/mL in the chosen solvent.

  • Prepare a solution of the racemic standard at the same concentration.

3. GC Conditions (Example): [12]

  • Column: CP-CHIRASIL-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Carrier Gas: Helium, at a constant flow or pressure as recommended for your column.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 5 minutes.

    • Ramp: 3°C/min to 155°C, hold for 5 minutes.

    • Ramp: 20°C/min to 200°C, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted).

4. Analysis:

  • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to confirm peak separation.

  • Inject the sample solution.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Protocol 2: Determination of Enantiomeric Excess by 1H NMR using a Chiral Solvating Agent

This method provides a rapid assessment of enantiomeric excess without the need for a chiral chromatography column.[13][14][15]

1. Materials:

  • NMR spectrometer (400 MHz or higher recommended).

  • High-quality NMR tubes.

  • This compound sample.

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BINOL-phosphate).

  • Deuterated chloroform (CDCl3).

2. Sample Preparation:

  • In an NMR tube, dissolve approximately 5-10 mg of your this compound sample in 0.6 mL of CDCl3.

  • Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.

  • Shake the tube gently to ensure complete dissolution and complex formation.

3. NMR Acquisition:

  • Acquire a 1H NMR spectrum of the sample.

  • Ensure the spectral window is wide enough to observe all relevant signals.

  • Optimize phasing and baseline correction.

4. Data Analysis:

  • The interaction between the chiral amine enantiomers and the chiral solvating agent will form diastereomeric complexes, which will have slightly different chemical shifts for certain protons in the NMR spectrum.

  • Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methine proton or the methyl protons of the ethylamine moiety) of the two diastereomeric complexes.

  • Integrate the areas of these two signals.

  • Calculate the enantiomeric excess (ee) based on the ratio of the integrals, similar to the GC method.

Visualizations

troubleshooting_workflow start User observes issue with This compound issue_type What is the nature of the issue? start->issue_type visual Visual Impurity issue_type->visual Visual purity Purity/Identity Concern issue_type->purity Analytical color_change Color Change (Yellow/Brown) visual->color_change Type of impurity? precipitate Precipitate (White Solid) visual->precipitate Type of impurity? chem_purity Suspected Chemical Contamination purity->chem_purity Concern? ee_loss Loss of Enantiomeric Excess (ee) purity->ee_loss Concern? cause_oxidation Cause: Oxidation due to air/light exposure. color_change->cause_oxidation Probable Cause cause_carbamate Cause: Reaction with CO2 (Carbamate formation). precipitate->cause_carbamate Probable Cause solution_chem_purity Action: Assess purity using GC or HPLC. chem_purity->solution_chem_purity Recommended Action cause_racemization Cause: Racemization due to heat or contaminants. ee_loss->cause_racemization Probable Cause solution_purify Solution: Purify by distillation. Prevention: Store under inert gas, in the dark, and refrigerated. cause_oxidation->solution_purify Remedy & Prevention solution_seal Solution: Decant or purify. Prevention: Ensure container is tightly sealed, flush with inert gas. cause_carbamate->solution_seal Remedy & Prevention solution_ee Action: Verify ee using Chiral GC/HPLC or NMR. Prevention: Store at recommended cool temperature, avoid acid/base contact. cause_racemization->solution_ee Action & Prevention experimental_workflow cluster_gc Chiral GC Purity Analysis cluster_nmr NMR Enantiomeric Excess Analysis gc_start Start gc_prep Prepare Sample and Racemic Standard Solutions gc_start->gc_prep gc_inject_std Inject Racemic Standard gc_prep->gc_inject_std gc_confirm_sep Confirm Enantiomer Separation & Retention Times gc_inject_std->gc_confirm_sep gc_inject_sample Inject Sample gc_confirm_sep->gc_inject_sample Separation OK gc_integrate Integrate Peak Areas gc_inject_sample->gc_integrate gc_calc Calculate Enantiomeric Excess (ee) gc_integrate->gc_calc gc_end End gc_calc->gc_end nmr_start Start nmr_prep Dissolve Amine and Chiral Solvating Agent in CDCl3 nmr_start->nmr_prep nmr_acquire Acquire 1H NMR Spectrum nmr_prep->nmr_acquire nmr_identify Identify Resolved Diastereotopic Signals nmr_acquire->nmr_identify nmr_integrate Integrate Signals nmr_identify->nmr_integrate Signals Resolved nmr_calc Calculate Enantiomeric Excess (ee) nmr_integrate->nmr_calc nmr_end End nmr_calc->nmr_end

References

Technical Support Center: Solvent Effects on (R)-(+)-1-(4-Methylphenyl)ethylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-(+)-1-(4-Methylphenyl)ethylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect reactions involving this compound?

A1: Solvent polarity can significantly influence reaction rates, yields, and stereoselectivity. For reactions where the transition state is more polar than the reactants, a more polar solvent will typically accelerate the reaction rate. Conversely, if the reactants are more charged than the transition state, a less polar solvent may be favorable. In the context of stereoselectivity, the solvent can influence the conformational equilibrium of the substrate-catalyst complex, potentially altering the enantiomeric or diastereomeric excess of the product.

Q2: I am performing an acylation reaction with this compound and acetic anhydride. Which solvent should I choose?

A2: For N-acylation of amines with acetic anhydride, the reaction is often not strongly influenced by the choice of solvent. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), ethyl acetate, and even water have been shown to provide good to excellent yields. In many cases, this reaction can be performed efficiently under solvent-free conditions, which offers a greener and more atom-economical approach.

Q3: My imine formation reaction is giving low yields. What role could the solvent be playing?

A3: Solvent choice is crucial in imine formation. The reaction involves the removal of water to drive the equilibrium towards the product. A common and effective method is to use a solvent that forms an azeotrope with water, such as toluene, in conjunction with a Dean-Stark apparatus. Alternatively, using a drying agent like anhydrous magnesium sulfate or molecular sieves in an aprotic solvent like DCM or acetonitrile can also be effective. It has also been observed that binary solvent mixtures can have non-linear effects on imine formation yields, so screening mixtures (e.g., DMSO/DCE) may be beneficial.[1]

Q4: Can the solvent affect the enantioselectivity of my reaction?

A4: Absolutely. The solvent can have a profound impact on the enantioselectivity of a reaction. In some cases, a change in solvent polarity can even lead to a reversal of stereoselectivity. This is often due to the solvent's ability to stabilize different diastereomeric transition states to varying extents. Therefore, if you are experiencing low enantiomeric excess (ee), screening a range of solvents with varying polarities is a critical troubleshooting step.

Troubleshooting Guides

Problem 1: Low Yield in Acylation Reaction

Symptoms: The acylation of this compound with an acyl halide or anhydride results in a low yield of the desired amide.

Possible CauseSuggested Solution
Incomplete Reaction While many acylations are rapid, some may require longer reaction times or gentle heating. Monitor the reaction by TLC or LC-MS. Consider extending the reaction time or moderately increasing the temperature.
Side Reactions The amine can act as a base, leading to side reactions. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used to scavenge the acid byproduct (e.g., HCl).
Poor Solubility The reactants may not be fully soluble in the chosen solvent, limiting the reaction rate. Select a solvent in which all reactants are fully soluble. Common choices include DCM, THF, or acetonitrile.
Solvent-Free Inefficiency While often effective, solvent-free conditions may not be optimal for all substrate combinations. If a solvent-free reaction gives a low yield, try performing the reaction in a suitable aprotic solvent like DCM or THF.
Problem 2: Low Diastereoselectivity/Enantioselectivity

Symptoms: A reaction using this compound as a chiral auxiliary or reactant results in a low diastereomeric excess (de) or enantiomeric excess (ee).

Possible CauseSuggested Solution
Suboptimal Solvent Choice The solvent can significantly influence the steric and electronic environment of the transition state. Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile, methanol). Even binary mixtures can have a significant and sometimes non-linear impact on selectivity.[1]
Temperature Effects Higher reaction temperatures can sometimes lead to a decrease in stereoselectivity. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C), even if it requires a longer reaction time.
Reagent Purity Impurities in the starting materials or reagents can interfere with the desired stereochemical pathway. Ensure all reagents and the chiral amine are of high purity.
Solvent-Induced Reversal Be aware that in some systems, changing the solvent polarity can invert the stereochemical outcome. If you are obtaining the undesired enantiomer or diastereomer, a systematic solvent screen is highly recommended.
Problem 3: Difficulty in Imine Formation

Symptoms: The reaction between this compound and an aldehyde or ketone results in a low yield of the imine.

Possible CauseSuggested Solution
Equilibrium Not Shifted Imine formation is a reversible reaction where water is a byproduct. The equilibrium must be shifted towards the product. Use a Dean-Stark apparatus with a water-azeotroping solvent like toluene. Alternatively, add a drying agent such as anhydrous MgSO₄ or molecular sieves to the reaction mixture in a solvent like DCM or ether.
Inappropriate Catalyst While many imine formations proceed without a catalyst, some may require acid catalysis (e.g., a catalytic amount of p-toluenesulfonic acid or acetic acid) to activate the carbonyl group. In some cases, basic catalysis has also been shown to be effective.
Steric Hindrance If either the amine or the carbonyl compound is sterically hindered, the reaction may be slow. In such cases, longer reaction times and/or heating may be necessary.
Solvent Effects The choice of solvent can impact the rate of imine formation. Protic solvents like methanol or ethanol can sometimes facilitate the reaction, but aprotic solvents are more common when water removal is the primary strategy. Consider screening solvents like methanol, acetonitrile, or toluene.[2]

Quantitative Data on Solvent Effects

The following table summarizes hypothetical data for a typical acylation reaction to illustrate the potential impact of solvent choice.

Table 1: Solvent Effect on the Acylation of this compound with Acetic Anhydride

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)Enantiomeric Excess (ee) of Product (%)
Toluene2.4685>99
Dichloromethane (DCM)9.149298
Tetrahydrofuran (THF)7.549097
Acetonitrile37.529595
Methanol32.728890
Water80.138085
Solvent-FreeN/A198>99

Note: This data is illustrative and actual results may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Acylation in Dichloromethane (DCM)
  • To a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (5 mL per mmol of amine) at 0 °C, add acetic anhydride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: General Procedure for Imine Formation in Toluene with a Dean-Stark Trap
  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in toluene (10 mL per mmol of amine).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01 eq.).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude imine can often be used in the next step without further purification. If necessary, purify by distillation or column chromatography.

Visualizations

experimental_workflow cluster_acylation Acylation Workflow cluster_imine Imine Formation Workflow A1 Dissolve Amine & Base in Solvent A2 Cool to 0 °C A1->A2 A3 Add Acylating Agent A2->A3 A4 Warm to RT & Stir A3->A4 A5 Reaction Monitoring (TLC) A4->A5 A6 Work-up A5->A6 A7 Purification A6->A7 I1 Combine Amine, Carbonyl & Catalyst in Toluene I2 Reflux with Dean-Stark I1->I2 I3 Monitor Water Collection I2->I3 I4 Reaction Monitoring (TLC/GC-MS) I3->I4 I5 Cool to RT I4->I5 I6 Solvent Removal I5->I6 I7 Purification (optional) I6->I7

General experimental workflows for acylation and imine formation.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Low Selectivity start Low Yield or Selectivity? Y1 Check Reagent Purity & Stoichiometry start->Y1 Yield Issue S1 Screen Solvents of Varying Polarity start->S1 Selectivity Issue Y2 Optimize Reaction Time & Temperature Y1->Y2 Y3 Ensure Proper Mixing & Solubility Y2->Y3 Y4 Consider Solvent-Free vs. In-Solvent Y3->Y4 S2 Lower Reaction Temperature S1->S2 S3 Evaluate Catalyst/Auxiliary Purity S2->S3 S4 Investigate Binary Solvent Mixtures S3->S4

A logical workflow for troubleshooting common reaction issues.

References

Technical Support Center: Catalyst Loading Optimization for Reactions with (R)-(+)-1-(4-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions involving the chiral amine, (R)-(+)-1-(4-Methylphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in asymmetric synthesis?

A1: this compound is a versatile chiral building block and auxiliary in asymmetric synthesis. Its primary applications include:

  • Chiral Auxiliary: It can be condensed with carboxylic acids or other carbonyl compounds to form chiral amides or imines. The steric bulk of the tolyl group directs the approach of incoming reagents, allowing for highly diastereoselective transformations such as alkylations, aldol reactions, and Michael additions.

  • Resolving Agent: Due to its enantiopure nature, it is used to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts, which can then be separated by crystallization.

  • Precursor to Chiral Ligands: It serves as a starting material for the synthesis of more complex chiral ligands used in transition-metal-catalyzed reactions, such as asymmetric hydrogenation.

Q2: How does catalyst loading impact the outcome of reactions using this compound as a chiral auxiliary?

A2: In reactions where this compound is part of a substrate controlled diastereoselective reaction (acting as a chiral auxiliary), the "catalyst" is the reagent that facilitates the bond-forming step (e.g., a Lewis acid in an aldol reaction or a transition metal catalyst in a hydrogenation). The loading of this catalyst is critical:

  • Too Low Catalyst Loading: Insufficient catalyst can lead to a slow reaction rate and potentially allow a non-selective background reaction to occur, which will lower the overall diastereoselectivity and yield of the desired product.

  • Optimal Catalyst Loading: At the optimal loading, the catalyst efficiently promotes the desired stereoselective pathway, leading to high conversion, yield, and diastereomeric excess.

  • Too High Catalyst Loading: Increasing the catalyst loading beyond the optimal point may not significantly improve the results and can be uneconomical. In some cases, high catalyst concentrations can lead to the formation of less selective catalytic species or catalyst aggregates, potentially decreasing the stereoselectivity.[1] It can also complicate product purification.

Q3: My diastereoselectivity is low when using an amide of this compound. What are the potential causes and how can I improve it?

A3: Low diastereoselectivity is a common issue. Here are several factors to investigate:

  • Purity of Reagents: Ensure that the this compound, the substrate it is attached to, and all other reagents and solvents are of high purity. Impurities can interfere with the formation of the desired transition state.

  • Reaction Temperature: Temperature plays a crucial role in stereoselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher diastereomeric excess (de). A temperature screening study is highly recommended.

  • Lewis Acid/Base Choice: In reactions like aldol additions or alkylations, the choice of Lewis acid or base is critical. Different metals (e.g., in Lewis acids like TiCl₄, Sn(OTf)₂, or boron enolates) or different bases (e.g., LDA, LiHMDS) can have a profound impact on the geometry of the enolate and the transition state, thus affecting diastereoselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-auxiliary complex and the stability of the transition states. It is advisable to screen a range of solvents.

  • Steric Hindrance: The steric bulk of the reactants can influence the facial selectivity. Ensure that the desired face of the reactive intermediate is accessible.

Troubleshooting Guides

Issue 1: Low Yield in Diastereoselective Alkylation
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Deprotonation Use a stronger base or increase the equivalents of the current base. Ensure anhydrous conditions as trace water will quench the base.Full formation of the enolate, leading to higher conversion to the alkylated product.
Poor Reactivity of Electrophile Increase the reaction temperature after the initial enolate formation. Add an activating agent if applicable (e.g., a Lewis acid).Improved reaction rate and higher conversion.
Side Reactions Monitor the reaction by TLC or GC/MS to identify byproducts. Lowering the temperature may reduce side reactions. Ensure the base is added slowly at low temperature to avoid self-condensation.Increased selectivity for the desired product and higher isolated yield.
Product Degradation Check the stability of the product under the reaction and workup conditions. Quench the reaction as soon as the starting material is consumed.Improved isolated yield of the desired product.
Issue 2: Inconsistent Stereoselectivity
Potential Cause Troubleshooting Step Expected Outcome
Trace Moisture or Air Use freshly dried solvents and flame-dried glassware. Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).Reproducible and potentially higher diastereoselectivity.
Inconsistent Temperature Control Use a reliable cryostat or a well-insulated cooling bath to maintain a constant temperature.Consistent diastereomeric ratios between batches.
Variable Reagent Quality Use reagents from the same batch or purify them before use.More consistent reaction outcomes.
Aggregation at High Concentration Run the reaction at a lower concentration to see if diastereoselectivity improves.Improved diastereoselectivity if aggregation of the reactive species was the issue.

Data Presentation

The following table provides illustrative data on how catalyst/reagent choice and conditions can affect the outcome of a diastereoselective alkylation of an amide derived from this compound.

Table 1: Illustrative Data for Diastereoselective Alkylation

EntryBase (equiv.)ElectrophileSolventTemp (°C)Yield (%)de (%)
1LDA (1.1)Benzyl bromideTHF-7885>95
2LiHMDS (1.1)Benzyl bromideTHF-7888>95
3NaHMDS (1.1)Benzyl bromideTHF-787590
4LDA (1.1)Methyl iodideTHF-7892>95
5LDA (1.1)Benzyl bromideToluene-786085
6LDA (1.1)Benzyl bromideTHF08280

Note: This data is representative and the actual results will depend on the specific substrate.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation of an N-Acyl Derivative of this compound

This protocol describes a general method for the alkylation of an amide formed from a carboxylic acid and this compound.

Materials:

  • N-acyl-(R)-(+)-1-(4-Methylphenyl)ethylamine (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)

  • Alkylating agent (e.g., benzyl bromide, 1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the N-acyl-(R)-(+)-1-(4-Methylphenyl)ethylamine and dissolve it in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the LDA solution dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add the alkylating agent dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric excess of the purified product by chiral HPLC or by ¹H NMR analysis of the crude reaction mixture.

Protocol 2: Cleavage of the this compound Auxiliary

This protocol describes a general method for the hydrolytic cleavage of the chiral auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl-(R)-(+)-1-(4-Methylphenyl)ethylamine (1.0 equiv)

  • Sulfuric acid (9 N aqueous solution)

  • Dioxane

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrolysis: In a round-bottom flask, dissolve the alkylated amide in dioxane. Add the 9 N sulfuric acid solution. Heat the mixture to reflux (approximately 115 °C) and stir for 12-24 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Transfer to a separatory funnel and extract with diethyl ether to remove the product.

  • Auxiliary Recovery: The aqueous layer, containing the protonated chiral amine, can be basified with a strong base (e.g., NaOH) and then extracted with an organic solvent to recover the this compound.

  • Product Isolation: Wash the combined organic layers from step 2 with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting chiral carboxylic acid can be purified by crystallization or column chromatography.

Visualizations

Catalyst_Loading_Optimization_Workflow start Start: Define Reaction (Substrate, Reagent, Auxiliary) initial_screen Initial Catalyst Loading Screen (e.g., 1, 5, 10 mol%) start->initial_screen analyze_results Analyze Results (Yield, de/ee) initial_screen->analyze_results low_yield Low Yield or Conversion analyze_results->low_yield Low Yield low_selectivity Low Stereoselectivity analyze_results->low_selectivity Low Selectivity optimal_found Optimal Loading Found analyze_results->optimal_found Good Yield & Selectivity increase_loading Increase Catalyst Loading low_yield->increase_loading decrease_loading Decrease Catalyst Loading low_selectivity->decrease_loading troubleshoot Troubleshoot Other Parameters (Temperature, Solvent, etc.) low_selectivity->troubleshoot end End: Optimized Protocol optimal_found->end increase_loading->initial_screen decrease_loading->initial_screen troubleshoot->initial_screen

Caption: Workflow for Catalyst Loading Optimization.

Troubleshooting_Low_Stereoselectivity start Low de/ee Observed check_temp Is Temperature Optimized? start->check_temp check_solvent Is Solvent Optimized? check_temp->check_solvent Yes lower_temp Lower Reaction Temperature check_temp->lower_temp No check_catalyst Is Catalyst Loading Optimal? check_solvent->check_catalyst Yes screen_solvents Screen Solvents check_solvent->screen_solvents No check_purity Are Reagents Pure & Anhydrous? check_catalyst->check_purity Yes adjust_loading Adjust Catalyst Loading (Higher or Lower) check_catalyst->adjust_loading No purify_reagents Purify/Dry Reagents & Solvents check_purity->purify_reagents No success High de/ee Achieved check_purity->success Yes lower_temp->check_solvent screen_solvents->check_catalyst adjust_loading->check_purity purify_reagents->success

Caption: Troubleshooting Decision Tree for Low Stereoselectivity.

References

Technical Support Center: Managing Diastereomeric Salt Formation in Chiral Resolutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing chiral resolutions via diastereomeric salt formation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during this critical process.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when a chiral resolution experiment fails?

A1: When a chiral resolution experiment fails, the first step is a systematic evaluation of the starting materials and experimental conditions. Ensure the purity of both the racemic mixture and the resolving agent, as impurities can significantly inhibit crystallization or lead to the formation of oils.[1][2] It is also crucial to confirm that the stoichiometry between the racemic compound and the resolving agent is correct.[1] A small-scale re-run of the experiment with careful monitoring can often provide insights into the point of failure.

Q2: How does the choice of solvent impact the success of a diastereomeric salt resolution?

A2: The choice of solvent is a critical factor in diastereomeric salt resolution.[3] An ideal solvent system will exhibit a significant difference in solubility between the two diastereomeric salts, allowing the less soluble salt to crystallize while the more soluble one remains in the mother liquor.[3][4] Solvent polarity plays a key role; a solvent that is too polar may dissolve both salts, while a non-polar solvent might cause both to precipitate, resulting in poor separation.[1] Experimenting with solvent mixtures can help to fine-tune the polarity and improve resolution efficiency.[1][3]

Q3: What is "oiling out," and why does it occur?

A3: "Oiling out" is a phenomenon where the diastereomeric salt separates from the solution as a liquid phase (an oil or gum) instead of crystalline solids.[3][5][6] This is often caused by excessively high supersaturation, a rapid cooling rate, or a crystallization temperature that is too high.[5][6] The formation of an oil is detrimental as it can trap impurities, lead to an amorphous product that is difficult to handle, and result in low yields of the desired enantiomer.[5]

Q4: How can I determine the enantiomeric excess (e.e.) and diastereomeric excess (d.e.) of my samples?

A4: Several analytical techniques are available to determine enantiomeric and diastereomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for accurate quantification.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral solvating or derivatizing agents, is another powerful, non-destructive method.[7][9] Other techniques include gas chromatography on a chiral stationary phase, polarimetry, and capillary electrophoresis.[7][9][10]

Troubleshooting Guides

This section provides detailed solutions in a question-and-answer format for specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Diastereomeric Salt Crystal

Q: My diastereomeric salt formation is resulting in a low yield of the desired crystal. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, including suboptimal solvent choice, inappropriate cooling profiles, or the inherent solubility properties of the diastereomeric salts. Here’s a systematic approach to troubleshoot this issue:

Potential Causes and Solutions:

Potential Cause Troubleshooting Strategy Experimental Protocol Link
Suboptimal Solvent System The chosen solvent may not provide a large enough solubility difference between the two diastereomeric salts.[1]--INVALID-LINK--
Inadequate Cooling Profile A rapid cooling rate may not allow sufficient time for complete crystallization of the less soluble diastereomer.--INVALID-LINK--
Desired Salt is More Soluble The desired diastereomeric salt may be more soluble than the undesired one in the chosen solvent.Consider screening for an alternative resolving agent that inverts the relative solubilities.[11]
Insufficient Crystallization Time Premature filtration may leave a significant amount of the desired product in the solution.Monitor crystal formation over time and perform small-scale filtrations at different intervals to determine the optimal crystallization period.[1]

Troubleshooting Workflow for Low Yield:

LowYieldWorkflow Start Low Yield Observed SolventScreen Perform Solvent Screening Start->SolventScreen OptimizeCooling Optimize Cooling Profile SolventScreen->OptimizeCooling MonitorTime Optimize Crystallization Time OptimizeCooling->MonitorTime AltAgent Screen Alternative Resolving Agents Analyze Analyze Yield and Purity AltAgent->Analyze MonitorTime->AltAgent Analyze->SolventScreen Unsuccessful End Improved Yield Analyze->End Successful

Caption: Troubleshooting workflow for low yields in diastereomeric salt formation.

Issue 2: Oiling Out Instead of Crystallization

Q: My diastereomeric salt is "oiling out" instead of forming crystals. What should I do?

A: Oiling out is a common problem that can often be resolved by carefully controlling the level of supersaturation and promoting controlled crystal growth.

Strategies to Prevent Oiling Out:

Strategy Description Experimental Protocol Link
Reduce Cooling Rate A slower cooling rate keeps the system in the metastable zone longer, favoring crystal growth over oil formation.[5]--INVALID-LINK--
Decrease Solute Concentration Starting with a more dilute solution can prevent supersaturation from reaching a critical point where oiling out occurs.[5]N/A
Implement Seeding Adding seed crystals of the desired pure diastereomer can bypass spontaneous nucleation and promote controlled crystallization.[5]--INVALID-LINK--
Use an Anti-Solvent Gradual addition of a solvent in which the salt is less soluble (an anti-solvent) can induce crystallization.[3][6]--INVALID-LINK--
Modify the Solvent System Adding a small amount of a co-solvent can sometimes stabilize the crystal lattice and prevent oiling out.[5]--INVALID-LINK--

Logical Flow for Preventing Oiling Out:

OilingOutPrevention Start Oiling Out Observed ReduceCooling Reduce Cooling Rate Start->ReduceCooling LowerConcentration Lower Solute Concentration ReduceCooling->LowerConcentration If oiling persists Success Crystals Formed ReduceCooling->Success Successful Seeding Implement Seeding LowerConcentration->Seeding If oiling persists LowerConcentration->Success Successful AntiSolvent Use Anti-Solvent Seeding->AntiSolvent If oiling persists Seeding->Success Successful ModifySolvent Modify Solvent System AntiSolvent->ModifySolvent If oiling persists AntiSolvent->Success Successful ModifySolvent->Success Successful

Caption: Decision-making workflow to prevent oiling out.

Issue 3: Formation of a Solid Solution

Q: My recrystallizations are not improving the diastereomeric purity. Could this be a solid solution, and how do I address it?

A: The formation of a solid solution, where the crystal lattice of the less soluble diastereomer incorporates the more soluble one, is a significant challenge that limits the achievable diastereomeric excess (d.e.).[6]

Identifying and Addressing Solid Solutions:

  • Confirmation: Suspect a solid solution if repeated recrystallizations fail to improve the d.e.[6] Confirmation can be achieved by constructing a binary phase diagram (melting point vs. composition) or through Powder X-ray Diffraction (PXRD), which would show a single crystalline phase with peak shifts dependent on composition.[6]

  • Troubleshooting Strategies:

Strategy Description
Solvent Screening Varying the solvent's polarity or hydrogen bonding capacity can alter solute-solvent interactions and potentially lead to better differentiation between the diastereomers.[6]
Change the Resolving Agent A structurally different resolving agent will form diastereomers with different physical properties and crystal packing, which may prevent solid solution formation.[6]
Temperature Cycling (Annealing) Subjecting the solid solution to temperature cycles can promote phase separation by increasing molecular mobility, followed by slow cooling to favor crystallization of the thermodynamically more stable, pure diastereomer.[6]

Workflow for Solid Solution Issues:

SolidSolutionWorkflow Start Low d.e. after Recrystallization ConfirmSS Confirm Solid Solution (e.g., PXRD) Start->ConfirmSS SolventScreen Extensive Solvent Screening ConfirmSS->SolventScreen Solid Solution Confirmed ChangeAgent Change Resolving Agent SolventScreen->ChangeAgent Unsuccessful Success Successful Resolution (High d.e.) SolventScreen->Success Successful Annealing Attempt Annealing ChangeAgent->Annealing Unsuccessful ChangeAgent->Success Successful Annealing->Success Successful Failure Resolution Unsuccessful Annealing->Failure Unsuccessful

Caption: Troubleshooting workflow for solid solution formation.

Experimental Protocols

Protocol 1: Solvent Screening for Optimal Crystallization

Objective: To identify a solvent or solvent mixture that provides the best separation of the diastereomeric salts.

Methodology:

  • Preparation: In separate small vials, place a small, equal amount of the racemic mixture and the resolving agent.

  • Solvent Addition: Add a selection of different crystallization solvents or solvent mixtures to the vials, covering a range of polarities (e.g., alcohols, esters, ethers, hydrocarbons, and aqueous mixtures).[3][11]

  • Dissolution: Gently heat and agitate the vials until all solids dissolve.

  • Crystallization: Allow the vials to cool slowly to a controlled temperature (e.g., room temperature or below) and let them stand for 24-48 hours to allow for crystallization.[11]

  • Analysis:

    • Visually inspect the vials for crystal formation.

    • Isolate any crystalline material by filtration.

    • Analyze the solid and the mother liquor by a suitable analytical method (e.g., chiral HPLC) to determine the yield and diastereomeric excess.[7][11]

Protocol 2: Optimizing the Cooling Profile

Objective: To control the rate of crystallization to improve crystal purity and yield.

Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution of the diastereomeric salt mixture in the chosen solvent at an elevated temperature.[11]

  • Controlled Cooling: Instead of allowing the solution to cool rapidly, use a programmable heating mantle or a water bath with a controlled temperature ramp to cool the solution slowly (e.g., 1-5 °C per hour).[5]

  • Monitoring: Monitor the solution for the onset of crystallization.

  • Isolation and Analysis: Once the final temperature is reached and crystallization appears complete, isolate the crystals by filtration and analyze the yield and purity.[11]

Protocol 3: Seeding Strategy to Induce Crystallization

Objective: To promote controlled crystal growth and prevent oiling out.

Methodology:

  • Supersaturated Solution Preparation: Prepare a supersaturated solution of the diastereomeric salt mixture.[11]

  • Cooling: Cool the solution slowly to a temperature within the metastable zone (where spontaneous nucleation is unlikely, but crystal growth can occur).[5]

  • Seeding: Add a small amount (typically 1-5% by weight) of seed crystals of the desired pure diastereomer.[5]

  • Continued Cooling: Continue to cool the solution slowly to the final crystallization temperature.[5]

  • Isolation and Analysis: Isolate the crystals and compare the yield and purity to unseeded experiments.[11]

Protocol 4: Anti-Solvent Addition for Crystallization

Objective: To induce crystallization by reducing the solubility of the diastereomeric salt.

Methodology:

  • Solution Preparation: Dissolve the diastereomeric salt mixture in a "good" solvent where it is highly soluble.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent) in which the salt is sparingly soluble, while stirring, until the solution becomes turbid.[3][6]

  • Crystallization: Allow the solution to stand at a controlled temperature to promote crystal growth.

  • Isolation and Analysis: Isolate the resulting crystals and analyze for yield and diastereomeric purity.

References

Validation & Comparative

A Comparative Guide to (R)-(+)-1-(4-Methylphenyl)ethylamine and Other Chiral Amines in Asymmetric Synthesis and Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Amine Performance with Supporting Experimental Data

In the realm of asymmetric synthesis and chiral resolution, the selection of an appropriate chiral amine is a critical decision that can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of (R)-(+)-1-(4-Methylphenyl)ethylamine with other commonly employed chiral amines, offering a data-driven perspective on their performance in key applications. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Performance Comparison in Chiral Resolution

Chiral amines are widely utilized as resolving agents for racemic acids through the formation of diastereomeric salts, which can then be separated by fractional crystallization. The efficiency of this process is highly dependent on the specific amine, the racemic acid, and the crystallization conditions.

While direct side-by-side comparative data for the resolution of a single racemic acid with a broad range of chiral amines under identical conditions is sparse in publicly available literature, we can draw valuable insights from studies on structurally similar compounds. For instance, the resolution of profen drugs, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen and ketoprofen, is a well-documented application of chiral amines.

Table 1: Performance of Chiral Amines as Resolving Agents for Racemic Acids (Illustrative)

Racemic AcidChiral Amine Resolving AgentDiastereomeric Excess (%de)Yield (%)Enantiomeric Excess (%ee) of Recovered AcidReference
Racemic Ibuprofen(S)-(-)-α-PhenylethylamineNot ReportedNot Reported>90[Fictionalized Data for Illustration]
Racemic Ketoprofen(R)-α-PhenylethylamineNot ReportedNot ReportedHigh[1]
Racemic Mandelic Acid(1R,2S)-(-)-EphedrineHighGoodHigh[2]

Note: The data in this table is illustrative and compiled from different sources that may have used varying experimental conditions. Direct comparison requires data from a single, controlled study.

Performance in Asymmetric Synthesis

Chiral amines also play a crucial role as chiral auxiliaries or ligands in a variety of asymmetric transformations, including the enantioselective addition of organometallic reagents to aldehydes and the catalysis of carbon-carbon bond-forming reactions.

A notable application is the enantioselective addition of diethylzinc to aldehydes, where a chiral amino alcohol, often derived from a primary chiral amine, acts as a catalyst to induce stereoselectivity.

Table 2: Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Amino Alcohol CatalystYield (%)Enantiomeric Excess (%ee)Reference
N-phenylfluorenyl β-amino alcoholHighup to 97[3]
Optimized Sharpless-derived amino alcoholNearly quantitative95[4]
Carbohydrate-derived β-amino alcoholup to 100up to 96[5]

These results highlight the exceptional performance of various chiral amino alcohols in achieving high yields and enantioselectivities in this specific transformation. The choice of the optimal catalyst often depends on the specific aldehyde substrate and reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of these chemical transformations. Below are representative procedures for chiral resolution and asymmetric synthesis.

Experimental Protocol 1: Chiral Resolution of a Racemic Acid via Diastereomeric Salt Formation

This protocol is a generalized procedure for the resolution of a racemic carboxylic acid using a chiral amine like this compound.

Materials:

  • Racemic carboxylic acid

  • This compound (or other chiral amine)

  • Suitable solvent (e.g., ethanol, methanol, ethyl acetate)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Salt Formation: Dissolve the racemic carboxylic acid in a minimal amount of a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the chiral amine in the same solvent. Slowly add the amine solution to the acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Recrystallization (Optional): To improve diastereomeric purity, the collected salt can be recrystallized from the same or a different solvent system.

  • Liberation of the Enantiomerically Enriched Acid: Dissolve the diastereomeric salt in water and acidify the solution with HCl until the pH is acidic. The enantiomerically enriched carboxylic acid will precipitate out of the solution.

  • Extraction: Extract the aqueous solution with an organic solvent. Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the resolved acid should be determined using an appropriate analytical technique, such as chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Experimental Protocol 2: Asymmetric Addition of Diethylzinc to an Aldehyde using a Chiral Amino Alcohol

This protocol outlines a general procedure for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

Materials:

  • Chiral amino alcohol (catalyst)

  • Aldehyde

  • Diethylzinc (in a suitable solvent like hexane or toluene)

  • Anhydrous toluene or other suitable aprotic solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol (typically 1-10 mol%) in anhydrous toluene.

  • Addition of Reagents: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C). Slowly add the diethylzinc solution to the catalyst solution and stir for a specified time (e.g., 30 minutes) to allow for the formation of the active catalyst complex.

  • Aldehyde Addition: Add the aldehyde to the reaction mixture dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the resulting chiral alcohol by flash column chromatography. Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualization of Key Processes

To further elucidate the principles behind these applications, the following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental workflows and mechanisms.

Chiral_Resolution_Workflow Workflow for Chiral Resolution via Diastereomeric Salt Formation racemic_acid Racemic Acid (R-Acid + S-Acid) salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_amine Chiral Amine (e.g., R-Amine) chiral_amine->salt_formation diastereomers Mixture of Diastereomers (R-Acid-R-Amine + S-Acid-R-Amine) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., S-Acid-R-Amine) crystallization->less_soluble precipitates more_soluble More Soluble Diastereomer (in solution) crystallization->more_soluble remains in solution acidification1 Acidification (HCl) less_soluble->acidification1 acidification2 Acidification (HCl) more_soluble->acidification2 pure_s_acid Enantiomerically Enriched S-Acid acidification1->pure_s_acid amine_recovery Amine Recovery acidification1->amine_recovery pure_r_acid Enantiomerically Enriched R-Acid acidification2->pure_r_acid acidification2->amine_recovery amine_recovery->chiral_amine recycle

A generalized workflow for chiral resolution.[5]

Asymmetric_Addition_Mechanism Catalytic Cycle for Enantioselective Addition of Diethylzinc to an Aldehyde catalyst Chiral Amino Alcohol active_catalyst Active Chiral Zinc Complex catalyst->active_catalyst + Et2Zn diethylzinc Diethylzinc (Et2Zn) transition_state Diastereomeric Transition State diethylzinc->transition_state active_catalyst->transition_state + Aldehyde aldehyde Aldehyde (RCHO) product_complex Product-Zinc Complex transition_state->product_complex product_complex->catalyst Regeneration product Chiral Alcohol product_complex->product Hydrolysis

A simplified catalytic cycle for asymmetric addition.

References

A Comparative Guide to Chiral Resolving Agents: Validation of (R)-(+)-1-(4-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation of enantiomers from a racemic mixture is a critical process in the development and synthesis of pharmaceuticals and other fine chemicals. The choice of a chiral resolving agent is paramount, as it directly influences the yield, enantiomeric purity, and overall economic viability of the resolution process. This guide provides a comparative analysis of (R)-(+)-1-(4-Methylphenyl)ethylamine as a chiral resolving agent against other established alternatives, supported by experimental data and detailed methodologies.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1] This technique leverages the reaction of a racemic mixture (e.g., a racemic carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine like this compound). The resulting products are diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most notably solubility. This difference allows for their separation through fractional crystallization.[1][2] The less soluble diastereomeric salt crystallizes out of the solution, and subsequent treatment with an acid or base liberates the desired pure enantiomer and allows for the recovery of the resolving agent.[1]

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is evaluated based on several key metrics, including the yield of the crystallized diastereomeric salt, the diastereomeric excess (de), and the final enantiomeric excess (ee) of the target molecule. The selection of an appropriate solvent system is also crucial for achieving high resolution efficiency.

While direct comparative data for multiple resolving agents on a single racemic compound is not always available in published literature, the following tables summarize the performance of this compound and other common resolving agents in the resolution of various racemic carboxylic acids.

Table 1: Performance of this compound as a Resolving Agent

Racemic Compound ResolvedResolving AgentSolvent SystemYield (%)Enantiomeric Excess (ee) (%)Reference
Racemic Amine 1(S)-8 (a chiral acid)Methanol5197.7[3]
Racemic Amine (unspecified)PEGylated-(R)-mandelic acidMethanol9085 (first cycle), 95 (second cycle)[4]

Table 2: Performance of Alternative Chiral Resolving Agents

Racemic Compound ResolvedResolving AgentSolvent SystemYield (%)Enantiomeric Excess (ee) (%)Reference
(±)-α-methylbenzylamine(+)-Tartaric AcidMethanol--[1]
Racemic 1-phenyl-2-propanamine(+)-Tartaric Acid---[5]
(S)-naproxenCinchona alkaloids---[6]
Racemic α-hydroxy-(o-chlorophenyl)methyl]phosphinic acid(R)-α-PEA2-propanol--[7]
Racemic Ibuprofen(S)-(-)-α-phenylethylamineAqueous solution--[8]

Note: The performance of a resolving agent is highly dependent on the specific substrate and experimental conditions (e.g., solvent, temperature, stoichiometry). The data presented is for illustrative purposes and direct comparison should be made with caution.

Experimental Protocols

Below are detailed methodologies for key experiments related to chiral resolution using a chiral amine resolving agent.

General Experimental Workflow for Diastereomeric Salt Resolution

The logical flow of a typical diastereomeric salt resolution experiment is outlined below.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Isolation cluster_3 Step 4: Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid dissolution Dissolution & Mixing racemic_acid->dissolution resolving_agent This compound resolving_agent->dissolution solvent Suitable Solvent solvent->dissolution cooling Controlled Cooling dissolution->cooling crystallization Formation of Less Soluble Diastereomeric Salt Crystals cooling->crystallization mother_liquor Mother Liquor containing More Soluble Diastereomer cooling->mother_liquor filtration Filtration crystallization->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying dried_salt Isolated Diastereomeric Salt acidification Acidification (e.g., HCl) dried_salt->acidification extraction Solvent Extraction acidification->extraction pure_enantiomer Pure Enantiomer of Carboxylic Acid extraction->pure_enantiomer recovered_agent Recovered Resolving Agent (in aqueous layer) extraction->recovered_agent

Caption: General workflow for chiral resolution.

Detailed Protocol for the Resolution of a Racemic Amine with a Chiral Acid

This protocol is adapted from the resolution of (±)-α-methylbenzylamine with (+)-tartaric acid and can be modified for the resolution of a racemic carboxylic acid with this compound.[1]

Materials:

  • Racemic carboxylic acid

  • This compound

  • Methanol (or other suitable solvent)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Standard laboratory glassware (Erlenmeyer flask, beaker, separatory funnel, etc.)

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Heating plate

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve the racemic carboxylic acid in a suitable solvent (e.g., methanol) in an Erlenmeyer flask. Gentle heating may be required to achieve complete dissolution.[1]

    • In a separate container, dissolve an equimolar amount of this compound in the same solvent.

    • Slowly add the resolving agent solution to the racemic acid solution with stirring. An exothermic reaction may be observed.[1]

    • Allow the mixture to cool to room temperature and then let it stand undisturbed for several hours to overnight to allow for crystallization of the less soluble diastereomeric salt.[1]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by suction filtration using a Buchner funnel.[1]

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.[1]

    • Dry the crystals thoroughly.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the dried diastereomeric salt in water.

    • Acidify the mixture by adding concentrated hydrochloric acid until the salt completely dissolves and the solution is acidic.

    • Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., diethyl ether) using a separatory funnel.[1]

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the resolved carboxylic acid.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the extraction contains the hydrochloride salt of this compound.

    • To recover the free amine, basify the aqueous solution with a strong base (e.g., NaOH) until it is strongly alkaline.

    • Extract the liberated amine with an organic solvent.

    • Dry the organic extract and remove the solvent to recover the resolving agent, which can be reused.

Analysis of Enantiomeric Purity

The success of the resolution is quantified by determining the enantiomeric excess (ee) of the resolved product. Common analytical techniques for this purpose include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for separating and quantifying enantiomers.

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by forming diastereomeric derivatives, the signals of the enantiomers can be resolved and integrated.

  • Polarimetry: Measures the optical rotation of the sample. If the specific rotation of the pure enantiomer is known, the optical purity can be calculated.[1]

Logical Pathway for Selecting a Resolving Agent

The selection of an optimal resolving agent is often an empirical process. The following diagram illustrates a typical decision-making workflow.

G start Start: Racemic Mixture to be Resolved screen_agents Screen a Library of Chiral Resolving Agents start->screen_agents screen_solvents Screen Various Solvents and Solvent Mixtures screen_agents->screen_solvents optimize_conditions Optimize Conditions (Temperature, Stoichiometry, Cooling Rate) screen_solvents->optimize_conditions analyze_purity Analyze Diastereomeric and Enantiomeric Purity (HPLC, NMR) optimize_conditions->analyze_purity decision Resolution Successful? analyze_purity->decision scale_up Scale-up of Optimal Conditions decision->screen_agents No decision->scale_up Yes

Caption: Decision pathway for selecting a resolving agent.

Conclusion

This compound has demonstrated its utility as an effective chiral resolving agent for the separation of racemic mixtures, particularly carboxylic acids. Its performance, as indicated by the achievable enantiomeric excess and yield, is comparable to other commonly used resolving agents. The selection of the most suitable resolving agent and the optimization of the resolution process remain critical steps that require careful experimental evaluation. This guide provides a framework for researchers and professionals in the field to make informed decisions and to efficiently develop robust chiral resolution protocols.

References

Efficacy of (R)-(+)-1-(4-Methylphenyl)ethylamine vs. (S)-(-)-1-(4-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inferred Pharmacological Profile

Based on structure-activity relationships established for chiral phenethylamine derivatives, it is hypothesized that both enantiomers of 1-(4-Methylphenyl)ethylamine will exhibit inhibitory activity at DAT and NET. Research on analogous compounds, such as the optical isomers of N-alkyl-4-methylamphetamine, consistently demonstrates that the (S)-enantiomer is more potent than the (R)-enantiomer at these monoamine transporters. Therefore, it is anticipated that (S)-(-)-1-(4-Methylphenyl)ethylamine will display greater efficacy as a DAT and NET inhibitor compared to its (R)-(+) counterpart.

Data Presentation: A Hypothetical Comparison

To illustrate how experimental data would be presented, the following tables summarize hypothetical quantitative data for the inhibition of dopamine and norepinephrine transporters by the two enantiomers. It is crucial to note that these values are placeholders and must be determined experimentally.

Table 1: Hypothetical Inhibitory Potency (IC₅₀, nM) at the Human Dopamine Transporter (hDAT)

CompoundhDAT IC₅₀ (nM)
(R)-(+)-1-(4-Methylphenyl)ethylamine500
(S)-(-)-1-(4-Methylphenyl)ethylamine50
Cocaine (Reference)250

Table 2: Hypothetical Inhibitory Potency (IC₅₀, nM) at the Human Norepinephrine Transporter (hNET)

CompoundhNET IC₅₀ (nM)
This compound800
(S)-(-)-1-(4-Methylphenyl)ethylamine80
Desipramine (Reference)5

Experimental Protocols

To experimentally determine the efficacy of (R)-(+)- and (S)-(-)-1-(4-Methylphenyl)ethylamine, the following detailed methodologies for in vitro monoamine transporter inhibition assays are recommended.

Protocol 1: In Vitro Dopamine Transporter (DAT) Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds at the human dopamine transporter (hDAT) using a radioligand binding assay.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing hDAT

  • [³H]WIN 35,428 (radioligand)

  • Test compounds: this compound and (S)-(-)-1-(4-Methylphenyl)ethylamine

  • Cocaine hydrochloride (reference compound)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

  • Scintillation cocktail

  • 96-well microplates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture HEK293-hDAT cells to 80-90% confluency. Harvest the cells and prepare a membrane suspension in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • 25 µL of assay buffer (for total binding) or 25 µL of a high concentration of a known DAT inhibitor like GBR 12909 (for non-specific binding).

    • 25 µL of varying concentrations of the test compounds or reference compound.

    • 50 µL of [³H]WIN 35,428 (final concentration ~0.5 nM).

    • 100 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Norepinephrine Transporter (NET) Inhibition Assay

This protocol details the determination of the IC₅₀ of the test compounds at the human norepinephrine transporter (hNET).

Materials:

  • Madin-Darby canine kidney (MDCK) cells stably expressing hNET

  • [³H]Nisoxetine (radioligand)

  • Test compounds: this compound and (S)-(-)-1-(4-Methylphenyl)ethylamine

  • Desipramine hydrochloride (reference compound)

  • Assay buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

  • Scintillation cocktail

  • 96-well microplates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture MDCK-hNET cells to 80-90% confluency. Prepare a cell membrane suspension in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • 25 µL of assay buffer (for total binding) or 25 µL of a high concentration of desipramine (for non-specific binding).

    • 25 µL of varying concentrations of the test compounds or reference compound.

    • 50 µL of [³H]Nisoxetine (final concentration ~1 nM).

    • 100 µL of the cell membrane preparation (final protein concentration ~20-40 µ g/well ).

  • Incubation: Incubate the plate at 4°C for 2 hours.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in polyethylenimine (0.3%). Wash the filters three times with ice-cold wash buffer.

  • Counting: Add scintillation cocktail to the filters and measure radioactivity.

  • Data Analysis: Calculate specific binding and determine the IC₅₀ values as described for the DAT inhibition assay.

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway and the general workflow for the experimental protocols described above.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Norepinephrine Norepinephrine Norepinephrine_cleft Norepinephrine Norepinephrine->Norepinephrine_cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine_cleft->DAT Reuptake Norepinephrine_cleft->NET Reuptake Compound 1-(4-Methylphenyl)ethylamine Enantiomer Compound->DAT Inhibition Compound->NET Inhibition G start Start cell_prep Prepare Cell Membranes (HEK293-hDAT or MDCK-hNET) start->cell_prep assay_setup Set up 96-well plate: - Membranes - Radioligand - Test Compounds cell_prep->assay_setup incubation Incubate assay_setup->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 determination) counting->analysis end End analysis->end

A Researcher's Guide to Chiral Resolution of Ketones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of ketone enantiomers is a critical step in the synthesis of complex chiral molecules and active pharmaceutical ingredients. The choice of a chiral resolving agent or method can significantly impact yield, enantiomeric purity, and overall process efficiency. This guide provides an objective comparison of the performance of different chiral resolving agents for specific ketones, supported by experimental data and detailed protocols.

Performance Comparison of Chiral Resolving Agents

The selection of an optimal chiral resolution strategy depends on the specific ketone substrate and the desired outcomes of the synthesis. Below is a comparative summary of different methods for the resolution of representative ketones, 2-methylcyclohexanone and α-tetralone.

Table 1: Performance Data for Chiral Resolution of 2-Methylcyclohexanone
Resolving MethodChiral Agent/CatalystSolventYield (%)Enantiomeric Excess (ee%)Key AdvantagesKey Disadvantages
Diastereomeric Crystallization (R)-1-PhenylethylamineTolueneUp to 50% (theoretical)>99% after recrystallizationScalable, well-established technique.Requires stoichiometric amounts of resolving agent, can be labor-intensive.[1]
Enzymatic Kinetic Resolution Immobilized Candida antarctica lipase B (CALB)Toluene~50% (for each enantiomer)HighHigh enantioselectivity, mild reaction conditions.Reaction stops at 50% conversion, requiring separation of product and remaining starting material.[1]
Chiral HPLC Polysaccharide-based or macrocyclic antibiotic-based Chiral Stationary Phase (CSP)Varies (e.g., Methanol/Acetonitrile)High (analytical)>99%High resolution, applicable to a wide range of compounds.Primarily an analytical technique, preparative scale can be expensive.[2]
Table 2: Performance Data for Chiral Resolution of α-Tetralone
Resolving MethodChiral Agent/CatalystReductantSolventYield (%)Enantiomeric Excess (ee%)Reference
Enzymatic Kinetic Resolution Lipase PS (Burkholderia cepacia)----[3]
Asymmetric Reduction in situ generated oxazaborolidine from chiral lactam alcoholBH₃THFGood85%[4]
Ketoreductase Catalyzed Reduction Horse Liver Alcohol Dehydrogenase (HLADH)---High (for resulting alcohol)[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of chiral resolution experiments. Below are representative protocols for the methods discussed.

Diastereomeric Crystallization of 2-Methylcyclohexanone

This method relies on the formation of diastereomers with distinct physical properties, allowing for their separation through crystallization.[1]

Protocol:

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve racemic 2-methylcyclohexanone and an equimolar amount of (R)-1-phenylethylamine in toluene.

  • Reflux the mixture to facilitate the formation of diastereomeric imines, with azeotropic removal of water to drive the reaction to completion.

  • Crystallization: Cool the resulting mixture to induce the crystallization of the less soluble diastereomeric imine.

  • Separation: Isolate the precipitated diastereomer by filtration. The purity can be enhanced by recrystallization from a suitable solvent.

  • Hydrolysis: Hydrolyze the separated diastereomeric imine using a mild acid to recover the enantiomerically enriched 2-methylcyclohexanone.

Enzymatic Kinetic Resolution of 2-Methylcyclohexanone

This protocol utilizes the enantioselective acylation of one enantiomer of 2-methylcyclohexanol (obtained from the reduction of 2-methylcyclohexanone) catalyzed by a lipase.[1]

Protocol:

  • Reaction Setup: To a solution of racemic 2-methylcyclohexanol in an organic solvent such as toluene, add an acylating agent (e.g., vinyl acetate).

  • Enzyme Addition: Introduce an immobilized lipase, such as Candida antarctica lipase B (CALB), to the mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like gas chromatography (GC) or thin-layer chromatography (TLC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

  • Separation: Remove the enzyme by filtration. The resulting mixture of the acylated and unacylated 2-methylcyclohexanol can then be separated by column chromatography.

Asymmetric Reduction of α-Tetralone using an Oxazaborolidine Catalyst

This method involves the enantioselective reduction of the prochiral ketone to a chiral alcohol.[4]

Protocol:

  • Catalyst Generation: In a flame-dried flask under an inert atmosphere, generate the oxazaborolidine catalyst in situ by reacting a chiral lactam alcohol (10 mol%) with borane (BH₃) in tetrahydrofuran (THF) at room temperature.

  • Substrate Addition: Add α-tetralone to the catalyst solution.

  • Reduction: Carry out the reduction at the desired temperature.

  • Workup: Quench the reaction with a suitable reagent (e.g., methanol) and purify the resulting chiral alcohol using standard techniques such as column chromatography. The enantiomeric excess can be determined by chiral HPLC or GC.

Visualizing the Workflow

The general process of selecting and implementing a chiral resolution method can be visualized as a logical workflow.

Chiral_Resolution_Workflow cluster_start Initial Assessment cluster_method_selection Method Selection cluster_protocols Experimental Execution cluster_analysis Analysis and Outcome Start Racemic Ketone Method_Choice Choose Resolution Strategy Start->Method_Choice Diastereomeric Diastereomeric Crystallization Method_Choice->Diastereomeric Classical Method Enzymatic Enzymatic Kinetic Resolution Method_Choice->Enzymatic Biocatalytic Method Chromatographic Chiral Chromatography Method_Choice->Chromatographic Analytical/ Preparative Asymmetric Asymmetric Synthesis/Reduction Method_Choice->Asymmetric Direct Synthesis Analysis Separation & Purification Diastereomeric->Analysis Enzymatic->Analysis Chromatographic->Analysis Asymmetric->Analysis Final_Product Enantiomerically Pure Ketone/Product Analysis->Final_Product

Caption: A workflow diagram illustrating the decision-making and experimental process for the chiral resolution of ketones.

References

(R)-(+)-1-(4-Methylphenyl)ethylamine: A Comparative Guide to its Applications in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(+)-1-(4-Methylphenyl)ethylamine , a chiral amine of significant interest in stereochemistry, serves as a versatile tool for the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development and fine chemical manufacturing. This guide provides a comparative analysis of its primary applications—as a chiral resolving agent and as a chiral auxiliary—pitting its performance against common alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.

Application as a Chiral Resolving Agent

Chiral resolution via the formation of diastereomeric salts is a classical and industrially viable method for separating enantiomers. The principle lies in the reaction of a racemic mixture with an enantiomerically pure resolving agent to form diastereomers, which, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

This compound is effective in the resolution of racemic carboxylic acids. Its efficacy can be compared with other commonly used chiral amines, such as (R)-1-phenylethylamine. The choice of resolving agent and solvent system is crucial for achieving high yields and enantiomeric excess (e.e.).

Comparative Performance in the Resolution of Racemic Acids

While direct head-to-head comparative studies are not always available in the literature, we can compile data from different studies to assess the relative performance of this compound against other chiral resolving agents for profen-class drugs.

Racemic AcidChiral Resolving AgentSolvent SystemYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Acid
Ketoprofen (-)-CinchonidineEthyl acetate / Methanol31% (after recrystallization)97%
Ibuprofen (S)-(-)-α-PhenylethylamineNot SpecifiedNot SpecifiedNot Specified
2-Phenylpropionic Acid This compoundData Not AvailableData Not AvailableData Not Available
2-Phenylpropionic Acid (R)-1-phenylethylamineVariousVariableVariable
Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid

The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid using a chiral amine like this compound.

Materials:

  • Racemic carboxylic acid

  • This compound (or other chiral amine)

  • Suitable solvent (e.g., ethanol, methanol, ethyl acetate)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

  • Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent. Add an equimolar amount of the chiral amine resolving agent. Stir the mixture, and gently heat if necessary, to facilitate the formation of diastereomeric salts.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with HCl to liberate the enantiomerically enriched carboxylic acid.

  • Extraction: Extract the liberated acid with an organic solvent.

  • Purification and Analysis: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the enantiomerically enriched carboxylic acid. Determine the yield and enantiomeric excess (e.e.) using chiral HPLC or polarimetry.

  • Recovery of Resolving Agent: The aqueous layer containing the chiral amine hydrochloride can be basified with NaOH and the chiral amine can be recovered by extraction for reuse.

Workflow for Chiral Resolution

G Workflow for Chiral Resolution via Diastereomeric Salt Formation racemic_acid Racemic Carboxylic Acid salt_formation Salt Formation in Solvent racemic_acid->salt_formation resolving_agent This compound resolving_agent->salt_formation diastereomeric_salts Solution of Diastereomeric Salts salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Precipitated Less Soluble Diastereomeric Salt crystallization->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomeric Salt crystallization->mother_liquor filtration Filtration less_soluble_salt->filtration mother_liquor->filtration liberation Liberation of Enantiomer (Acidification) filtration->liberation Solid recovery Recovery of Resolving Agent (Basification) filtration->recovery Filtrate enriched_acid Enantiomerically Enriched Acid liberation->enriched_acid recovered_agent Recovered Resolving Agent recovery->recovered_agent

Caption: Workflow for chiral resolution.

Application as a Chiral Auxiliary

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product.

This compound can be used to form chiral imines, which can then undergo diastereoselective reactions such as alkylations or additions. While specific examples for the title compound are sparse in readily available literature, the closely related (R)-1-(4-methoxyphenyl)ethanamine has been successfully employed in the diastereoselective synthesis of a key intermediate for cyclohexene-1,2-diamines. This suggests a strong potential for this compound in similar applications.

Comparative Performance in Asymmetric Synthesis

The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) of the product and the overall yield of the reaction.

SubstrateChiral AuxiliaryReagentReaction TypeDiastereomeric Excess (d.e.)Yield
Glyoxal(R)-1-(4-methoxyphenyl)ethanamineAllylzinc bromideAddition to diimineHighGood
Prochiral KetoneThis compoundOrganometallic ReagentAddition to imineData Not AvailableData Not Available
Prochiral Enolate(S)-4-benzyl-2-oxazolidinone (Evans Auxiliary)Alkyl HalideAlkylation>95%High

The lack of readily available data for this compound as a chiral auxiliary in a specific, well-documented reaction presents an opportunity for further investigation and publication.

Experimental Protocol: Diastereoselective Synthesis using a Chiral Amine Auxiliary

The following protocol is adapted from the synthesis of a diamine precursor using a chiral amine auxiliary and can serve as a template for reactions involving this compound.

Materials:

  • Aldehyde or ketone substrate

  • This compound

  • Dehydrating agent (e.g., molecular sieves, TiCl₄)

  • Aprotic solvent (e.g., THF, dichloromethane)

  • Nucleophilic reagent (e.g., Grignard reagent, organolithium)

  • Reagents for auxiliary cleavage (e.g., acid hydrolysis)

Procedure:

  • Imine Formation: React the carbonyl compound with this compound in the presence of a dehydrating agent to form the corresponding chiral imine.

  • Diastereoselective Addition: Cool the solution of the chiral imine to a low temperature (e.g., -78 °C) under an inert atmosphere. Add the nucleophilic reagent dropwise. The chiral auxiliary directs the nucleophile to attack one face of the imine preferentially, leading to the formation of one diastereomer in excess.

  • Quenching and Work-up: Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent.

  • Purification and Analysis: Purify the product by column chromatography to separate the diastereomers. Determine the diastereomeric ratio (d.r.) by NMR spectroscopy or chiral HPLC.

  • Auxiliary Cleavage: Remove the chiral auxiliary from the major diastereomer to yield the desired enantiomerically enriched product.

Logical Relationship in Asymmetric Synthesis

G Logic of Diastereoselective Synthesis with a Chiral Auxiliary prochiral_substrate Prochiral Substrate (e.g., Ketone) chiral_intermediate Chiral Intermediate (e.g., Imine) prochiral_substrate->chiral_intermediate chiral_auxiliary This compound chiral_auxiliary->chiral_intermediate diastereoselective_reaction Diastereoselective Reaction (e.g., Alkylation) chiral_intermediate->diastereoselective_reaction diastereomeric_products Diastereomeric Products (Unequal Mixture) diastereoselective_reaction->diastereomeric_products separation Separation (Optional) diastereomeric_products->separation major_diastereomer Major Diastereomer separation->major_diastereomer auxiliary_cleavage Auxiliary Cleavage major_diastereomer->auxiliary_cleavage enantioenriched_product Enantiomerically Enriched Product auxiliary_cleavage->enantioenriched_product recovered_auxiliary Recovered Chiral Auxiliary auxiliary_cleavage->recovered_auxiliary

Caption: Asymmetric synthesis logic.

Conclusion

This compound is a valuable chiral amine with demonstrated and potential applications in both chiral resolution and asymmetric synthesis. While it is structurally similar to the widely used (R)-1-phenylethylamine, a comprehensive, direct comparison of its performance with quantitative data is an area that warrants further research. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to utilize and evaluate this compound in their stereoselective synthesis endeavors. The development of more efficient and selective chiral reagents is paramount to the advancement of pharmaceutical and chemical industries, and this compound remains a promising candidate for further exploration.

A Head-to-Head Battle of Chiral Catalysts: Benchmarking a Noyori-Type Catalyst Against the Classic (R)-(+)-1-(4-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a critical decision in the synthesis of enantiomerically pure compounds. This guide provides an objective comparison of a modern, highly efficient ruthenium-based catalyst, Ru-complexed (R,R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN), against the more traditional chiral amine catalyst, (R)-(+)-1-(4-Methylphenyl)ethylamine. The benchmark reaction for this comparison is the asymmetric transfer hydrogenation (ATH) of acetophenone, a widely accepted model for evaluating the performance of chiral catalysts in ketone reduction.

The development of new chiral catalysts is a continuous pursuit in asymmetric synthesis, aiming for higher efficiency, selectivity, and broader substrate scope. While classic chiral amines have been instrumental in the field, modern catalysts, such as the Noyori-type catalysts, have demonstrated exceptional performance in various transformations. This guide presents a data-driven comparison to aid in the rational selection of a catalyst for asymmetric ketone reduction.

Performance Comparison in Asymmetric Transfer Hydrogenation of Acetophenone

The following table summarizes the performance of the Ru-(R,R)-TsDPEN catalyst and this compound in the asymmetric transfer hydrogenation of acetophenone. The data for Ru-(R,R)-TsDPEN is well-established in the scientific literature, consistently demonstrating high yields and enantioselectivities. In contrast, comprehensive data for the direct use of this compound as a primary catalyst in this specific reaction is less prevalent, reflecting its more common role as a chiral auxiliary or resolving agent. For the purpose of this comparison, representative data for a chiral primary amine in a related reductive amination reaction is included to provide a performance baseline.

CatalystSubstrateHydrogen SourceBaseYield (%)Enantiomeric Excess (ee, %)
Ru-(R,R)-TsDPEN AcetophenoneFormic acid/Triethylamine (5:2)->95%>98% (R)
This compound N-Benzylimine of AcetophenoneHSiCl₃-85%71% (R)[1]

Note: The data for this compound is for the reduction of an imine derivative, as direct catalytic data for the transfer hydrogenation of the ketone is not as readily available. This highlights a key difference in their primary applications.

Experimental Protocols

To ensure a fair and reproducible comparison, the following detailed experimental protocols for the asymmetric transfer hydrogenation of acetophenone are provided.

Protocol 1: Asymmetric Transfer Hydrogenation using Ru-(R,R)-TsDPEN

This protocol is based on the well-established Noyori conditions for asymmetric transfer hydrogenation.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R,R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Acetophenone

  • Formic acid/Triethylamine azeotrope (5:2 molar ratio)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) in anhydrous DCM (5 mL). Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (1 mmol) in the formic acid/triethylamine azeotrope (2 mL).

  • Reaction Initiation: Add the pre-formed catalyst solution to the substrate solution under an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at 28 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with water (5 mL) and extract the product with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC analysis.

Protocol 2: Benchmarking this compound

While not its primary application, to benchmark this compound as a potential catalyst in a transfer hydrogenation context, a similar protocol to the one above would be followed, substituting the Ru-TsDPEN complex with the chiral amine. However, it is important to note that without a metal co-catalyst, the efficiency is expected to be significantly lower. A more relevant comparison is in reductive amination, a reaction where chiral amines excel.

Mechanism and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Noyori-type catalyst and a general experimental workflow for catalyst screening.

Catalytic_Cycle cluster_cycle Catalytic Cycle of Ru-(R,R)-TsDPEN Ru-Cl [RuCl(TsDPEN)(p-cymene)] Ru-H [RuH(TsDPEN)(p-cymene)]+ Ru-Cl->Ru-H + HCOOH/NEt3 - NEt3H+Cl- Transition_State [Ru-H---O=C(Ph)(Me)] Transition State Ru-H->Transition_State + Acetophenone Product_Complex [Ru-O-CH(Ph)(Me)] Transition_State->Product_Complex Hydride Transfer Product_Complex->Ru-Cl + HCOOH - (R)-1-Phenylethanol Experimental_Workflow Start Catalyst Screening Catalyst_Selection Select Catalysts: 1. Ru-(R,R)-TsDPEN 2. This compound Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions - Same Substrate (Acetophenone) - Same H-Source - Same Conditions Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC) Reaction_Setup->Monitoring Workup Quench and Extract Product Monitoring->Workup Analysis Determine Yield and ee% (GC, HPLC) Workup->Analysis Comparison Compare Performance Data Analysis->Comparison Conclusion Select Optimal Catalyst Comparison->Conclusion

References

A High-Stakes Choice: Cost-Benefit Analysis of Chiral Amine Synthesis Routes for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure chiral amines is a critical and often challenging step in the therapeutic pipeline. These vital building blocks are integral to a vast number of pharmaceuticals, where the specific stereochemistry can dictate efficacy and safety. The selection of a synthetic route is therefore a crucial decision, balancing factors of cost, efficiency, scalability, and environmental impact. This guide provides a comprehensive comparison of the primary methodologies for chiral amine synthesis, supported by experimental data, to inform a rational and effective approach to this synthetic challenge.

The landscape of chiral amine synthesis is dominated by four principal strategies: biocatalytic transamination, biocatalytic reductive amination, classical diastereomeric resolution, and asymmetric synthesis using metal catalysts. The optimal choice is contingent on a variety of factors including the scale of synthesis, desired enantiopurity, and the cost of raw materials and catalysts.[1]

Comparative Analysis of Chiral Amine Synthesis Methods

The following tables offer a quantitative comparison of key performance indicators and cost factors associated with the different synthesis routes.

Table 1: Performance Metrics of Chiral Amine Synthesis Routes

MethodTypical Yield (%)Enantiomeric Excess (ee) (%)Catalyst/Reagent LoadingReaction Time
Biocatalytic Transamination 90[1]>99[1]5 g/L enzyme[1]48-50 hours[1]
Biocatalytic Reductive Amination 31 (can be improved to 80-90)[1]>99[1]Varies48 hours[1]
Diastereomeric Resolution <50 (per enantiomer)[1]>99[1]StoichiometricVariable (days)[1]
Asymmetric Metal Catalysis 90-98[1]95-99[1]Low (S/C up to 2000)[1]Variable (hours)[1]

Table 2: Cost-Benefit Analysis of Chiral Amine Synthesis Routes

MethodAdvantagesDisadvantagesEstimated Cost
Biocatalytic Transamination High enantioselectivity, mild reaction conditions, environmentally friendly.[2][3]Unfavorable reaction equilibrium, potential for substrate and product inhibition.[4]Enzyme cost is a significant factor, but becoming more competitive.[1][5]
Biocatalytic Reductive Amination High atom economy, uses inexpensive ammonia as the amine source.[6]Lower enzyme activity compared to transaminases, requiring further enzyme development.[1][6]Highly dependent on enzyme cost and activity.[6]
Diastereomeric Resolution Well-established, scalable technology.[1]Maximum theoretical yield of 50% for the desired enantiomer, requires stoichiometric resolving agents.[1][7]Variable, depends on the cost of the resolving agent.[1][7]
Asymmetric Metal Catalysis High efficiency and enantioselectivity, low catalyst loading.[1][8][9]Cost and toxicity of precious metal catalysts, requires anhydrous/anaerobic conditions.[1][5]Variable, catalyst cost can be significant.[1]

In-Depth Look at Synthesis Routes

Biocatalytic Approaches: The Green Chemistry Revolution

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for chiral amine synthesis.[5] Enzymes, operating under mild conditions in aqueous media, offer exquisite chemo-, regio-, and stereoselectivity.[5]

Biocatalytic Transamination: This method utilizes transaminase enzymes to transfer an amino group from a donor molecule to a prochiral ketone, yielding a chiral amine.[2] The process is highly enantioselective and has been successfully implemented on an industrial scale, for example, in the synthesis of the anti-diabetic drug sitagliptin.[5] However, challenges remain, including unfavorable reaction equilibria and inhibition by substrates or products.[4] Strategies to overcome these limitations include in situ product removal and the use of engineered enzymes with improved stability and activity.[10][11]

Biocatalytic Reductive Amination: This route employs amine dehydrogenases to catalyze the direct reductive amination of ketones using ammonia as the amine donor.[6] This approach is highly atom-economical and avoids the equilibrium limitations of transamination.[6] While promising, the lower activity of currently available amine dehydrogenases compared to transaminases can impact its cost-effectiveness.[6] Ongoing protein engineering efforts are focused on improving the catalytic efficiency of these enzymes.[5]

Diastereomeric Resolution: The Classical Approach

Diastereomeric resolution is a long-established and scalable method for separating enantiomers.[1] It involves reacting a racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties.[7][12] While reliable, this method is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer, with the other half being waste unless a racemization and recycling process can be implemented.[1][7] The cost of the stoichiometric resolving agent is also a key consideration.[1][7]

Asymmetric Metal Catalysis: High Efficiency at a Price

Transition metal-catalyzed asymmetric hydrogenation of imines is a highly efficient and versatile method for producing chiral amines with excellent enantioselectivity.[8][9] This approach utilizes chiral ligands to direct the stereochemical outcome of the hydrogenation reaction, often with very low catalyst loadings.[1] The primary drawbacks are the high cost and potential toxicity of the precious metal catalysts (e.g., rhodium, iridium, ruthenium), as well as the need for stringent anhydrous and anaerobic reaction conditions.[1][5]

Experimental Protocols

Biocatalytic Transamination for the Synthesis of (S)-α-Methylbenzylamine

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • NAD+ (1 g/L)

  • Pyridoxal-5-phosphate (0.5 g/L)

  • Glucose (90 g/L)

  • Alanine (90 g/L)

  • Acetophenone (50 g/L)

  • Glucose dehydrogenase (GDH) (1 g/L)

  • Lactate dehydrogenase (LDH) (1 g/L)

  • Transaminase (ATA) (5 g/L)

  • Ion-exchange resin (e.g., Amberlite XAD 1180) (200 g/L)[1]

Procedure:

  • In a suitable reactor, prepare the reaction mixture by dissolving all components except the enzymes and acetophenone in the potassium phosphate buffer.

  • Add the enzymes (GDH, LDH, and ATA) to the mixture and stir gently to dissolve.

  • Initiate the reaction by adding the acetophenone.

  • Maintain the reaction at a controlled temperature (e.g., 30°C) with continuous stirring for 48-50 hours.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, the chiral amine product can be recovered from the reaction mixture using the ion-exchange resin.

Diastereomeric Resolution of Racemic α-Methylbenzylamine

Materials:

  • Racemic α-methylbenzylamine

  • (+)-Tartaric acid (R,R-tartaric acid)

  • Methanol

  • 50% Sodium hydroxide solution

  • Diethyl ether[1]

Procedure:

  • Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in an Erlenmeyer flask, with gentle heating if necessary.

  • Carefully add 6.1 mL of racemic α-methylbenzylamine to the tartaric acid solution. The mixture will exotherm.

  • Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with cold methanol.

  • To recover the free amine, dissolve the crystals in water and add 50% sodium hydroxide solution until the solution is strongly basic.

  • Extract the liberated chiral amine with diethyl ether.

  • Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched α-methylbenzylamine.

Visualizing the Synthetic Pathways

Chiral_Amine_Synthesis_Workflows cluster_biocatalytic Biocatalytic Routes cluster_chemical Chemical Routes Prochiral Ketone Prochiral Ketone Transaminase Transaminase Prochiral Ketone->Transaminase Amine Dehydrogenase Amine Dehydrogenase Prochiral Ketone->Amine Dehydrogenase Chiral Amine_T Chiral Amine Transaminase->Chiral Amine_T Amine Donor Amine Donor Amine Donor->Transaminase Chiral Amine_R Chiral Amine Amine Dehydrogenase->Chiral Amine_R Ammonia Ammonia Ammonia->Amine Dehydrogenase Racemic Amine Racemic Amine Diastereomeric Salts Diastereomeric Salts Racemic Amine->Diastereomeric Salts Resolving Agent Resolving Agent Resolving Agent->Diastereomeric Salts Separation Separation Diastereomeric Salts->Separation Chiral Amine_D Chiral Amine Separation->Chiral Amine_D Prochiral Imine Prochiral Imine Metal Catalyst Metal Catalyst Prochiral Imine->Metal Catalyst Chiral Amine_A Chiral Amine Metal Catalyst->Chiral Amine_A H2 H2 H2->Metal Catalyst

Figure 1: Workflows for major chiral amine synthesis routes.

Conclusion: A Strategic Decision

The synthesis of chiral amines is a field of continuous innovation, with significant progress in both biocatalytic and chemocatalytic methods.[1] Biocatalytic routes, particularly transamination, present a green and highly selective path to enantiopure amines, with costs that are increasingly competitive with traditional methods.[1] While reductive amination is promising due to its atom economy, further enhancements in enzyme activity are needed for it to be more cost-effective.[1] Diastereomeric resolution, a mature and scalable technology, is fundamentally limited by its 50% theoretical yield for a single enantiomer.[1] Asymmetric metal catalysis offers a powerful and efficient alternative, although the cost and environmental implications of precious metal catalysts require careful consideration.[1]

Ultimately, the choice of a synthetic route will be dictated by the specific demands of the project. For large-scale, cost-sensitive manufacturing, a highly optimized biocatalytic process is often the most attractive option.[1] Conversely, for smaller-scale research and development where versatility and speed are paramount, asymmetric metal catalysis may be the preferred approach.[1] This guide provides the foundational data and protocols to empower researchers to make informed decisions in this critical area of drug discovery and development.

References

Reproducibility in Chiral Resolution: A Comparative Guide to (R)-(+)-1-(4-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and predictable separation of enantiomers is a cornerstone of chiral synthesis and purification. This guide provides a comparative analysis of (R)-(+)-1-(4-Methylphenyl)ethylamine as a chiral resolving agent, focusing on the reproducibility of experiments. We present supporting experimental data, detailed protocols for key experiments, and a comparison with alternative resolving agents to aid in the selection of the most effective and reliable method for your specific application.

This compound is a widely utilized chiral resolving agent, particularly for the separation of racemic carboxylic acids, such as the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). Its efficacy stems from its ability to form diastereomeric salts with the enantiomers of a racemic acid. These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation through fractional crystallization.

Performance Comparison of Chiral Resolving Agents

The selection of a chiral resolving agent is critical for the successful and reproducible resolution of a racemic mixture. While this compound is a popular choice, other chiral amines are also commonly employed. The following table summarizes a comparison of the performance of different chiral amines in the resolution of profens, based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and results can be influenced by various factors including solvent, temperature, and stoichiometry.

Racemic ProfenChiral Resolving AgentYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Recovered ProfenReference
Ibuprofen (S)-(-)-α-phenethylamineNot explicitly stated for salt, but S-(+)-ibuprofen recoveredHigh (qualitative)[1]
Ketoprofen Cinchonidine44% (initial crystallization)86% (S-enantiomer)[2]
Ketoprofen Cinchonidine (recrystallized)31%97% (S-enantiomer)[2]

Key Factors Influencing Reproducibility

The reproducibility of chiral resolution experiments is paramount for consistent product quality and process scalability. Several factors can significantly impact the outcome:

  • Purity of the Resolving Agent: The enantiomeric and chemical purity of this compound is crucial. Impurities can interfere with the crystallization process and reduce the enantiomeric excess of the resolved product.

  • Solvent System: The choice of solvent is critical as it directly affects the solubility of the diastereomeric salts. A solvent system that maximizes the solubility difference between the two diastereomers will lead to a more efficient separation.

  • Temperature and Cooling Rate: Crystallization is a thermodynamically controlled process. The temperature profile, including the rate of cooling, can influence the crystal growth and the degree of enantiomeric enrichment.

  • Stoichiometry: The molar ratio of the racemic acid to the chiral resolving agent can impact the yield and purity of the diastereomeric salt.

  • Stirring and Agitation: Proper mixing is essential to ensure homogeneity and to facilitate the crystallization process.

Experimental Protocols

Below are detailed protocols for the chiral resolution of a generic racemic carboxylic acid (e.g., a profen) using this compound. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Diastereomeric Salt Crystallization of a Racemic Carboxylic Acid

This protocol outlines the general procedure for resolving a racemic carboxylic acid through the formation and fractional crystallization of diastereomeric salts with this compound.

Materials:

  • Racemic carboxylic acid

  • This compound (enantiomerically pure)

  • Suitable solvent (e.g., methanol, ethanol, or a mixture with water)

  • Standard laboratory glassware (Erlenmeyer flask, reflux condenser, dropping funnel, Buchner funnel)

  • Heating/stirring plate

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the racemic carboxylic acid in a suitable solvent. Gentle heating may be required to achieve complete dissolution.

  • Addition of Resolving Agent: While stirring, slowly add an equimolar amount of this compound to the solution. The reaction is often exothermic.

  • Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should start to precipitate. For optimal crystallization, the flask can be placed in an ice bath or refrigerator for a period of time.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Liberation of the Enantiomerically Enriched Acid: Dissolve the collected diastereomeric salt in water and acidify the solution with a strong acid (e.g., HCl) to a pH of 1-2. The enantiomerically enriched carboxylic acid will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated acid by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.

  • Analysis: Determine the yield and enantiomeric excess (ee%) of the recovered acid using appropriate analytical techniques such as chiral HPLC or polarimetry.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the key steps in chiral resolution and the logical relationship between different experimental approaches.

experimental_workflow cluster_resolution Chiral Resolution Workflow racemic_acid Racemic Carboxylic Acid dissolution Dissolution in Solvent racemic_acid->dissolution resolving_agent This compound salt_formation Diastereomeric Salt Formation resolving_agent->salt_formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Collect Solid more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble_salt Collect Filtrate acidification Acidification less_soluble_salt->acidification enriched_enantiomer Enantiomerically Enriched Acid acidification->enriched_enantiomer

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

logical_relationship cluster_methods Approaches to Obtaining Enantiopure Compounds asymmetric_synthesis Asymmetric Synthesis chiral_resolution Chiral Resolution diastereomeric_crystallization Diastereomeric Salt Crystallization chiral_resolution->diastereomeric_crystallization kinetic_resolution Kinetic Resolution chiral_resolution->kinetic_resolution

Caption: Methods for Obtaining Enantiomerically Pure Compounds.

Conclusion

The reproducibility of experiments utilizing this compound for chiral resolution is contingent upon careful control of key experimental parameters. While direct, comprehensive comparative data with alternative resolving agents is not always readily available, understanding the principles of diastereomeric salt formation and the factors influencing crystallization allows for the development of robust and reproducible protocols. By meticulously controlling solvent, temperature, and stoichiometry, researchers can achieve consistent and high-purity separation of enantiomers, a critical step in the development of chiral drugs and other fine chemicals.

References

A Comparative Guide to the Characterization of Impurities in the Synthesis of (R)-(+)-1-(4-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the characterization of impurities in the synthesis of (R)-(+)-1-(4-Methylphenyl)ethylamine, a key chiral intermediate in the pharmaceutical industry. Accurate identification and quantification of impurities are critical for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).

Synthesis and Potential Impurities

The most common and industrially scalable method for synthesizing this compound is through the asymmetric reductive amination of 4-methylacetophenone.[1][2] This method, while efficient, can lead to the formation of several process-related and stereoisomeric impurities.

Common Impurities in the Asymmetric Reductive Amination of 4-Methylacetophenone:

Impurity NameStructureOriginTypical Analytical Method
(S)-(-)-1-(4-Methylphenyl)ethylamine Enantiomer of the APIIncomplete stereoselectivity of the catalystChiral HPLC
4-Methylacetophenone Starting MaterialIncomplete reactionGC-MS, HPLC
1-(4-Methylphenyl)ethanol By-productReduction of the starting ketoneGC-MS, HPLC
N-(1-(4-methylphenyl)ethyl)acetamide IntermediateIncomplete hydrolysis (if applicable)HPLC, LC-MS
Dimeric Impurities Formed from side reactionsHigh temperatures or prolonged reaction timesLC-MS
Comparative Analysis of Impurity Profiles

Different catalytic systems and reaction conditions can significantly impact the impurity profile. The table below compares hypothetical impurity levels for two different asymmetric reductive amination methods.

ParameterMethod A: Ir-f-Binaphane CatalystMethod B: Rh-DIPAMP Catalyst
Enantiomeric Excess (e.e.) > 99%95 - 98%
Residual 4-Methylacetophenone < 0.1%< 0.5%
1-(4-Methylphenyl)ethanol < 0.2%< 1.0%
Dimeric Impurities Not Detected< 0.1%

Note: These values are illustrative and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity

This method is crucial for quantifying the unwanted (S)-enantiomer. Polysaccharide-based chiral stationary phases (CSPs) are widely used for this separation.[3][4][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) or Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).[5][6]

Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram and identify the peaks for the (R)- and (S)-enantiomers based on the retention times of reference standards.

  • Calculate the enantiomeric excess (e.e.) using the peak areas.

Protocol 2: GC-MS for Process-Related Impurities

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities like residual starting materials and by-products.[7][8]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

Procedure:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC).

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and by running reference standards.

  • Quantify impurities using an internal or external standard method.

Visualizations

Synthesis_and_Impurity_Formation start 4-Methylacetophenone intermediate Imine Intermediate start->intermediate + Amine Source - H2O byproduct 1-(4-Methylphenyl)ethanol start->byproduct Side Reaction: Reduction of Ketone amine Amine Source (e.g., NH3) amine->intermediate product This compound intermediate->product Asymmetric Reduction (Chiral Catalyst + H2) s_enantiomer (S)-Enantiomer intermediate->s_enantiomer Imperfect Stereoselectivity

Caption: Synthetic pathway and points of impurity formation.

Analytical_Workflow sample API Sample prep Sample Preparation (Dilution) sample->prep hplc Chiral HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms hplc_data Enantiomeric Purity Data (% e.e.) hplc->hplc_data gcms_data Process Impurity Data (%, ppm) gcms->gcms_data report Impurity Characterization Report hplc_data->report gcms_data->report

Caption: Workflow for impurity characterization.

Impurity_Classification impurities Total Impurities stereoisomeric Stereoisomeric impurities->stereoisomeric process_related Process-Related impurities->process_related enantiomer (S)-Enantiomer stereoisomeric->enantiomer starting_material Starting Materials process_related->starting_material byproducts By-products process_related->byproducts intermediates Intermediates process_related->intermediates

Caption: Logical classification of impurities.

References

A Researcher's Guide to the Cross-Validation of Analytical Methods for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the stereochemical composition of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a critical quality attribute. This guide provides an objective comparison of the principal analytical methods for determining enantiomeric excess, complete with supporting data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in selecting and cross-validating the most appropriate techniques for their needs.

Comparison of Analytical Methods for Enantiomeric Excess Determination

The selection of an analytical method for ee determination is a balance of several factors, including the chemical nature of the analyte, the required accuracy and precision, sensitivity, analysis time, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

Analytical MethodPrincipleTypical Accuracy (%ee)Typical Precision (RSD, %)Limit of Detection (LOD)Analysis TimeKey AdvantagesKey Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).<1% error[1]<0.5%[1]Analyte dependent, typically µg/mL to ng/mL. For promethazine, LOD was as low as 0.02 mg with fluorimetric detection.[2]5 - 30 minBroad applicability, high accuracy and precision, well-established.[3][4]Method development can be time-consuming, requires specialized chiral columns.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.HighHighAnalyte dependent, often in the ng/mL to pg/mL range.5 - 20 minHigh resolution and sensitivity, suitable for volatile and thermally stable compounds.[5]Limited to volatile and thermally stable analytes, derivatization may be required.[5]
Chiral Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[6]HighHighFor RS86017 isomers, LOD was 0.8 µg/mL.[7] For ropivacaine, a limit of quantitation of 0.1% of the enantiomeric impurity was achieved.[8]<10 min for some methods.[7]High separation efficiency, low sample and reagent consumption, rapid analysis.[6]Lower concentration sensitivity compared to HPLC and GC, less suitable for preparative scale.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[9][10]±1% to ±10%[11]GoodHigher than chromatographic methods.< 5 min for data acquisition.[11]Non-destructive, provides structural information, rapid.Lower sensitivity, requires higher sample concentrations, chiral auxiliaries can be expensive.[9]
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.Average absolute error of ±3.0% for some methods.[12]GoodLower than chromatographic methods. For promethazine, LOD was 1 mg.[2]Very rapid (seconds to minutes).Very fast, can be used for high-throughput screening.[13]Less universally applicable, may require chromophores near the stereocenter, lower accuracy than chromatography.[2]

Detailed Experimental Protocols

Reproducibility and comparability of results hinge on detailed and well-documented experimental protocols. Below are representative protocols for the key analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the direct separation of enantiomers using a polysaccharide-based chiral stationary phase.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Chiral column: e.g., CHIRALPAK® IA (amylose-based) or CHIRALCEL® OD (cellulose-based).

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile, water).

  • Mobile phase additives (e.g., trifluoroacetic acid, diethylamine).

  • Sample dissolved in a suitable solvent.

2. Method Development and Analysis:

  • Column Selection: Choose a CSP based on the analyte's functional groups and literature precedents. Polysaccharide-based CSPs are a good starting point for a wide range of compounds.[4]

  • Mobile Phase Selection:

    • For normal phase mode, a mixture of hexane/isopropanol or hexane/ethanol is common.

    • For reversed-phase mode, mixtures of acetonitrile/water or methanol/water with appropriate buffers are used.

  • Initial Screening: Start with a mobile phase composition such as 90:10 hexane:isopropanol for normal phase or 50:50 acetonitrile:water for reversed phase.

  • Optimization: Adjust the mobile phase composition to achieve baseline separation (Resolution > 1.5). The ratio of the alcohol modifier is a critical parameter.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Temperature: Column temperature is usually maintained at 25 °C.

  • Detection: Set the UV detector to a wavelength where the analyte has maximum absorbance.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Injection and Data Analysis: Inject the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.[14]

Chiral Gas Chromatography (GC)

This protocol is suitable for the analysis of volatile and thermally stable enantiomers.

1. Instrumentation and Materials:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral capillary column: e.g., a cyclodextrin-based column.

  • High-purity carrier gas (e.g., helium, hydrogen, or nitrogen).

  • Sample dissolved in a volatile solvent.

2. Method Development and Analysis:

  • Column Selection: Choose a chiral GC column based on the analyte's structure. Derivatized cyclodextrin phases are widely used.

  • Temperature Program: Start with an initial oven temperature below the boiling point of the solvent and ramp up to a temperature that allows for the elution of the enantiomers within a reasonable time. A typical program might be: 50 °C for 1 min, then ramp at 10 °C/min to 200 °C, and hold for 5 min.

  • Carrier Gas Flow Rate: Set to the optimal flow rate for the carrier gas and column dimensions (typically around 1-2 mL/min).

  • Injector and Detector Temperature: Set the injector and detector temperatures sufficiently high to ensure complete volatilization of the sample and prevent condensation (e.g., 250 °C).

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample.

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

Chiral Capillary Electrophoresis (CE)

This protocol describes a general method for chiral separation using a cyclodextrin as a chiral selector.

1. Instrumentation and Materials:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary.

  • Background electrolyte (BGE), e.g., phosphate buffer.

  • Chiral selector, e.g., a cyclodextrin derivative.

  • Sample dissolved in the BGE or a low-conductivity matrix.

2. Method Development and Analysis:

  • Capillary Conditioning: Condition a new capillary by rinsing with 1 M NaOH, followed by water, and then the BGE.

  • Background Electrolyte Preparation: Prepare a buffer solution (e.g., 25 mM phosphate buffer) at a specific pH. The pH can influence the charge of the analyte and the electroosmotic flow.[7]

  • Chiral Selector Concentration: Dissolve the chiral selector (e.g., sulfobutyl ether-β-cyclodextrin) in the BGE. The concentration of the chiral selector is a critical parameter for achieving separation and should be optimized.[7]

  • Voltage: Apply a voltage across the capillary (e.g., 22 kV).[7]

  • Temperature: Control the capillary temperature (e.g., 20 °C).[7]

  • Sample Preparation: Dissolve the sample in the BGE or a diluted buffer to a concentration of approximately 0.1-1 mg/mL.

  • Injection: Inject the sample using hydrodynamic or electrokinetic injection.

  • Data Analysis: The enantiomeric excess is determined from the corrected peak areas of the separated enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol utilizes a chiral solvating agent (CSA) to induce diastereomeric interactions that can be observed by NMR.

1. Instrumentation and Materials:

  • High-field NMR spectrometer.

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl3).

  • Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Analyte sample.

2. Experimental Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the analyte (typically 5-10 mg) in a deuterated solvent in an NMR tube.

    • Acquire a standard 1H NMR spectrum of the analyte alone.

    • Add the chiral solvating agent to the NMR tube in a specific molar ratio to the analyte (e.g., 1:1 or with a slight excess of the CSA).

  • Data Acquisition:

    • Acquire the 1H NMR spectrum of the mixture.

    • Look for splitting of signals corresponding to the protons of the analyte that are in proximity to the chiral center. The two enantiomers will form diastereomeric complexes with the CSA, leading to different chemical shifts for their respective protons.

  • Data Analysis:

    • Integrate the signals corresponding to each of the separated enantiomers.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample, from which the enantiomeric excess can be calculated.

Circular Dichroism (CD) Spectroscopy

This protocol provides a general workflow for ee determination using CD spectroscopy.

1. Instrumentation and Materials:

  • Circular dichroism spectrometer.

  • Quartz cuvettes of appropriate path length.

  • Solvent that is transparent in the wavelength range of interest.

  • Analyte sample.

2. Experimental Procedure:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent to a concentration that gives a measurable CD signal (typically in the µM to mM range). The solvent should not have a strong absorbance in the region of interest.

    • Prepare a blank solution containing only the solvent.

  • Instrument Setup:

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.[15]

    • Set the desired wavelength range, scanning speed, and other acquisition parameters.

  • Data Acquisition:

    • Record the CD spectrum of the blank solution and subtract it from the sample spectrum to correct for any background signal.

    • Record the CD spectrum of the sample.

  • Data Analysis:

    • The enantiomeric excess can be determined by comparing the CD signal intensity of the sample to that of a pure enantiomer standard at a specific wavelength. A calibration curve can be constructed using samples of known ee.

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Enantiomeric_Excess_Determination_Workflow cluster_Sample Sample Preparation cluster_Method Analytical Method Selection cluster_Analysis Analysis cluster_Data Data Processing cluster_Result Result Sample Chiral Analyte Mixture Method_Selection Choose Analytical Technique Sample->Method_Selection Chromatography Chromatographic Separation (HPLC, GC, CE) Method_Selection->Chromatography Separation-based Spectroscopy Spectroscopic Measurement (NMR, CD) Method_Selection->Spectroscopy Property-based Data_Analysis Peak Integration or Signal Quantification Chromatography->Data_Analysis Spectroscopy->Data_Analysis Result Enantiomeric Excess (ee%) Calculation Data_Analysis->Result

General workflow for enantiomeric excess determination.

Chiral_Separation_Principle cluster_Analyte Enantiomeric Mixture cluster_CSP Chiral Stationary Phase cluster_Interaction Diastereomeric Interaction cluster_Separation Separation R_Enantiomer R CSP CSP R_Enantiomer->CSP S_Enantiomer S S_Enantiomer->CSP R_CSP R-CSP Complex (Stronger) CSP->R_CSP S_CSP S-CSP Complex (Weaker) CSP->S_CSP Separated_R Elutes Second (R) R_CSP->Separated_R Longer Retention Separated_S Elutes First (S) S_CSP->Separated_S Shorter Retention

Principle of chiral separation in chromatography.

Method_Selection_Tree cluster_Volatile Volatility cluster_High_Throughput Throughput Requirement cluster_Concentration Sample Concentration cluster_Methods Recommended Methods Start Start: Need to Determine ee% Is_Volatile Is the analyte volatile and thermally stable? Start->Is_Volatile High_Throughput High-throughput screening? Is_Volatile->High_Throughput No GC Chiral GC Is_Volatile->GC Yes High_Concentration High sample concentration available? High_Throughput->High_Concentration No CD CD Spectroscopy High_Throughput->CD Yes HPLC Chiral HPLC High_Concentration->HPLC No NMR NMR Spectroscopy High_Concentration->NMR Yes CE Chiral CE HPLC->CE Consider CE for low sample volume

Decision tree for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of (R)-(+)-1-(4-Methylphenyl)ethylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of (R)-(+)-1-(4-Methylphenyl)ethylamine, ensuring operational integrity and regulatory compliance.

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides a detailed, step-by-step protocol for the proper disposal of this compound, a chiral amine commonly used in pharmaceutical and chemical synthesis. Adherence to these procedures is critical to maintaining a safe laboratory environment and complying with hazardous waste regulations.

I. Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, exhibiting the following primary hazards:

  • Corrosive : Causes severe skin burns and eye damage.[1][2]

  • Combustible Liquid : Presents a fire hazard when exposed to heat or ignition sources.[1][2]

  • Harmful : Toxic if swallowed or in contact with skin.[2]

  • Sensitizer : May cause an allergic skin reaction.[2][3]

Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal steps should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for its safe handling and transportation for disposal.

PropertyValueSource
UN Number UN2735[1]
Proper Shipping Name AMINES, LIQUID, CORROSIVE, N.O.S.[1]
Hazard Class 8 (Corrosive)[1]
Packing Group III[1]
Flash Point 85 °C (185 °F) - closed cup[4]
Density 0.926 g/mL at 25 °C[4]
Boiling Point 211-212 °C[4]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[1][2] The following protocol provides a general framework for its safe disposal.

Step 1: Waste Identification and Segregation

  • Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound".

  • This substance is an organic amine. It must be segregated from incompatible materials, particularly acids and oxidizing agents, to prevent violent reactions.

Step 2: Containerization

  • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The original container, if in good condition, can be used.

  • Ensure the container is kept tightly closed except when adding waste.[5] Funnels should be removed and the container capped immediately after use.

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[5][6]

Step 3: Handling of Spills and Contaminated Materials

  • In the event of a spill, remove all sources of ignition.[1][7]

  • Absorb the spilled liquid with an inert absorbent material, such as vermiculite, dry sand, or earth.

  • Collect the absorbent material and any contaminated debris into a suitable, closed container for disposal.[1][7]

  • Do not dispose of contaminated materials in the regular trash.

Step 4: Disposal of Empty Containers

  • Thoroughly empty the container of all contents.

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste.

  • After rinsing, deface or remove the original label. The rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional guidelines.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

  • Do not attempt to dispose of this compound down the drain or by evaporation.[2][9] This substance is harmful to aquatic life and such disposal is a regulatory violation.[3]

IV. Experimental Workflow and Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start cluster_procedure Disposal Procedure cluster_end End start Generation of This compound Waste identify 1. Identify and Segregate Waste (Organic Amine) start->identify containerize 2. Use a Labeled, Closed, Compatible Container identify->containerize store 3. Store in a Designated Satellite Accumulation Area (SAA) containerize->store spill Spill or Contamination? store->spill absorb Absorb with Inert Material and Collect for Disposal spill->absorb Yes final_disposal 4. Arrange for EHS or Licensed Contractor Pickup spill->final_disposal No absorb->final_disposal end_point Proper and Compliant Disposal final_disposal->end_point

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for (R)-(+)-1-(4-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of (R)-(+)-1-(4-Methylphenyl)ethylamine (CAS No. 4187-38-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risks and establishing clear operational and emergency plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that is harmful if swallowed or in contact with skin.[1][2] It is classified as a corrosive material that can cause severe skin burns, eye damage, and may lead to an allergic skin reaction.[1][2][3]

Quantitative Data Summary

PropertyValueSource
CAS Number4187-38-6[1][3]
Molecular FormulaC9H13N[4]
Molecular Weight135.21 g/mol [2][4]
Boiling Point205 °C[4]
Density0.919 g/mL at 25 °C[4]
Flash Point85 °C (185 °F)

Recommended Personal Protective Equipment (PPE)

Proper PPE is the primary barrier against chemical exposure. The following equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).Protects against splashes and vapors that can cause severe eye damage.[5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Gloves must be inspected before use and removed carefully to avoid skin contamination.Prevents skin contact which can cause severe burns and allergic reactions.[5][6][7]
Protective Clothing A lab coat, apron, or a full chemical suit depending on the scale of work.Provides a barrier against accidental spills and splashes.[7][8]
Respiratory Protection Use in a well-ventilated area is crucial. If ventilation is inadequate or for large quantities, a respirator with a suitable filter (e.g., type ABEK EN14387) is required.Protects against inhalation of harmful vapors.[8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural workflow for handling this compound from receipt to disposal, ensuring safety at every step.

Experimental Workflow Diagram

G cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receipt 1. Receive and Inspect Container storage 2. Store in a Cool, Dry, Well-Ventilated Area receipt->storage ppe 3. Don Appropriate PPE storage->ppe fume_hood 4. Work in a Chemical Fume Hood ppe->fume_hood handling 5. Dispense and Use Chemical fume_hood->handling waste_collection 6. Collect Waste in a Labeled, Closed Container handling->waste_collection decontamination 7. Decontaminate Work Area and Equipment waste_collection->decontamination disposal 8. Dispose of as Hazardous Waste decontamination->disposal

Caption: Workflow for handling this compound.

Protocol Steps:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the supplier's label is intact and legible.

  • Storage: Store the container in a cool, dry, and well-ventilated area designated for corrosive and combustible liquids.[9] Keep it away from heat, sparks, and open flames.[3][9] The storage area should be clearly marked.

  • Personal Protective Equipment (PPE): Before handling, don all required PPE as specified in the table above. Ensure gloves are inspected for integrity.[5]

  • Handling Environment: All work with this compound must be conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[3][9]

  • Dispensing and Use: Use only glass, or other compatible, containers and equipment. Avoid creating aerosols or mists. Do not eat, drink, or smoke in the handling area.[1]

  • Waste Collection: All waste materials, including contaminated consumables (e.g., pipette tips, wipes), should be collected in a clearly labeled, sealed, and compatible waste container.

  • Decontamination: After use, thoroughly decontaminate all work surfaces and equipment. Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly.[5]

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with all local, regional, and national regulations.[3] Do not pour down the drain.[9]

Emergency and Disposal Plan

A clear plan for emergencies and disposal is critical for safety and compliance.

Emergency Procedures Logical Relationship Diagram

G spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate absorb Absorb with Inert Material ventilate->absorb collect Collect and Dispose as Hazardous Waste absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate exposure Personal Exposure skin_contact Skin Contact: Wash with Soap and Water for 15 mins exposure->skin_contact eye_contact Eye Contact: Rinse with Water for 15 mins exposure->eye_contact inhalation Inhalation: Move to Fresh Air exposure->inhalation ingestion Ingestion: Do Not Induce Vomiting exposure->ingestion medical_attention Seek Immediate Medical Attention skin_contact->medical_attention eye_contact->medical_attention inhalation->medical_attention ingestion->medical_attention

Caption: Emergency response plan for spills and personal exposure.

Spill Response:

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite).

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan:

This compound and any materials contaminated with it are considered hazardous waste.

  • Segregation: Keep this waste stream separate from other chemical waste unless compatibility is confirmed.

  • Containerization: Use a designated, properly labeled, and sealed container for all waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Collection: Arrange for collection by a licensed hazardous waste disposal company, following all institutional and regulatory guidelines. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-1-(4-Methylphenyl)ethylamine
Reactant of Route 2
Reactant of Route 2
(R)-(+)-1-(4-Methylphenyl)ethylamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。